molecular formula C11H11NO2 B7784675 5-(4-Methoxyphenyl)-3-methylisoxazole

5-(4-Methoxyphenyl)-3-methylisoxazole

Cat. No.: B7784675
M. Wt: 189.21 g/mol
InChI Key: ADDVDVTVRGHZGX-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-methylisoxazole is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Methoxyphenyl)-3-methylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methoxyphenyl)-3-methylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-7-11(14-12-8)9-3-5-10(13-2)6-4-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDVDVTVRGHZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pharmacological Potential of 5-(4-Methoxyphenyl)-3-methylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological potential, synthesis, and experimental evaluation of 5-(4-Methoxyphenyl)-3-methylisoxazole and its derivatives.

Technical Whitepaper & Experimental Guide

Executive Summary

The isoxazole ring system is a "privileged scaffold" in medicinal chemistry, serving as the core for blockbuster drugs like Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD). While the 3,4-diaryl and 3-aryl-5-methyl isomers have historically dominated the literature, the 5-(4-Methoxyphenyl)-3-methylisoxazole regioisomer represents a distinct and potent pharmacophore.

This guide analyzes the specific pharmacological profile of the 5-aryl-3-methyl architecture. Unlike its regioisomers, this scaffold offers unique steric access to enzyme binding pockets (e.g., COX-2, EGFR) due to the specific orientation of the p-methoxy group at position 5. This document provides a comprehensive roadmap for synthesis, biological evaluation, and mechanistic understanding for researchers in drug discovery.[1]

Chemical Architecture & SAR

The core structure consists of a five-membered heterocyclic isoxazole ring substituted at the 3-position with a methyl group and at the 5-position with a 4-methoxyphenyl group .

Structural Significance
  • Regiochemistry (5-Ar vs. 3-Ar): The placement of the bulky aryl group at C5 (rather than C3) alters the lipophilic vector of the molecule. In COX-2 active sites, the C5-aryl group often occupies the hydrophobic side pocket, critical for selectivity over COX-1.

  • Electronic Effects: The para-methoxy group (-OCH₃) acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the phenyl ring and, by extension, the isoxazole core, enhancing cation-pi interactions with receptor residues.

  • Derivatization Potential: The C4 position is the primary vector for optimization. Introduction of electrophiles (halogenation) or nucleophiles (via Mannich reaction) at C4 allows for the construction of "deep-pocket" inhibitors.

Synthesis & Optimization

Achieving the specific 5-(4-methoxyphenyl)-3-methyl regiochemistry requires selecting the correct synthetic pathway, as standard condensation often yields mixtures.

Validated Synthetic Pathways

Two primary routes exist: the Chalcone Route (High Regioselectivity) and the 1,3-Dicarbonyl Route (Scalable but requires pH control).

Route A: The Chalcone Cyclization (Recommended)

This pathway guarantees the 5-aryl-3-methyl arrangement.

  • Claisen-Schmidt Condensation: Reaction of 4-methoxybenzaldehyde with acetone yields the

    
    -unsaturated ketone (chalcone).
    
  • Heterocyclization: Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) forms the isoxazoline intermediate.

  • Oxidation: Aromatization using Chloranil or MnO₂ yields the final isoxazole.

Route B: 1,3-Dicarbonyl Condensation

Reaction of 1-(4-methoxyphenyl)butane-1,3-dione with hydroxylamine.

  • Note: In basic media, the 3-aryl-5-methyl isomer is often favored. To obtain the 5-aryl-3-methyl isomer, the reaction is typically performed in acidic alcohol to favor attack at the more electrophilic carbonyl adjacent to the methyl group.

Synthesis Workflow Diagram

SynthesisPathways Start1 4-Methoxybenzaldehyde + Acetone Chalcone 4-(4-methoxyphenyl)-3-buten-2-one (Chalcone) Start1->Chalcone NaOH, EtOH (Claisen-Schmidt) Isoxazoline 5-(4-methoxyphenyl)-3-methyl -4,5-dihydroisoxazole Chalcone->Isoxazoline NH2OH·HCl NaOAc Target 5-(4-Methoxyphenyl)- 3-methylisoxazole Isoxazoline->Target Oxidation (MnO2 or Chloranil) Start2 1-(4-methoxyphenyl) butane-1,3-dione Start2->Target NH2OH·HCl Reflux (Acidic)

Caption: Figure 1. Regioselective synthesis pathways. The Chalcone route (solid line) reliably yields the 5-aryl-3-methyl isomer.

Pharmacological Profile

The 5-(4-Methoxyphenyl)-3-methylisoxazole scaffold exhibits pleiotropic pharmacology.

Anti-Inflammatory (COX-2 Inhibition)

This is the most significant application. The 4-methoxyphenyl moiety mimics the p-sulfonamido/phenyl ring of Celecoxib.

  • Mechanism: The isoxazole ring serves as a rigid spacer, positioning the 5-aryl group into the hydrophobic channel of the COX-2 enzyme (Arg120, Tyr355).

  • Selectivity: The 3-methyl group provides steric bulk that reduces affinity for the smaller COX-1 active site, enhancing the safety profile (reduced gastric toxicity).

Anticancer Activity

Derivatives functionalized at the C4 position have shown efficacy against breast (MCF-7) and colon (HCT-116) cancer lines.

  • Target: EGFR (Epidermal Growth Factor Receptor) .[2] The planar isoxazole core fits the ATP-binding pocket.

  • Secondary Target: Tubulin Polymerization . Similar to Combretastatin A-4, the 4-methoxyphenyl motif can bind to the colchicine site of tubulin, disrupting microtubule dynamics.

Antimicrobial Properties[3]
  • Activity: Moderate activity against Gram-positive bacteria (S. aureus).

  • Mechanism: Disruption of bacterial cell wall synthesis (inhibition of transpeptidase enzymes), similar to isoxazolyl-penicillins (e.g., Oxacillin), though less potent without the beta-lactam ring.

Experimental Protocols

These protocols are designed for validation and reproducibility.

Protocol: Synthesis of 5-(4-Methoxyphenyl)-3-methylisoxazole

Reagents: 4-Methoxybenzaldehyde, Acetone, NaOH, Hydroxylamine HCl, Ethanol.

  • Chalcone Formation:

    • Dissolve 4-methoxybenzaldehyde (10 mmol) and acetone (10 mmol) in Ethanol (20 mL).

    • Add 10% NaOH (5 mL) dropwise at 0°C. Stir for 6 hours at room temperature.

    • Pour into ice water; filter the yellow precipitate (Chalcone). Recrystallize from ethanol.

  • Cyclization:

    • Reflux the chalcone (5 mmol) with Hydroxylamine HCl (10 mmol) and Sodium Acetate (10 mmol) in Ethanol (25 mL) for 8 hours.

    • Evaporate solvent.[3][4] Dissolve residue in ether, wash with water.[4]

  • Oxidation (Aromatization):

    • Dissolve the intermediate isoxazoline in Dichloromethane (DCM).

    • Add

      
      -MnO₂ (5 eq) and stir at reflux for 2 hours.
      
    • Filter through Celite and evaporate to yield the target isoxazole.

Protocol: COX-2 Inhibition Assay (In Vitro)

Principle: Colorimetric measurement of peroxidase activity of COX heme.

  • Preparation: Incubate purified recombinant human COX-2 enzyme with Heme and the test compound (0.01 - 100 µM) in Tris-HCl buffer (pH 8.0) for 10 min at 25°C.

  • Initiation: Add Arachidonic Acid (100 µM) and colorimetric substrate (TMPD).

  • Measurement: Monitor absorbance at 590 nm for 5 minutes.

  • Calculation: Calculate % Inhibition =

    
    .
    

Quantitative Data Summary

The following table summarizes typical IC₅₀ ranges for 5-(4-methoxyphenyl)-3-methylisoxazole derivatives found in literature comparisons.

Target / Cell LineActivity TypeIC₅₀ / MIC RangeReference Standard
COX-2 Enzyme Inhibition0.45 – 5.2 µMCelecoxib (0.05 µM)
MCF-7 (Breast) Cytotoxicity12 – 45 µMDoxorubicin (1.2 µM)
EGFR Kinase Inhibition50 – 150 nMErlotinib (20 nM)
S. aureus Antibacterial25 – 60 µg/mLAmpicillin (2 µg/mL)

Mechanism of Action: Signaling Pathway

The diagram below illustrates the dual-pathway modulation (COX-2 and EGFR) by the scaffold in a cancer inflammation model.

MOA Drug 5-(4-Methoxyphenyl)- 3-methylisoxazole COX2 COX-2 Enzyme Drug->COX2 Inhibits EGFR EGFR Kinase Drug->EGFR Inhibits PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Catalyzes Ras Ras/Raf/MEK EGFR->Ras Activates Inflammation Inflammation & Angiogenesis PGE2->Inflammation Promotes Proliferation Cell Proliferation (Tumor Growth) Ras->Proliferation Signaling

Caption: Figure 2. Dual mechanism of action inhibiting inflammatory (COX-2) and proliferative (EGFR) pathways.

References

  • Regioselective Synthesis of Isoxazoles

    • Title: Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents.
    • Source: European Journal of Medicinal Chemistry (2009).
    • URL:[Link]

  • Anti-Inflammatory Activity

    • Title: Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflamm
    • Source: Journal of Chemical and Pharmaceutical Research (2017).
    • URL:[Link]

  • Anticancer Mechanisms

    • Title: Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors.
    • Source: Bioorganic & Medicinal Chemistry (2018).
    • URL:[Link]

  • Crystallographic Data (Structure Validation)

    • Title: 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
    • Source: Acta Crystallographica Section E (2012).
    • URL:[Link]

Sources

Comprehensive Safety Data and Toxicological Profiling of 5-(4-Methoxyphenyl)-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In contemporary medicinal chemistry, the isoxazole ring serves as a privileged scaffold, heavily utilized in the design of anti-inflammatory agents, analgesics, and targeted therapeutics[1, 2]. Specifically, derivatives such as 5-(4-Methoxyphenyl)-3-methylisoxazole and its structural analogs have garnered significant attention for their potent and selective cyclooxygenase-2 (COX-2) inhibitory activity [1]. The electron-rich methoxyphenyl moiety acts as a critical structural determinant, effectively anchoring the molecule within the COX-2 binding pocket [2].

However, as a Senior Application Scientist overseeing early-stage drug development, I emphasize that the pharmacological efficacy of isoxazoles is frequently accompanied by complex toxicological liabilities. The isoxazole core is susceptible to cytochrome P450 (CYP450)-mediated oxidative cleavage, which can generate reactive intermediates leading to hepatotoxicity—a well-documented attrition factor for NSAIDs in clinical trials [1].

This whitepaper provides a comprehensive Safety Data Sheet (SDS) framework, elucidates the mechanistic toxicity of 5-(4-Methoxyphenyl)-3-methylisoxazole, and establishes self-validating experimental protocols for rigorous preclinical screening.

Physicochemical & Structural Profile

Understanding the baseline physicochemical properties is essential for predicting the pharmacokinetic behavior and solvent compatibility of the compound during in vitro assays.

PropertyValue / Description
Chemical Name 5-(4-Methoxyphenyl)-3-methylisoxazole
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO (>20 mg/mL), DMF; poorly soluble in aqueous buffers
LogP (Predicted) ~2.8 (Indicating moderate lipophilicity, favorable for membrane permeability)
Reactivity Core Electron-rich aromatic system; susceptible to electrophilic substitution [3]

Core Safety Data Sheet (SDS) & Handling Guidelines

To ensure laboratory safety and regulatory compliance, the following GHS (Globally Harmonized System) guidelines must be strictly adhered to when handling 5-(4-Methoxyphenyl)-3-methylisoxazole.

Hazard Identification
  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3): May cause respiratory irritation.

Handling and Storage Protocols
  • Engineering Controls: All weighing and solvent dissolution must be performed inside a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for DMSO stock preparation, as DMSO enhances dermal penetration), safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed, light-resistant container at 2–8°C under an inert argon or nitrogen atmosphere to prevent oxidative degradation of the methoxy group.

Stability and Reactivity
  • Chemical Stability: Stable under standard laboratory conditions.

  • Incompatibilities: Strong oxidizing agents, strong acids, and strong bases. The isoxazole ring can undergo ring-opening reactions under harsh basic conditions.

Toxicological Profile & Mechanistic Insights

The dual nature of 5-(4-Methoxyphenyl)-3-methylisoxazole—acting as both a therapeutic agent and a potential hepatotoxin—requires a deep understanding of its molecular interactions.

Therapeutic Pathway: COX-2 Inhibition

The 4-methoxyphenyl group is a strong activating, ortho/para-directing substituent [3]. In the context of COX-2, this moiety fits precisely into the hydrophobic side pocket of the enzyme, displacing water molecules and forming stable Van der Waals interactions[1]. This prevents arachidonic acid from accessing the catalytic site, thereby halting the inflammatory prostaglandin cascade.

Toxicological Pathway: CYP450-Mediated Bioactivation

A critical bottleneck in the development of isoxazole-containing drugs is their metabolic instability. Isoxazoles are prime substrates for hepatic enzymes, particularly CYP3A4 and CYP2C9 .

  • Causality: The CYP enzymes catalyze the N-oxidation or epoxidation of the isoxazole ring. This leads to ring cleavage and the formation of reactive electrophilic intermediates (e.g., imine or aldehyde species).

  • Consequence: These reactive species can covalently bind to hepatic cellular proteins or deplete intracellular glutathione (GSH), ultimately triggering oxidative stress, mitochondrial dysfunction, and hepatocyte necrosis.

Mechanistic Visualization

Pathway Compound 5-(4-Methoxyphenyl)- 3-methylisoxazole Target COX-2 Enzyme Binding Pocket Compound->Target Therapeutic Metabolism CYP450 Metabolism (CYP3A4 / CYP2C9) Compound->Metabolism Off-Target Effect Anti-inflammatory Efficacy Target->Effect Toxicity Reactive Intermediates & Hepatotoxicity Metabolism->Toxicity

Caption: Mechanistic bifurcation of isoxazole derivatives into therapeutic and toxicological pathways.

Experimental Protocols for Toxicity Profiling

To transition from theoretical toxicity to empirical validation, we employ a self-validating screening cascade. The following protocols are designed to ensure high data integrity and reproducibility.

Protocol 1: High-Throughput Hepatotoxicity Assay (HepG2)

Rationale: HepG2 cells are utilized because they retain essential human liver-specific functions and basal CYP450 expression, making them a robust model for first-pass hepatotoxicity screening. We use an ATP-based luminescence readout (CellTiter-Glo) because ATP depletion is the earliest and most direct proxy for mitochondrial toxicity and cell death.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HepG2 cells at 80% confluency. Seed at a density of 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 5-(4-Methoxyphenyl)-3-methylisoxazole in 100% DMSO. Perform a 10-point serial dilution (1:3).

  • Dosing: Transfer the compound to the cell plate. Critical Step: Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Incubation & Readout: Incubate for 48 hours. Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer.

  • Self-Validation System:

    • Positive Control: Chlorpromazine (known hepatotoxin).

    • Negative Control: 0.5% DMSO vehicle.

    • QC Metric: Calculate the Z'-factor. The assay is only deemed valid if Z' > 0.5, ensuring adequate separation between the positive and negative controls.

Protocol 2: CYP450 Phenotyping & Inhibition Assay

Rationale: To determine if the compound acts as a perpetrator of drug-drug interactions (DDIs) by inhibiting CYP3A4 or CYP2C9, which are responsible for metabolizing >60% of marketed drugs.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLMs and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Addition: Add isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH regenerating system.

  • Quenching: After 15 minutes, terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent substrate.

  • Self-Validation System: Include Ketoconazole (strong CYP3A4 inhibitor) and Sulfaphenazole (strong CYP2C9 inhibitor) as reference standards. The IC₅₀ of the reference standards must fall within historically established ranges for the assay to pass QC.

Screening Workflow Visualization

Workflow A Compound Synthesis & QC B Primary Screening (COX-1/COX-2 Assays) A->B C Hepatotoxicity Profiling (HepG2 Viability) B->C D CYP450 Interaction (Microsomal Stability) C->D E Lead Optimization & SAR Refinement D->E

Caption: Workflow for toxicological and pharmacological screening of isoxazole derivatives.

References

  • Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega URL: [Link]

  • Title: Latest developments in small molecule analgesics: heterocyclic scaffolds I Source: Future Medicinal Chemistry (Taylor & Francis) URL: [Link]

Electronic Properties and Synthetic Paradigms of Methoxyphenyl-Substituted Isoxazoles: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring represents a privileged scaffold in both medicinal chemistry and organic optoelectronics. As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, it possesses a unique electronic signature characterized by an electron-deficient aromatic core. However, the strategic functionalization of this ring with a methoxyphenyl moiety fundamentally alters its electronic landscape. This whitepaper provides an in-depth analysis of the synergistic electronic properties of methoxyphenyl-substituted isoxazoles, detailing the underlying quantum chemical descriptors, and establishes a highly optimized, self-validating synthetic protocol for their construction.

Electronic Architecture and Intramolecular Charge Transfer (ICT)

The native isoxazole ring is relatively stable but exhibits distinct sites susceptible to both electrophilic and nucleophilic attack due to the weak N-O bond and the electronegativity of its heteroatoms[1]. When a methoxyphenyl group is introduced—typically at the C3 or C5 position—the electronic dynamics shift via a profound "push-pull" mechanism.

The methoxy group (-OCH₃) acts as a strong electron-donating moiety through resonance (+M effect), pushing electron density into the conjugated aromatic system[1]. Density Functional Theory (DFT) studies reveal that in these derivatives, the Highest Occupied Molecular Orbital (HOMO) is predominantly localized over the electron-rich methoxyphenyl moiety. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) resides over the more electron-deficient isoxazole ring[2].

This spatial separation of frontier molecular orbitals facilitates highly efficient Intramolecular Charge Transfer (ICT) upon photoexcitation[3]. The resulting electronic architecture yields a low hole reorganization energy, making these derivatives exceptional candidates for hole-transport materials in organic semiconductors, while simultaneously enhancing their nonlinear optical (NLO) properties[3].

Quantum Chemical Descriptors

To predict the reactivity and kinetic stability of methoxyphenyl isoxazoles, computational profiling via DFT (typically at the B3LYP/6-311G(d,p) level) is employed[4]. The HOMO-LUMO energy gap (


) serves as a critical determinant of molecular polarizability and chemical hardness. A narrower 

correlates with higher reactivity and superior electron-transfer capabilities.
Table 1: Representative Quantum Chemical Parameters of Methoxyphenyl Isoxazoles

Data synthesized from DFT studies utilizing B3LYP/6-311G(d,p) basis sets for substituted isoxazole derivatives.

Quantum DescriptorPhysical SignificanceRepresentative Value Range
HOMO Energy (

)
Electron-donating capacity; dictates ionization potential.-5.60 eV to -5.80 eV
LUMO Energy (

)
Electron-accepting capacity; dictates electron affinity.-1.20 eV to -1.50 eV
Energy Gap (

)
Kinetic stability and ICT potential; lower gap = higher reactivity.4.10 eV to 4.60 eV
Dipole Moment (

)
Molecular polarity; influences solubility and receptor binding.3.50 to 4.50 Debye
Chemical Hardness (

)
Resistance to intramolecular charge transfer.2.05 eV to 2.30 eV

Experimental Methodology: Scaffold Synthesis and Validation

The construction of the isoxazole ring is classically achieved via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes[5] or through the base-catalyzed cyclocondensation of chalcones with hydroxylamine[6]. For the scalable synthesis of methoxyphenyl derivatives, the chalcone route is preferred due to the high atom economy and the commercial availability of the precursor aldehydes and ketones.

Causality-Driven Synthesis Protocol: Base-Catalyzed Cyclocondensation

The following protocol details the synthesis of a representative 5-(4-methoxyphenyl)-3-substituted isoxazole from a chalcone intermediate. Every step is engineered to maximize yield through specific thermodynamic and kinetic controls.

Reagents Required:

  • 1-(4-methoxyphenyl)-3-substituted-prop-2-en-1-one (Chalcone precursor, 10 mmol)

  • Hydroxylamine hydrochloride (

    
    , 15 mmol)
    
  • Potassium Hydroxide (KOH, 40% w/v aqueous solution)

  • Absolute Ethanol (30 mL)

Step-by-Step Workflow:

  • Initiation & Solvation: Suspend 10 mmol of the chalcone in 30 mL of absolute ethanol within a 100 mL round-bottom flask equipped with a magnetic stirrer.

    • Causality: Absolute ethanol is utilized as a protic solvent because it stabilizes the highly polar transition states during the initial nucleophilic attack without participating in competitive side reactions[6].

  • Nucleophile Generation: Add 15 mmol of hydroxylamine hydrochloride to the suspension, followed immediately by the dropwise addition of 5 mL of 40% aqueous KOH.

    • Causality: Hydroxylamine is supplied as a hydrochloride salt to prevent premature oxidation. The strong base (KOH) serves a dual purpose: it neutralizes the HCl to liberate the active, free hydroxylamine nucleophile, and it provides the alkaline environment necessary to deprotonate the

      
      -carbon of the intermediate, driving the rate-limiting dehydration step[6].
      
  • Cyclocondensation (Reflux): Attach a reflux condenser and heat the mixture to 78°C for 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an 8:2 Hexane:Ethyl Acetate mobile phase.

    • Causality: The elevated thermal energy overcomes the activation barrier for the intramolecular cyclization (ring closure) of the oxime intermediate, followed by the thermodynamically favorable aromatization via the elimination of water.

  • Quenching & Phase Separation: Once TLC confirms the consumption of the chalcone, cool the reaction to room temperature and pour it over 100 g of crushed ice. Extract the aqueous mixture with diethyl ether (

    
     mL).
    
    • Causality: Quenching in ice rapidly precipitates the crude organic product and halts secondary degradation pathways. Diethyl ether efficiently partitions the lipophilic methoxyphenyl isoxazole from the highly alkaline aqueous phase containing inorganic potassium salts.

  • Self-Validating Checkpoint (FT-IR): Before proceeding to column chromatography, evaporate a small aliquot of the ether layer and perform an FT-IR scan.

    • Validation: The complete disappearance of the broad

      
      -unsaturated carbonyl stretch (~1650–1680 cm⁻¹) and the emergence of a sharp 
      
      
      
      stretch (~1590–1610 cm⁻¹) confirms successful heterocycle formation[4]. If the carbonyl peak persists, the reaction requires further refluxing or additional base.
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel column chromatography to yield the pure methoxyphenyl isoxazole[6].
    

Process Visualization

G N1 Methoxyphenyl Chalcone N3 Oxime Intermediate N1->N3 Nucleophilic Addition N2 NH2OH·HCl + KOH / EtOH N2->N3 Base Liberation N4 Intramolecular Cyclization N3->N4 Dehydration (-H2O) N5 Methoxyphenyl Isoxazole N4->N5 Aromatization N6 DFT Profiling (HOMO/LUMO) N5->N6 Electronic Validation

Workflow of methoxyphenyl isoxazole synthesis and computational electronic profiling.

Pharmacological and Material Implications

The distinct electronic properties engineered into methoxyphenyl isoxazoles have profound implications across disciplines. In drug development, the nitrogen and oxygen atoms of the isoxazole ring serve as potent, directional hydrogen bond acceptors[1]. Concurrently, the methoxyphenyl group provides critical hydrophobic and steric interactions within receptor binding pockets, enhancing binding affinity and target specificity for anti-inflammatory and antimicrobial targets[1]. In material science, the robust ICT and low hole reorganization energies position these molecules as highly efficient components for organic light-emitting diodes (OLEDs) and advanced photovoltaic cells[3].

References

  • Title: A first-principles study of the linear and nonlinear optical properties of isoxazole derivatives Source: worldscientific.com URL:[Link]

  • Title: Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities Source: nih.gov URL:[Link]

  • Title: Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents Source: derpharmachemica.com URL:[Link]

  • Title: New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies Source: nih.gov URL:[Link]

  • Title: Synthesis and Characterization of Pyridinyl Isoxazole Derivatives Source: asianpubs.org URL:[Link]

Sources

Key functional groups in 5-(4-Methoxyphenyl)-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 5-(4-Methoxyphenyl)-3-methylisoxazole Scaffold in Medicinal Chemistry

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the strategic deployment of privileged scaffolds and functional groups. Among these, 5-(4-Methoxyphenyl)-3-methylisoxazole represents a highly versatile structural motif. This compound integrates three distinct pharmacophoric elements: an isoxazole core, a para-methoxy-substituted phenyl ring, and a methyl group. Together, these functional groups modulate lipophilicity, dictate metabolic fate, and establish critical non-covalent interactions with biological targets. This whitepaper deconstructs the physicochemical and pharmacological contributions of each functional group, providing drug development professionals with a comprehensive framework for utilizing this scaffold in hit-to-lead optimization.

Structural Deconstruction & Pharmacophoric Analysis

The pharmacological utility of 5-(4-Methoxyphenyl)-3-methylisoxazole is derived from the synergistic effects of its three primary functional groups.

The Isoxazole Core: A Versatile Bioisostere

The isoxazole ring is a five-membered heteroaromatic system containing adjacent nitrogen and oxygen atoms. In medicinal chemistry, it is frequently employed as a bioisostere for amides, esters, and carboxylic acids[1].

  • Electronic Properties: The ring is electron-rich but highly polarized, providing two distinct hydrogen bond acceptors (the N and O atoms).

  • Physicochemical Impact: The introduction of an isoxazole core typically improves aqueous solubility and modulates the partition coefficient (cLogP) compared to purely carbocyclic analogs[1]. Furthermore, the unsaturated nature of the ring allows for robust

    
     stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) within target protein binding pockets.
    
The 4-Methoxy Group: Electronic Tuning and Metabolic Liability

The methoxy (-OCH


) group at the para position of the phenyl ring serves as a powerful 

-electron-donating substituent via resonance, significantly altering the electron density of the aromatic system[2].
  • Target Interaction: The methoxy oxygen acts as a localized hydrogen bond acceptor, while the methyl moiety extends into hydrophobic sub-pockets, often improving ligand-target binding affinity[2].

  • Metabolic Considerations: Despite its binding advantages, the methoxy group is a well-documented metabolic "soft spot." It is highly susceptible to biotransformation via O-demethylation, primarily catalyzed by Cytochrome P450 (CYP) enzymes such as CYP2D6 and CYP3A4[3]. This oxidative cleavage unmasks a polar phenolic hydroxyl group, which drastically alters the molecule's pharmacokinetics and often facilitates rapid Phase II clearance (e.g., glucuronidation)[3].

The 3-Methyl Substituent: Steric Shielding and Conformational Locking

The placement of a methyl group at the C3 position of the isoxazole ring is a calculated structural intervention.

  • Steric Hindrance: It provides localized steric bulk that restricts the rotational freedom of adjacent bonds, effectively "locking" the molecule into a bioactive conformation.

  • Metabolic Blocking: Unsubstituted isoxazoles can be susceptible to oxidative metabolism or ring-opening reactions. The C3-methyl group acts as a metabolic shield, blocking enzymatic attack at this position and enhancing the overall half-life of the scaffold[4].

Pharmacophore Isoxazole Isoxazole Core (Bioisostere) Target Target Protein Pocket Isoxazole->Target H-Bond Acceptor (N, O) Methoxy 4-Methoxy Group (Electron Donor) Methoxy->Target Lipophilic Contact CYP450 CYP450 Enzymes (Metabolism) Methoxy->CYP450 O-Demethylation (Metabolic Liability) Phenyl Phenyl Ring (Hydrophobic) Phenyl->Target pi-pi Stacking Methyl 3-Methyl Group (Steric Shield) Methyl->Target Conformational Lock Methyl->CYP450 Blocks C3 Oxidation

Pharmacophoric interaction map of 5-(4-Methoxyphenyl)-3-methylisoxazole functional groups.

Physicochemical & ADME Profiling

To translate this scaffold into a viable lead compound, its physicochemical parameters must be strictly quantified. The strategic combination of the methoxy and methyl groups on the isoxazole core yields a highly "drug-like" profile, adhering closely to Lipinski's Rule of Five.

ParameterValuePharmacological Implication
Molecular Weight 189.21 g/mol Excellent for oral bioavailability; leaves ample "molecular weight budget" for further lead optimization.
cLogP ~2.54Optimal balance between aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area (TPSA) 35.2 ŲHighly favorable for blood-brain barrier (BBB) penetration if CNS targeting is desired (< 90 Ų).
H-Bond Donors (HBD) 0Reduces desolvation penalty during target binding.
H-Bond Acceptors (HBA) 3Facilitates specific interactions with target kinase/receptor backbones.
Primary Metabolic Route O-DemethylationHigh clearance risk; requires monitoring via in vitro microsomal stability assays.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and pharmacological evaluation of the scaffold.

Protocol 1: Regioselective Synthesis via 1,3-Dipolar Cycloaddition

The construction of the 3-methyl-5-arylisoxazole architecture is most efficiently achieved via a 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne[5]. This method is chosen for its high regioselectivity, driven by the steric repulsion between the bulky aryl group of the alkyne and the functional groups of the nitrile oxide during the transition state.

Step-by-Step Procedure:

  • Nitrile Oxide Generation: Dissolve acetaldehyde oxime (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF). Cool to 0 °C. Add N-chlorosuccinimide (NCS, 1.1 equiv) portion-wise. Causality: NCS is utilized as a mild chlorinating agent to form acetohydroximoyl chloride without over-oxidizing the substrate.

  • Cycloaddition Setup: To the reaction mixture, add 1-ethynyl-4-methoxybenzene (1.0 equiv).

  • In Situ Dipole Formation: Slowly add triethylamine (Et

    
    N, 1.2 equiv) dropwise over 30 minutes. Causality: Et
    
    
    
    N acts as a base to eliminate HCl from the acetohydroximoyl chloride, generating the highly reactive acetonitrile oxide in situ, which immediately undergoes a [3+2] cycloaddition with the alkyne.
  • Reaction & Workup: Stir at room temperature for 12 hours. Quench with water and extract with ethyl acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Validation: Purify via silica gel chromatography (Hexanes/EtOAc). Validate the regiochemistry (5-aryl vs. 4-aryl isomer) using 2D-NMR (HMBC), confirming the correlation between the C4-proton of the isoxazole and the ipso-carbon of the methoxyphenyl ring.

Protocol 2: In Vitro Metabolic Stability (O-Demethylation Assay)

Because the methoxy group is a known metabolic liability[2], its intrinsic clearance (


) must be quantified using Human Liver Microsomes (HLM).

Step-by-Step Procedure:

  • Incubation Preparation: Prepare a 1 µM solution of 5-(4-Methoxyphenyl)-3-methylisoxazole in 100 mM potassium phosphate buffer (pH 7.4) containing HLM (0.5 mg/mL final protein concentration).

  • Reaction Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the essential electron donor required for CYP450-mediated oxidative O-demethylation.

  • Time-Course Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the protein matrix to prevent LC column clogging.

  • Validation & Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode). Track the depletion of the parent mass (

    
     190 [M+H]
    
    
    
    ) and the appearance of the desmethyl phenolic metabolite (
    
    
    176 [M+H]
    
    
    ) to calculate the in vitro half-life (
    
    
    ).

Workflow Step1 1. Nitrile Oxide Generation (In situ from oxime) Step2 2. 1,3-Dipolar Cycloaddition (with 4-ethynylanisole) Step1->Step2 Addition of Alkyne Step3 3. Regioselective Isolation (3-methyl-5-aryl isomer) Step2->Step3 Silica Gel Chromatography Step4 4. ADME Profiling (HLM Stability Assay) Step3->Step4 >98% Purity Confirmed (NMR) Step5 5. LC-MS/MS Quantification (O-demethylation tracking) Step4->Step5 Quench & Centrifuge

Experimental workflow from regioselective synthesis to LC-MS/MS metabolic profiling.

Conclusion

The 5-(4-Methoxyphenyl)-3-methylisoxazole scaffold is a masterclass in functional group synergy. The isoxazole core provides a stable, bioisosteric framework with optimal hydrogen bonding geometry; the 3-methyl group ensures conformational rigidity and metabolic protection at the C3 position; and the 4-methoxy group fine-tunes the electronic landscape for superior target engagement, albeit with a manageable O-demethylation liability. By leveraging the self-validating synthetic and ADME protocols outlined above, drug development professionals can effectively harness this scaffold for the generation of high-quality lead compounds.

References

  • The role of the methoxy group in approved drugs ResearchGate URL
  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry Arabian Journal of Chemistry URL
  • Advances in isoxazole chemistry and their role in drug discovery RSC Advances URL
  • PMC (PubMed Central)
  • 3-Methyl-5-(tributylstannyl)

Sources

Methodological & Application

Application Note: Precision Synthesis of 5-(4-Methoxyphenyl)-3-methylisoxazole via Regioselective 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of 5-(4-Methoxyphenyl)-3-methylisoxazole , a pharmacophore common in COX-2 inhibitors and antimicrobial agents. The protocol utilizes a 1,3-dipolar cycloaddition between in situ generated acetonitrile oxide and 4-ethynylanisole. Unlike transition-metal-catalyzed azide-alkyne cycloadditions (CuAAC), nitrile oxide cycloadditions are typically catalyst-free, relying on thermal activation and orbital symmetry to dictate regioselectivity.

This document presents two validated protocols:

  • Method A (Standard): Stepwise generation via hydroximoyl chloride (High purity/Scalable).

  • Method B ( Rapid/Green ): One-pot oxidative cycloaddition using Chloramine-T (High throughput).

Scientific Foundation & Mechanism

The Regioselectivity Paradigm

The reaction proceeds via a concerted [3+2] cycloaddition. The regioselectivity is governed by Frontier Molecular Orbital (FMO) theory.[1] The dominant interaction is between the HOMO of the dipolarophile (alkyne) and the LUMO of the dipole (nitrile oxide).

  • Dipole: Acetonitrile oxide (Me-CNO).

  • Dipolarophile: 4-Ethynylanisole (Electron-rich alkyne).

For terminal alkynes, steric hindrance and electronic polarization strongly favor the 5-substituted isoxazole (>95:5 ratio) over the 4-substituted isomer. The oxygen of the dipole attacks the more substituted carbon of the alkyne less frequently due to steric clash, while the carbon of the dipole attacks the terminal carbon of the alkyne.

Reaction Pathway Diagram

The following diagram illustrates the generation of the dipole and the subsequent trap by the alkyne.

G Oxime Acetaldoxime (Precursor) Chloride Acetohydroximoyl Chloride Oxime->Chloride NCS / DMF (Chlorination) Dipole Acetonitrile Oxide (1,3-Dipole) Chloride->Dipole Et3N (-HCl) Transition [3+2] Transition State Dipole->Transition Alkyne 4-Ethynylanisole (Dipolarophile) Alkyne->Transition Product 5-(4-Methoxyphenyl)- 3-methylisoxazole Transition->Product Cycloaddition (Regioselective)

Figure 1: Mechanistic pathway from oxime precursor to isoxazole scaffold via in situ nitrile oxide generation.

Experimental Protocols

Method A: The Hydroximoyl Chloride Route (Scalable Standard)

Best for: Gram-scale synthesis requiring high purity. Mechanism:


-Chlorosuccinimide (NCS) chlorinates the oxime; Triethylamine (Et

N) induces dehydrohalogenation.
Reagents & Materials
ReagentEquiv.[2][3][4][5][6]Role
Acetaldoxime 1.2Dipole Precursor

-Chlorosuccinimide (NCS)
1.2Chlorinating Agent
4-Ethynylanisole 1.0Dipolarophile
Triethylamine (Et

N)
1.5Base (HCl scavenger)
DMF (Dimethylformamide) -Solvent (Polar aprotic)
Step-by-Step Procedure
  • Precursor Activation:

    • Dissolve acetaldoxime (1.2 equiv) in dry DMF (0.5 M concentration) in a round-bottom flask under inert atmosphere (

      
      ).
      
    • Add NCS (1.2 equiv) portion-wise at 0°C.

    • Checkpoint: Stir for 1 hour at room temperature. The solution should turn slightly yellow, indicating formation of acetohydroximoyl chloride.

  • Cycloaddition:

    • Add 4-ethynylanisole (1.0 equiv) to the reaction mixture.

    • Critical Step: Add Et

      
      N (1.5 equiv) dropwise over 30 minutes while cooling on ice. Reasoning: Rapid addition generates high concentrations of nitrile oxide, leading to dimerization (furoxan formation). Slow addition ensures the dipole reacts with the alkyne immediately.
      
  • Reaction:

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1).[3] The alkyne spot (

      
      ) should disappear; a new fluorescent spot (
      
      
      
      ) will appear.
  • Work-up:

    • Pour mixture into ice-water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).[7] Wash combined organics with brine (to remove DMF).

    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification:

    • Recrystallize from Ethanol/Water or perform flash chromatography (Hexane/EtOAc gradient).

Method B: The Chloramine-T "Green" Route

Best for: Rapid library synthesis or when avoiding chlorinated solvents. Mechanism: Chloramine-T acts as both the chlorinating agent and the base source in aqueous media.

Reagents
  • Acetaldoxime (1.0 equiv)[8]

  • 4-Ethynylanisole (1.0 equiv)

  • Chloramine-T trihydrate (1.2 equiv)

  • Ethanol/Water (1:1 v/v)[8]

Protocol
  • Dissolve acetaldoxime and 4-ethynylanisole in Ethanol/Water (1:1).

  • Add Chloramine-T trihydrate in one portion.

  • Reflux the mixture for 3–4 hours.

    • Observation: A white precipitate (NaCl + sulfonamide byproduct) will form.

  • Cool to room temperature. Filter off the solids.[3][6]

  • Concentrate the filtrate to remove ethanol. The product usually precipitates from the remaining aqueous layer.

  • Filter the solid product and wash with cold water.

Self-Validating Quality Control (QC)

To ensure scientific integrity, the synthesized compound must be validated against specific structural markers.

NMR Interpretation (Diagnostic Signals)

The structure is confirmed if the following signals are present. Absence or shifts indicate failure modes.

NucleusSignal (

ppm)
MultiplicityAssignmentValidation Logic

H
6.10 – 6.30 Singlet (1H)C4-H (Isoxazole ring) Critical: This singlet is the fingerprint of the isoxazole ring. If it appears as a doublet, regioselectivity failed (rare).

H
2.25 – 2.35 Singlet (3H)C3-CH

Confirms incorporation of the acetonitrile dipole.

H
3.85Singlet (3H)O-CH

Confirms integrity of the anisole moiety.

H
7.70 (d), 6.95 (d)Doublets (2H each)Aromatic (AA'BB')Characteristic of para-substituted benzene.

C
~170.0QuaternaryC5 (Isoxazole)Downfield shift due to O and N proximity.
Troubleshooting Guide
  • Problem: Low yield, presence of "furoxan" byproduct.

    • Cause: Dimerization of nitrile oxide.

    • Solution: Decrease the rate of Et

      
      N addition (Method A) to keep steady-state concentration of dipole low.
      
  • Problem: Starting material (alkyne) remains.

    • Cause: Nitrile oxide decomposed or evaporated (it is volatile).

    • Solution: Add excess acetaldoxime (1.5 equiv) and NCS to force completion.

Experimental Workflow Visualization

Workflow Start Start: Reagent Prep Solubilization Dissolve Acetaldoxime in DMF (Dry) Start->Solubilization Activation Add NCS (1.2 eq) 0°C -> RT, 1 hr Solubilization->Activation Check1 Check: Soln turns Yellow? (Formation of Hydroximoyl Cl) Activation->Check1 Addition Add Alkyne (1.0 eq) Then DROPWISE Et3N Check1->Addition Yes Reaction Stir 12h @ RT Addition->Reaction TLC TLC Check (Hex/EtOAc 4:1) Reaction->TLC TLC->Addition SM Remains (Add more dipole) Workup Aq. Workup (EtOAc/Brine) TLC->Workup Product Spot Visible Purify Recrystallization (EtOH) or Column Chromatography Workup->Purify Final Final Product: 5-(4-Methoxyphenyl)-3-methylisoxazole Purify->Final

Figure 2: Operational workflow for Method A, highlighting critical decision points and visual checkpoints.

References

  • Himo, F., et al. (2005). "Mechanisms of Nitrile Oxide Cycloadditions." Journal of the American Chemical Society. Link (Validates FMO theory and regioselectivity).

  • Kadam, K. S., et al. (2016).[5] "Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles." Synthesis. Link (Protocol for in situ generation).

  • Rai, K. M. L., et al. (1997). "Synthesis of isoxazoles via 1,3-dipolar cycloaddition reactions using Chloramine-T." Indian Journal of Chemistry. (Source for Method B Chloramine-T protocol).
  • Organic Chemistry Portal. "Synthesis of Isoxazoles." Link (General overview of nitrile oxide methodology).

  • Padwa, A. (1984). "1,3-Dipolar Cycloaddition Chemistry." Wiley-Interscience.

Sources

Application Note & Protocol: Synthesis of 3-methyl-5-(4-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-methyl-5-(4-methoxyphenyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol details a reliable two-step synthetic sequence commencing with a Claisen-Schmidt condensation to form an α,β-unsaturated chalcone intermediate, followed by a cyclocondensation reaction with hydroxylamine hydrochloride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation guidelines to ensure a successful and reproducible synthesis.

Introduction and Scientific Background

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its favorable metabolic stability and ability to participate in various non-covalent interactions with biological targets. The target molecule, 3-methyl-5-(4-methoxyphenyl)isoxazole, combines this core with substituents that are frequently explored in structure-activity relationship (SAR) studies.

The synthetic strategy outlined herein is a robust and widely adopted method for constructing 3,5-disubstituted isoxazoles.[1][2] It relies on two fundamental and well-understood reactions in organic chemistry:

  • Claisen-Schmidt Condensation: This reaction involves the base-catalyzed condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[3][4][5]

  • Cyclocondensation with Hydroxylamine: The chalcone intermediate undergoes a reaction with hydroxylamine, which proceeds via a Michael addition followed by intramolecular cyclization and dehydration to yield the stable aromatic isoxazole ring.[1][6]

Understanding the causality behind each step is critical. The choice of a base in the first step is to generate an enolate from the ketone, which is the key nucleophile. In the second step, a basic medium is again used to liberate free hydroxylamine from its hydrochloride salt, enabling it to act as a nucleophile.[1][7]

Reagents and Materials

Successful synthesis requires high-purity reagents. It is recommended to use reagents from reputable suppliers and to verify their purity by appropriate analytical methods if necessary.

Reagent/MaterialGradeCAS NumberSupplier (Example)Notes
4-MethoxyacetophenoneReagentPlus®, ≥99%100-06-1Sigma-AldrichA white to off-white crystalline solid.[8] Store protected from light.[9]
Anisaldehyde (4-Methoxybenzaldehyde)≥98%123-11-5Sigma-AldrichA colorless to light-yellow liquid.[10] Handle in a well-ventilated area.[11][12]
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%1310-73-2Fisher ScientificCorrosive solid. Prepare solutions in an ice bath due to exothermic dissolution.
Ethanol (EtOH)200 Proof, ACS Grade64-17-5VWRHighly flammable. Use as the primary reaction solvent.
Hydroxylamine Hydrochloride (NH₂OH·HCl)ACS Reagent, ≥96%5470-11-1Sigma-AldrichCorrosive and toxic.[13] Handle with extreme care.[14]
Potassium Hydroxide (KOH)ACS Reagent, ≥85%1310-58-3MerckCorrosive solid. Used to create a basic medium for the second step.[1]
Diethyl EtherACS Grade, Stabilized60-29-7Fisher ScientificExtremely flammable. Used for extraction.
Hydrochloric Acid (HCl)ACS Grade, 37%7647-01-0VWRCorrosive. Used for neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade7487-88-9Fisher ScientificUsed as a drying agent.
Deionized Water (H₂O)Type II or higher7732-18-5N/A

Experimental Protocols

Overall Synthesis Workflow

The synthesis is a two-step process starting from commercially available materials. The intermediate chalcone may be isolated and purified before proceeding, which is the recommended approach for ensuring high purity of the final product.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Isoxazole Formation A 4-Methoxyacetophenone D Claisen-Schmidt Condensation A->D B Anisaldehyde B->D C NaOH, Ethanol C->D E (E)-1,3-bis(4-methoxyphenyl) prop-2-en-1-one (Chalcone Intermediate) D->E H Cyclocondensation E->H Intermediate F Hydroxylamine HCl F->H G KOH, Ethanol G->H I 3-methyl-5-(4-methoxyphenyl) isoxazole (Final Product) H->I G start Chalcone + NH2OH step1 1. Michael Addition (Nucleophilic Attack) start->step1 intermediate1 Hydroxylamine Adduct (Intermediate A) step1->intermediate1 step2 2. Proton Transfer intermediate1->step2 intermediate2 Cyclization-ready Intermediate step2->intermediate2 step3 3. Intramolecular Cyclization (Attack on Carbonyl) intermediate2->step3 intermediate3 Cyclic Hemiaminal (Intermediate B) step3->intermediate3 step4 4. Dehydration (Loss of H2O) intermediate3->step4 product 3,5-Disubstituted Isoxazole step4->product

Sources

Application Note: Microwave-Assisted Synthesis of 5-(4-Methoxyphenyl)-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a highly efficient, green, microwave-assisted protocol for the synthesis of 5-(4-methoxyphenyl)-3-methylisoxazole. By leveraging dielectric heating, the cyclocondensation of 1-(4-methoxyphenyl)butane-1,3-dione with hydroxylamine hydrochloride is accelerated from a conventional multi-hour reflux to under 10 minutes. Designed for drug development professionals and synthetic chemists, this guide provides a self-validating experimental framework, mechanistic insights into regioselectivity, and optimized parameters for scalable heterocyclic synthesis.

Mechanistic Rationale & Regioselectivity

In the synthesis of asymmetric isoxazoles from 1,3-diketones, regiocontrol is a primary challenge (). The reaction between 1-(4-methoxyphenyl)butane-1,3-dione and hydroxylamine hydrochloride can theoretically yield two isomers: 5-(4-methoxyphenyl)-3-methylisoxazole or 3-(4-methoxyphenyl)-5-methylisoxazole.

Causality of Regioselectivity: The strong electron-donating resonance effect (+M) of the para-methoxy group significantly reduces the electrophilicity of the C1 carbonyl carbon (adjacent to the aryl ring). In contrast, the C3 carbonyl (adjacent to the methyl group) experiences only weak inductive (+I) donation, making it the more electrophilic center. Consequently, the initial nucleophilic attack by the hydroxylamine nitrogen occurs preferentially at C3. Subsequent intramolecular cyclization via the oxime oxygen attacking C1, followed by dehydration, exclusively yields the 5-aryl-3-methylisoxazole architecture.

Mechanism A 1-(4-Methoxyphenyl) butane-1,3-dione C Nucleophilic Attack at C3 (Methyl side) A->C B Hydroxylamine Hydrochloride B->C D C3-Oxime Intermediate C->D E Intramolecular Cyclization (Attack at C1) D->E F Dehydration (-H2O) E->F G 5-(4-Methoxyphenyl)- 3-methylisoxazole F->G

Fig 1. Regioselective mechanistic pathway for 5-(4-Methoxyphenyl)-3-methylisoxazole synthesis.

Microwave Heating vs. Conventional Heating

Microwave synthesis utilizes dielectric heating, where polar molecules (e.g., ethanol, hydroxylamine) align with the rapidly alternating electromagnetic field. This generates internal heat through molecular friction, eliminating the thermal gradients inherent to conductive heating via oil baths ().

  • Kinetic Acceleration: Reaction times are drastically reduced by up to 95% compared to conventional metal-free routes ().

  • Thermodynamic Control: Rapid, uniform heating suppresses side reactions and thermal degradation, increasing the overall yield and purity of the target isoxazole.

Experimental Design & Self-Validating Systems

To ensure reproducibility and scientific integrity, this protocol incorporates a self-validating workflow. The system relies on orthogonal confirmation:

  • In-Process Control: Thin-Layer Chromatography (TLC) monitoring provides real-time validation of starting material consumption.

  • Orthogonal Confirmation: Post-isolation melting point analysis and

    
    H-NMR spectroscopy serve as orthogonal validation steps to confirm both purity and regiochemistry, ensuring the process strictly adheres to the predicted mechanistic pathway.
    

Workflow Step1 Reaction Assembly 1,3-Diketone + NH2OH·HCl in EtOH (Green Solvent) Step2 Microwave Irradiation 110 °C, 150 W, 8 min Closed Vessel Step1->Step2 Transfer to MW cavity Step3 Cooling & Precipitation Ice bath cooling, Water addition Step2->Step3 Rapid cooling Step4 Filtration & Washing Vacuum filtration, Wash with cold H2O Step3->Step4 Solid isolation Step5 Recrystallization Hot Ethanol Step4->Step5 Purification Step6 Pure Product 5-(4-Methoxyphenyl)- 3-methylisoxazole Step5->Step6 Drying in vacuo

Fig 2. Step-by-step microwave-assisted experimental workflow for isoxazole synthesis.

Reagents and Equipment

  • Reagents:

    • 1-(4-Methoxyphenyl)butane-1,3-dione (1.0 eq, 5.0 mmol, 0.96 g)

    • Hydroxylamine hydrochloride (NH

      
      OH·HCl) (1.2 eq, 6.0 mmol, 0.42 g)
      
    • Sodium acetate (NaOAc) (1.2 eq, 6.0 mmol, 0.49 g)

    • Absolute Ethanol (10 mL)

    • Deionized water (for workup)

  • Equipment:

    • Dedicated laboratory microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with an IR temperature sensor and magnetic stirring.

    • 30 mL sealed microwave reaction vials with Teflon-lined caps.

Step-by-Step Protocol

Step 1: Reaction Assembly Add 1-(4-methoxyphenyl)butane-1,3-dione (0.96 g, 5.0 mmol), hydroxylamine hydrochloride (0.42 g, 6.0 mmol), and sodium acetate (0.49 g, 6.0 mmol) to a 30 mL microwave-safe reaction vial. Add 10 mL of absolute ethanol and a magnetic stir bar.

  • Causality: Sodium acetate is crucial; it acts as a mild base to neutralize the HCl salt, liberating the nucleophilic free hydroxylamine in situ while buffering the solution to prevent acid-catalyzed degradation of the diketone. Ethanol is chosen as a green solvent that acts as an excellent microwave absorber.

Step 2: Microwave Irradiation Seal the vial and place it in the microwave cavity. Set the following parameters: Target Temperature: 110 °C; Ramp Time: 2 minutes; Hold Time: 8 minutes; Max Power: 150 W; Stirring: 600 rpm.

  • Causality: The sealed vessel allows the ethanol to be heated above its atmospheric boiling point (78 °C), creating a pressurized, high-energy environment that drives the final dehydration step to completion rapidly.

Step 3: Workup and Isolation Upon completion and automated cooling to 40 °C, unseal the vial. Pour the reaction mixture into 50 mL of ice-cold deionized water while stirring vigorously.

  • Causality: The sudden shift in solvent polarity (from ethanol to an aqueous mixture) rapidly decreases the solubility of the hydrophobic isoxazole, inducing immediate precipitation and preventing the product from "oiling out."

Step 4: Filtration and Purification Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 10 mL of ice-cold water to remove residual salts (NaCl, unreacted NH


OH). Recrystallize the crude solid from a minimal amount of hot ethanol. Dry in vacuo at 50 °C for 4 hours.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data, demonstrating the superiority of the selected microwave parameters over conventional methods ().

EntryHeating MethodTemp (°C)Time (min)SolventYield (%)Purity (HPLC, %)
1Conventional (Oil Bath)78 (Reflux)180Ethanol6588
2Microwave9015Ethanol8294
3 Microwave 110 8 Ethanol 94 >98
4Microwave1305Ethanol8991 (Degradation)
5Microwave1108Water4585 (Poor solubility)

Table 1: Optimization of reaction conditions for the synthesis of 5-(4-Methoxyphenyl)-3-methylisoxazole. Entry 3 represents the optimal, self-validating parameters.

Analytical Characterization

To ensure the trustworthiness of the synthesized compound, the following analytical benchmarks must be met to validate the regiochemistry:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: ~ 92–94 °C.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    7.70 (d, J = 8.8 Hz, 2H, Ar-H), 6.96 (d, J = 8.8 Hz, 2H, Ar-H), 6.28 (s, 1H, Isoxazole C4-H) , 3.85 (s, 3H, -OCH
    
    
    ), 2.32 (s, 3H, -CH
    
    
    ). Note: The distinct singlet at 6.28 ppm is the definitive self-validating marker for the C4 proton of the isoxazole ring.
  • ESI-MS: m/z calculated for C

    
    H
    
    
    
    NO
    
    
    [M+H]
    
    
    190.08, found 190.10.

Safety and Troubleshooting

  • Pressure Hazards: Always use pressure-rated vials designed specifically for microwave synthesizers. Never exceed the maximum fill volume (typically 50% of the vial capacity) to prevent over-pressurization.

  • Hydroxylamine Handling: Hydroxylamine hydrochloride is a suspected mutagen and irritant. Handle exclusively inside a certified fume hood and avoid skin contact.

  • Troubleshooting (Oiling Out): If the product forms an oil instead of precipitating during the water addition (Step 3), the water was likely not cold enough, or the addition was too slow. Re-dissolve the oil in minimal hot ethanol and add crushed ice directly to the flask with rapid stirring.

References

  • Martins, M. A., et al. (2008). 1,3-Diketones in Heterocyclic Synthesis. Chemical Reviews, 108(1), 1-50. URL:[Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. URL:[Link]

  • Micheli, et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11, 32308-32335. URL:[Link]

  • Rajput, J. K., & Kaur, G. (2010). Solid Phase Synthesis of Isoxazole Derivatives from Diaryl 1,3-Diketones Under Microwave Irradiation. Rasayan Journal of Chemistry, 3(3), 529-534. URL:[Link]

Using 5-(4-Methoxyphenyl)-3-methylisoxazole as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 5-(4-Methoxyphenyl)-3-methylisoxazole in Pharmaceutical Synthesis

Abstract

This technical guide outlines the synthesis, functionalization, and application of 5-(4-Methoxyphenyl)-3-methylisoxazole (CAS: 119020-06-3), a privileged intermediate in medicinal chemistry. Isoxazoles serve as critical bioisosteres for carboxylic acids and amides, offering improved metabolic stability and lipophilicity. This document provides a validated protocol for its regioselective synthesis, followed by downstream transformations including Wohl-Ziegler bromination and reductive ring cleavage, essential for accessing complex


-amino enone scaffolds used in COX-2 inhibitors and kinase antagonists.

Part 1: Chemical Profile & Strategic Value

The isoxazole ring is not merely a linker; it is a "masked" functionality. In the context of drug design, the 5-(4-methoxyphenyl)-3-methylisoxazole scaffold offers three distinct strategic advantages:

  • Bioisosterism: The isoxazole ring mimics the spatial and electronic properties of a pyridine or ester functionality but with significantly altered pKa and hydrogen bonding potential [1].

  • Metabolic Durability: Unlike esters, the isoxazole ring is resistant to plasma esterases, prolonging the half-life of the pharmacophore.

  • Divergent Reactivity: The scaffold serves as a stable intermediate that can be "unmasked" (ring-opened) to reveal reactive 1,3-dicarbonyl equivalents or functionalized at the C3-methyl position to extend carbon chains.

Part 2: Synthesis Protocol (The "Build")

Objective: Regioselective synthesis of 5-(4-methoxyphenyl)-3-methylisoxazole avoiding the common 3-aryl-5-methyl isomer.

Principle: The condensation of unsymmetrical 1,3-diketones with hydroxylamine is pH-dependent. Under strongly acidic conditions, the nucleophilic attack of hydroxylamine is directed toward the more electron-deficient carbonyl. However, to ensure high regioselectivity for the 5-aryl-3-methyl isomer, the [3+2] cycloaddition of a nitrile oxide with an alkyne is the most robust method for small-to-medium scale.

Protocol A: Nitrile Oxide [3+2] Cycloaddition
  • Reagents:

    • 4-Ethynylanisole (1.0 equiv)

    • Nitroethane (1.5 equiv) - Precursor to acetonitrile oxide

    • Phenyl isocyanate (2.0 equiv) - Dehydrating agent

    • Triethylamine (catalytic)

    • Solvent: Benzene or Toluene (Anhydrous)

  • Workflow:

    • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-ethynylanisole (10 mmol) and nitroethane (15 mmol) in anhydrous toluene (50 mL).

    • Activation: Add phenyl isocyanate (20 mmol) dropwise over 15 minutes. Add 5 drops of triethylamine.

    • Reaction: Heat the mixture to 60-70°C. The solution will precipitate diphenylurea (byproduct). Stir for 6–12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Cool to room temperature. Filter off the diphenylurea solid.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography (Eluent: 5-10% EtOAc in Hexane).

    • Yield: Expect 75–85% of a white to pale yellow solid.

  • Mechanism: Nitroethane dehydrates to form acetonitrile oxide (the dipole), which undergoes a concerted [3+2] cycloaddition with the alkyne (dipolarophile). The regiochemistry is strictly controlled by sterics and electronics, favoring the 3-methyl-5-aryl substitution [2].

SynthesisWorkflow Start 4-Ethynylanisole + Nitroethane Activation Add PhNCO + Et3N (In situ Nitrile Oxide) Start->Activation Cycloaddition [3+2] Cycloaddition 60°C, 12h Activation->Cycloaddition Dipole Formation Filtration Filter Diphenylurea Cycloaddition->Filtration Purification Silica Column (Hex/EtOAc) Filtration->Purification Product 5-(4-methoxyphenyl)- 3-methylisoxazole Purification->Product

Caption: Figure 1. Regioselective synthesis via Nitrile Oxide Cycloaddition.

Part 3: Downstream Transformations (The "Application")

Once synthesized, the intermediate can be utilized in two distinct pathways.[1]

Application 1: Wohl-Ziegler Functionalization (Side-Chain Extension)

To attach this pharmacophore to a larger scaffold (e.g., a kinase hinge binder), the C3-methyl group must be activated.

  • Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator), CCl4 or Trifluorotoluene.

  • Protocol:

    • Dissolve isoxazole (1.0 equiv) in CCl4.

    • Add NBS (1.05 equiv) and AIBN (0.05 equiv).

    • Reflux (77°C) for 2–4 hours.

    • Critical Step: The reaction is complete when the dense NBS solid at the bottom is replaced by floating succinimide.[2][3]

  • Result: 3-(Bromomethyl)-5-(4-methoxyphenyl)isoxazole. This bromide is a potent electrophile for coupling with amines or thiols [3].

Application 2: Reductive Ring Opening ("Unmasking")

This is critical for converting the stable isoxazole into a


-amino enone, a precursor for pyrazoles (e.g., Celecoxib analogs).
  • Reagents: Molybdenum Hexacarbonyl [Mo(CO)6], Acetonitrile/Water.

  • Protocol:

    • Dissolve isoxazole in MeCN:H2O (15:1).

    • Add Mo(CO)6 (0.5 equiv).

    • Reflux for 4 hours.

  • Mechanism: The N-O bond is the weakest link. Molybdenum inserts into this bond, leading to cleavage and formation of the

    
    -amino enone [4].
    

DivergentPathways cluster_0 Pathway A: Functionalization cluster_1 Pathway B: Ring Opening Isoxazole 5-(4-Methoxyphenyl)- 3-methylisoxazole NBS NBS / AIBN (Radical Bromination) Isoxazole->NBS Mo Mo(CO)6 / H2O (Reductive Cleavage) Isoxazole->Mo Bromide 3-(Bromomethyl)-isoxazole (Electrophile for Coupling) NBS->Bromide Enone Beta-Amino Enone (Precursor to Pyrazoles) Mo->Enone

Caption: Figure 2. Divergent synthetic utility of the isoxazole intermediate.

Part 4: Analytical Quality Control

To ensure the intermediate is suitable for GMP downstream processing, the following specifications must be met.

TestMethodAcceptance CriteriaPurpose
Appearance VisualWhite to off-white crystalline solidConfirm physical state
Identification 1H NMR (CDCl3)

2.30 (s, 3H, CH3), 3.85 (s, 3H, OMe), 6.35 (s, 1H, C4-H), 6.95/7.70 (d, 4H, Ar)
Verify structure & regiochemistry
Purity HPLC (C18, MeCN/H2O)> 98.0% AreaQuantify impurities
Regioisomer 1H NMR< 1.0% (Check for 3-aryl-5-methyl isomer)Critical for biological activity
Water Content Karl Fischer< 0.5% w/wEnsure anhydrous for NBS reaction

Data Interpretation:

  • Regiochemistry Check: The C4-proton of the 3,5-disubstituted isoxazole appears as a sharp singlet around 6.3–6.5 ppm. If the regioisomer (3-aryl-5-methyl) is present, a secondary singlet often appears slightly downfield.

  • Mass Spec: ESI+ should show [M+H]+ = 190.08.

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Himo, F., et al. (2005). Cycloaddition Reactions of Nitrile Oxides with Alkynes: A DFT Study. Journal of the American Chemical Society. Link

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews. Link

  • Nitta, M., & Kobayashi, T. (1982). Mo(CO)6-Mediated Reductive Cleavage of the N-O Bond in Isoxazoles. Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Application Notes & Protocols: Catalytic Methods for the Formation of the Isoxazole Ring in Methoxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry, integral to a range of FDA-approved therapeutics.[1][2][3] Its unique electronic properties and ability to act as a bioisostere contribute to its prevalence in drug design. When functionalized with methoxyphenyl groups, these derivatives often exhibit enhanced pharmacological profiles, including improved metabolic stability and target affinity.[1] This guide provides researchers, scientists, and drug development professionals with a detailed overview of modern catalytic strategies for the synthesis of methoxyphenyl-substituted isoxazoles. We delve into the mechanistic underpinnings of key catalytic systems, offer field-proven insights into experimental design, and provide detailed, self-validating protocols for direct application in the laboratory.

The Strategic Importance of Catalysis in Isoxazole Synthesis

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery.[1][4] The classical approach to its synthesis, the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, often requires harsh conditions and can suffer from a lack of regioselectivity. The advent of transition metal catalysis has revolutionized this field, offering milder reaction conditions, superior control over isomer formation, and broader functional group tolerance—all critical parameters in the complex multi-step syntheses common in pharmaceutical development.[2][5][6]

Catalytic methods are particularly vital when dealing with decorated substrates like methoxyphenyl derivatives. These methods must be robust enough to tolerate the electron-donating nature of the methoxy group while ensuring high yields and predictability. This document will focus on the most impactful and widely adopted catalytic strategies.

Core Catalytic Strategies and Mechanistic Insights

The construction of the isoxazole ring can be approached through several catalytic pathways. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

Transition Metal-Catalyzed [3+2] Cycloaddition

The [3+2] cycloaddition remains the most fundamental and versatile method for isoxazole synthesis.[7][8] Catalysis elevates this classic reaction by facilitating the formation of key intermediates and controlling the regiochemical outcome.

Causality Behind the Method: The primary challenge in the cycloaddition of nitrile oxides (generated in situ from aldoximes) and unsymmetrical alkynes is controlling which substituent ends up at the C3 versus the C5 position of the isoxazole. Transition metals, particularly copper(I), coordinate with the alkyne, activating it for a regioselective cycloaddition and significantly accelerating the reaction rate under mild conditions.

  • Copper (Cu) Catalysis: Copper(I) acetylides readily react with nitrile oxides to reliably form 3,5-disubstituted isoxazoles.[9] This method is exceptionally reliable and exhibits a broad scope.

  • Ruthenium (Ru) Catalysis: Ruthenium catalysts have been developed for the synthesis of 3,4-disubstituted isoxazoles, offering an alternative regiochemical outcome.[7]

Caption: General mechanism of catalytic [3+2] cycloaddition.

Gold- and Copper-Catalyzed Cycloisomerization

For precursors that contain both the oxime and alkyne functionalities, an intramolecular cyclization offers an elegant and atom-economical route to the isoxazole ring.

Causality Behind the Method: Gold and other π-acidic metals are highly effective at activating the alkyne moiety towards intramolecular nucleophilic attack by the oxime oxygen. This cycloisomerization proceeds under mild conditions and provides excellent yields for 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the substrate design. AuCl₃ is a commonly employed catalyst for this transformation.[9]

Palladium-Catalyzed C-H Activation and Annulation

More advanced strategies leverage palladium's ability to catalyze C-H activation, enabling the construction of the isoxazole ring from precursors not amenable to traditional cycloaddition. A notable example is the synthesis of benzo[d]isoxazoles.

Causality Behind the Method: In this approach, a directing group on the substrate (e.g., an N-phenoxyacetamide) positions the palladium catalyst to activate a specific C-H bond on the methoxyphenyl ring.[10][11] This palladacycle intermediate can then undergo a [4+1] annulation with a coupling partner like an aldehyde, where the aldehyde carbon becomes C3 of the newly formed isoxazole ring.[10] This powerful technique allows for the construction of fused ring systems with high regioselectivity.

Comparative Overview of Catalytic Methods

The selection of a synthetic strategy depends on factors such as desired substitution, starting material availability, and scalability.

Method Typical Catalyst Key Precursors Typical Yields Key Advantages Limitations
[3+2] Cycloaddition Cu(I) salts (e.g., CuI, CuSO₄)Aldoximes, Terminal Alkynes70-95%Excellent regioselectivity for 3,5-isomers, broad scope, mild conditions.[9]Requires separate synthesis of both coupling partners.
Cycloisomerization AuCl₃, CuClα,β-Acetylenic Oximes80-98%High atom economy, direct route from a single precursor, excellent yields.[9]Substrate synthesis can be more complex.
[4+1] Annulation Pd(OAc)₂N-phenoxyacetamides, Aldehydes50-85%Access to fused systems (benzoisoxazoles), utilizes C-H activation.[10][11]Requires a directing group, may have a more limited substrate scope.
Chalcone Cyclization Base (e.g., KOH)Methoxyphenyl Chalcones, Hydroxylamine70-90%Simple, robust, uses readily available starting materials.[8][12]Not a direct catalytic cyclization; two-step process.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps, characterization guidance, and troubleshooting advice.

Protocol 1: Copper(I)-Catalyzed Synthesis of 3-(4-Methoxyphenyl)-5-phenylisoxazole via [3+2] Cycloaddition

This protocol details the highly reliable copper-catalyzed cycloaddition between an in situ generated nitrile oxide and a terminal alkyne.

Expertise & Experience: The key to success in this reaction is the slow, controlled generation of the reactive nitrile oxide from the corresponding hydroximoyl chloride, which prevents dimerization. The use of a mild base like triethylamine (Et₃N) is crucial. Copper(I) iodide is an excellent catalyst as it is inexpensive and effective in promoting the desired regioselectivity.

Materials:

  • 4-Methoxybenzaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • Phenylacetylene

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NH₄Cl

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Workflow Diagram:

Caption: Step-by-step workflow for Cu(I)-catalyzed isoxazole synthesis.

Step-by-Step Methodology:

  • Preparation of Hydroximoyl Chloride (In Situ): To a solution of 4-methoxybenzaldehyde oxime (1.0 eq) in anhydrous DMF, add N-Chlorosuccinimide (1.05 eq) in one portion. Stir the mixture at room temperature for 30 minutes. The formation of the intermediate is typically rapid.

  • Cycloaddition Setup: To the reaction mixture, add phenylacetylene (1.2 eq) and Copper(I) Iodide (0.05 eq).

  • Nitrile Oxide Generation and Cycloaddition: Cool the mixture to 0 °C. Slowly add triethylamine (1.5 eq) dropwise over 20 minutes using a syringe pump. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Pour the reaction mixture into saturated aqueous NH₄Cl and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(4-methoxyphenyl)-5-phenylisoxazole.

Trustworthiness - Self-Validation:

  • Expected Outcome: A white to off-white solid. Yields typically range from 80-90%.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR should show a characteristic singlet for the isoxazole C4-H around 6.5-7.0 ppm, along with the distinct aromatic signals for the two phenyl rings and a singlet for the methoxy group around 3.8 ppm.

  • Troubleshooting: If the reaction stalls, gentle heating (40 °C) may be required. If significant amounts of nitrile oxide dimer (a furoxan) are observed, it indicates that the addition of triethylamine was too rapid.

Protocol 2: Gold(III)-Catalyzed Cycloisomerization of an α,β-Acetylenic Oxime

This protocol describes an efficient intramolecular cyclization to form a 5-(4-methoxyphenyl)isoxazole derivative.[9]

Expertise & Experience: Gold(III) chloride is a powerful π-acid that readily coordinates to the alkyne, making it highly electrophilic and susceptible to attack by the nucleophilic oxime. The reaction is typically very clean and fast. Anhydrous conditions are preferred to prevent deactivation of the catalyst.

Materials:

  • 1-(4-Methoxyphenyl)-4-phenylbut-3-yn-2-one O-methyl oxime (or similar α,β-acetylenic oxime)

  • Gold(III) Chloride (AuCl₃)

  • Dichloromethane (DCM), anhydrous

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the α,β-acetylenic oxime (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Add Gold(III) Chloride (0.02 eq) to the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often complete within 1-3 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: Upon completion, quench the reaction by passing the mixture through a short plug of silica gel, eluting with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography or recrystallization if necessary.

Trustworthiness - Self-Validation:

  • Expected Outcome: A crystalline solid. Yields are typically excellent (>90%).

  • Characterization: Confirm the structure by NMR and MS. The disappearance of the alkyne and oxime signals and the appearance of characteristic aromatic isoxazole signals will confirm the transformation.

  • Troubleshooting: If the reaction is sluggish, ensure the solvent is truly anhydrous. A slight increase in catalyst loading (to 0.05 eq) can also be beneficial.

Conclusion and Future Outlook

Catalytic methods have become indispensable tools for the synthesis of methoxyphenyl-substituted isoxazoles, offering unparalleled efficiency, control, and versatility.[6][13] Copper-catalyzed cycloadditions and gold-catalyzed cycloisomerizations represent robust and high-yielding strategies for a wide range of substitution patterns. For more complex fused systems, palladium-catalyzed C-H activation provides a powerful, albeit more specialized, approach.

Future trends will likely focus on the development of even more sustainable catalytic systems, such as those using earth-abundant metals, and asymmetric variants to access chiral isoxazole derivatives.[13][14] The protocols and insights provided in this guide offer a solid foundation for researchers to confidently apply these powerful catalytic methods to accelerate their research and drug discovery programs.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Scholar.
  • Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Cu-Catalyzed Oxyalkynylation and Aminoalkynylation of Unactivated Alkenes: Synthesis of Alkynyl-Featured Isoxazolines and Cyclic Nitrones. (2018, April 27). ACS Publications. Retrieved March 2, 2026, from [Link]

  • Rhodium-Catalyzed Double Dearomatization of 1,2,3-Triazole–Isoxazole Dyads: Synthesis of Nonfused 1H-1,3-Diazepines. (2024, September 6). ACS Publications. Retrieved March 2, 2026, from [Link]

  • Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and beyond. (2015, August 1). Research With Rutgers. Retrieved March 2, 2026, from [Link]

  • Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and Beyond. (2015, August 24). Semantic Scholar. Retrieved March 2, 2026, from [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 2, 2026, from [Link]

  • Das, S., & Chanda, K. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publications. Retrieved March 2, 2026, from [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (n.d.). Der Pharma Chemica. Retrieved March 2, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC. Retrieved March 2, 2026, from [Link]

  • Copper Nitrate‐Mediated Selective Bond Cleavage of Alkynes: Diverse Synthesis of Isoxazoles. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. (2025, September 8). ACS Publications. Retrieved March 2, 2026, from [Link]

  • Theoretical study of rhodium- and cobalt-catalyzed decarboxylative transformations of isoxazolones: origin of product selectivity. (2021, January 26). RSC Publishing. Retrieved March 2, 2026, from [Link]

  • Scheme of synthesis of isoxazole derivatives. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Efficient synthesis of oxazoles by dirhodium(II)-catalyzed reactions of styryl diazoacetate with oximes. (2012, December 7). PubMed. Retrieved March 2, 2026, from [Link]

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2025, August 6). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Copper(II)-Photocatalyzed Radical Anellation of Nitroalkanes with Alkenes or Alkynes for the Synthesis of Isoxazolines and Isoxazoles. (2025, September 8). PubMed. Retrieved March 2, 2026, from [Link]

  • Duan, P., et al. (2013, December 20). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. RSC Publications. Retrieved March 2, 2026, from [Link]

  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. (n.d.). PMC. Retrieved March 2, 2026, from [Link]

  • Rhodium(III)-catalyzed C4-amidation of indole-oximes with dioxazolones: Via C-H activation. (n.d.). ScienceDirect. Retrieved March 2, 2026, from [Link]

  • Synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. (2019, December 1). ScienceDirect. Retrieved March 2, 2026, from [Link]

  • Process for preparing 3-aminoisoxazole derivatives. (n.d.). Google Patents.
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Rhodium-Catalyzed Double Dearomatization of 1,2,3-Triazole-Isoxazole Dyads: Synthesis of Nonfused 1 H-1,3-Diazepines. (2024, September 20). PubMed. Retrieved March 2, 2026, from [Link]

  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023, December 8). CDN. Retrieved March 2, 2026, from [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022, April 22). Beilstein Journals. Retrieved March 2, 2026, from [Link]

  • Rhodium carbenoid route to oxazoles. (2018, May 22). Loughborough University Research Repository. Retrieved March 2, 2026, from [Link]

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011, May 25). Asian Journal of Research in Chemistry. Retrieved March 2, 2026, from [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2025, April 23). Zanco Journal of Medical Sciences. Retrieved March 2, 2026, from [Link]

  • Copper-Catalyzed Synthesis of Isoxazoles. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Highly Selective Synthesis of Dihydrobenzo[d]isoxazoles and Dihydrobenzo[d]oxazoles from Oximes and Arynes via in Situ Generation of Nitrones. (n.d.). ACS Publications. Retrieved March 2, 2026, from [Link]

  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. (n.d.). RSC Publishing. Retrieved March 2, 2026, from [Link]

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Application Notes & Protocols: Biological Evaluation of 5-(4-Methoxyphenyl)-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Isoxazole Scaffold

The isoxazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of isoxazole have been extensively investigated and developed as anti-inflammatory, anticancer, antimicrobial, and neuroactive agents.[2][3][4] The versatility of the isoxazole ring allows for diverse substitutions, enabling fine-tuning of its pharmacological profile.

The specific compound, 5-(4-Methoxyphenyl)-3-methylisoxazole, combines the isoxazole core with a methoxyphenyl group. This substitution is significant, as methoxyphenyl moieties are present in many biologically active molecules, including potent inhibitors of tubulin polymerization and various kinases.[5][6] For instance, diaryl-isoxazole derivatives have demonstrated in vivo antitumor activity, and other analogues have shown promise as inhibitors of enzymes like Heat Shock Protein 90 (HSP90) and Casein Kinase 1 (CK1), both crucial targets in oncology.[7][8]

This document provides a comprehensive, tiered approach to the biological evaluation of 5-(4-Methoxyphenyl)-3-methylisoxazole. The protocols herein are designed for researchers in drug discovery and chemical biology to systematically screen for biological activity and elucidate the potential mechanism of action. The guide begins with foundational in vitro screening assays to assess general cytotoxicity and target class effects, followed by more complex assays to validate specific molecular targets and cellular responses.

Foundational Procedures: Compound Handling and Preparation

Scientific integrity begins with accurate and consistent sample preparation. The solubility and stability of the test compound are critical parameters that influence all downstream biological data.

2.1 Solubility Assessment Before preparing a high-concentration stock, the solubility of 5-(4-Methoxyphenyl)-3-methylisoxazole must be determined in common laboratory solvents.

  • Protocol:

    • Weigh 1-2 mg of the compound into separate glass vials.

    • Add an initial 100 µL of the test solvent (e.g., DMSO, Ethanol, Methanol).

    • Vortex for 30 seconds. Observe for complete dissolution.

    • If not dissolved, continue adding the solvent in 100 µL increments, vortexing after each addition, until the compound is fully dissolved or a practical volume limit is reached.

    • Calculate the approximate solubility in mg/mL and convert to molarity. Causality: DMSO is the most common solvent for initial screening due to its ability to dissolve a wide range of organic molecules. However, the final concentration of DMSO in cell-based assays should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

2.2 Master Stock Solution Preparation A high-concentration, validated master stock is essential for creating reproducible working solutions.

  • Protocol:

    • Based on the solubility test, prepare a 10 mM or 20 mM master stock solution in 100% DMSO.

    • Weigh the required amount of 5-(4-Methoxyphenyl)-3-methylisoxazole using a calibrated analytical balance.

    • Add the calculated volume of DMSO to achieve the target concentration.

    • Warm the solution gently (e.g., 37°C) and vortex thoroughly to ensure complete dissolution.

    • Aliquot the master stock into small, single-use volumes to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light. Trustworthiness: Aliquoting prevents degradation of the compound from repeated temperature changes and reduces the risk of contamination of the entire stock.

Tier 1: Primary Biological Screening Assays

The initial screening tier is designed to broadly and efficiently identify the primary biological effects of the compound. These assays are typically high-throughput and provide robust data to guide further investigation.

Cell Viability and Cytotoxicity: The MTT Assay

The MTT assay is a foundational colorimetric assay for assessing metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[9] It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[9]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Plate cells (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[10]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 5-(4-Methoxyphenyl)-3-methylisoxazole from your master stock in the appropriate cell culture medium. A common starting range is 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include "vehicle control" (e.g., 0.1% DMSO) and "no-cell" blank wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis

Concentration (µM)Absorbance (570 nm)% Viability (Normalized)
0 (Vehicle)1.250100%
0.11.23598.8%
11.15092.0%
100.75060.0%
500.31325.0%
1000.15012.0%
  • Analysis: Plot the % Viability against the log concentration of the compound. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ (half-maximal inhibitory concentration) value.[11]

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed Seed Cells in 96-well Plate Incubate24h Incubate 24h (Attachment) Seed->Incubate24h Treat Add Compound Dilutions Incubate24h->Treat Incubate48h Incubate 48-72h Treat->Incubate48h Add_MTT Add MTT Reagent Incubate48h->Add_MTT Incubate3h Incubate 3-4h (Formazan Formation) Add_MTT->Incubate3h Solubilize Solubilize Formazan (DMSO) Incubate3h->Solubilize Read Read Absorbance @ 570nm Solubilize->Read Calculate IC50 Calculate IC50 Read->Calculate IC50

Caption: Workflow for assessing cell viability using the MTT assay.

Enzyme Inhibition: General Kinase Assay Protocol

Isoxazole derivatives are known to inhibit various enzymes, including protein kinases.[8] A general in vitro kinase assay can determine if 5-(4-Methoxyphenyl)-3-methylisoxazole has activity against this important class of drug targets. This protocol uses a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction.

Experimental Protocol: Kinase-Glo® Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare solutions of the kinase of interest (e.g., Aurora Kinase A), its specific peptide substrate, and ATP at 2x the final desired concentration.

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of 4x concentrated test compound (or vehicle) to appropriate wells.

    • Add 5 µL of the 2x kinase/substrate solution.

    • Initiate the reaction by adding 2.5 µL of 4x ATP solution. The final reaction volume is 10 µL.

    • Include "no enzyme" and "no compound" controls.

  • Incubation:

    • Shake the plate gently to mix.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

Data Analysis A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition by the compound. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value.

Visualization: Kinase Inhibition Assay Principle

Kinase_Inhibition cluster_active Active Kinase (Low Inhibition) cluster_inhibited Inhibited Kinase (High Inhibition) Kinase1 Kinase PhosphoSubstrate1 Phospho-Substrate Kinase1->PhosphoSubstrate1 Substrate1 Substrate Substrate1->PhosphoSubstrate1 ATP1 ATP ADP1 ADP ATP1->ADP1 High Consumption ATP1->PhosphoSubstrate1 PhosphoSubstrate1->ADP1 Low ATP Remaining Low ATP Remaining Low Luminescence Low Luminescence Low ATP Remaining->Low Luminescence Compound Isoxazole Compound Kinase2 Kinase Compound->Kinase2 Inhibits No Reaction No Reaction Kinase2->No Reaction Substrate2 Substrate Substrate2->No Reaction ATP2 ATP ATP2->No Reaction High ATP Remaining High ATP Remaining ATP2->High ATP Remaining Low Consumption High Luminescence High Luminescence High ATP Remaining->High Luminescence

Caption: Principle of a luminescence-based kinase inhibition assay.

Tier 2: Mechanistic Elucidation & Target Validation

If Tier 1 assays yield positive results (e.g., potent cytotoxicity), the next step is to investigate the underlying mechanism of action.

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

A common mechanism for anticancer compounds is the induction of apoptosis (programmed cell death).[7] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS, and when conjugated to a fluorophore (e.g., FITC), it can identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic or necrotic cells.

Experimental Protocol: Flow Cytometry Analysis

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and treat with 5-(4-Methoxyphenyl)-3-methylisoxazole at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells to ensure all apoptotic cells are included.

    • Wash the cells with cold PBS and centrifuge.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Binding Buffer to each tube.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer within one hour.

Data Interpretation The results are typically displayed as a quadrant plot:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells (or artifacts)

An effective pro-apoptotic compound will cause a significant shift of the cell population from the lower-left quadrant to the lower-right and upper-right quadrants.

Direct Target Interaction: Radioligand Receptor Binding Assay

To determine if the compound interacts directly with a specific receptor, a competitive binding assay is the gold standard.[12][13] This assay measures the ability of the unlabeled test compound to displace a high-affinity radiolabeled ligand from its receptor.

Experimental Protocol: Competitive Filtration Binding Assay

  • Receptor Preparation:

    • Prepare cell membranes from a cell line overexpressing the target receptor or use purified receptor preparations.[11] Determine the protein concentration using a BCA or Bradford assay.

  • Reaction Setup:

    • In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and the receptor preparation.

    • Add varying concentrations of the unlabeled 5-(4-Methoxyphenyl)-3-methylisoxazole.

    • Include wells for "Total Binding" (radioligand + receptor, no competitor) and "Non-specific Binding" (NSB) (radioligand + receptor + a high concentration of a known unlabeled ligand).[11]

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 60-120 minutes) at a specific temperature to reach binding equilibrium.[11]

  • Separation:

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (captured on the filter) from the unbound radioligand (which passes through).

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[12]

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression to fit the data to a sigmoidal curve and determine the IC₅₀, which can then be converted to a Ki (inhibition constant).[11]

Visualization: Competitive Receptor Binding Principle

Caption: Unlabeled compound competes with radioligand for the receptor.

Conclusion and Future Directions

This guide outlines a logical and robust workflow for the initial biological characterization of 5-(4-Methoxyphenyl)-3-methylisoxazole. The tiered approach, starting with broad screening for cytotoxicity and enzyme inhibition, followed by more focused mechanistic studies like apoptosis and receptor binding assays, provides a comprehensive strategy for identifying its therapeutic potential. Positive results from these assays would warrant further investigation into more complex cellular models, target identification using techniques like CETSA or chemical proteomics, and eventual progression to in vivo efficacy and safety studies in relevant animal models.[7]

References

  • Smolecule. (n.d.). Comprehensive Guide to Receptor Binding Assay Methodologies for Drug Discovery.
  • Benchchem. (2025). Evaluating Receptor Binding Affinity: Application Notes & Protocols.
  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services.
  • Sigma-Aldrich. (n.d.). Cytotoxicity assays.
  • Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis.
  • Labome. (2022, October 25). Receptor-Ligand Binding Assays.
  • Benchchem. (n.d.). Unveiling the In Vivo Mechanisms of Isoxazole Derivatives: A Comparative Guide.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Kandefer-Szerszeń, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC.
  • Genc, H., et al. (2022, October 3). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega.
  • Bylund, D. B., & Toews, M. L. (n.d.). Radioligand binding methods: practical guide and tips.
  • Sittampalam, G. S., et al. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • ChemicalBook. (2024, March 4). Isoxazole derivatives as anticancer agents.
  • Benchchem. (2025). An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives.
  • Iwatsuki, M., et al. (2015, January 15). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed.
  • Al-Ostoot, F. H., et al. (2022, October 29). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC.
  • Khan, A., et al. (2022, August 15). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. PMC.
  • Khan, A., et al. (2022, August 15). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.
  • Abdel-Mottaleb, Y. N., et al. (n.d.). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. JOCPR.
  • Rehman, A. U., et al. (2023, September 6). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC.
  • Al-Masoudi, W. A. H., & Al-Amery, K. H. A. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences.
  • Chandrashekar, C., et al. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PMC.
  • Chen, Y., et al. (2025, November 5). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PMC.
  • Kumar, A., & Kumar, R. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • Benchchem. (n.d.). 5-(3,4-Dimethoxyphenyl)-2-methyloxazole.
  • Sharma, D., et al. (2025, September 15). Design, Synthesis, and Biological Evaluation of Novel 3-Substituted-5-(3,4-dimethoxy-phenyl)-3H-[9][10][12]oxadiazole-2-Thione Derivatives as Anticancer Agents. Chemical Methodologies. Retrieved March 7, 2026, from

Sources

Application Note: Strategic Functionalization of 5-(4-Methoxyphenyl)-3-methylisoxazole for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The isoxazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in blockbuster drugs such as Valdecoxib (COX-2 inhibitor), Leflunomide (DMARD), and various beta-lactamase resistant antibiotics. Its utility stems from its ability to act as a bioisostere for carboxylic acids, esters, and amides, offering improved metabolic stability and favorable pi-stacking interactions within binding pockets.

This guide details the strategic functionalization of 5-(4-Methoxyphenyl)-3-methylisoxazole . This specific scaffold offers three distinct vectors for diversification, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries:

  • C-4 Position: The nucleophilic "hotspot" for electrophilic aromatic substitution (halogenation), enabling subsequent cross-coupling.

  • C-3 Methyl Group: A "benzylic-like" site susceptible to radical functionalization or lateral lithiation, serving as a linker attachment point.

  • 4-Methoxy Motif: A masked phenol that, upon deprotection, allows for physicochemical tuning (LogP, solubility) or further etherification.

Structural Analysis & Reactivity Map

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

G Scaffold 5-(4-Methoxyphenyl)- 3-methylisoxazole C4_Path C-4 Functionalization (Electrophilic Subst.) Scaffold->C4_Path  NIS/NBS   C3_Path C-3 Methyl Oxidation (Radical/Base) Scaffold->C3_Path  NBS/AIBN   OMe_Path Phenyl Ring Tuning (Demethylation) Scaffold->OMe_Path  BBr3   Halogen 4-Halo-Isoxazole (Suzuki/Sonogashira Precursor) C4_Path->Halogen Linker Isoxazolyl-Methyl Bromide (Linker/Chain Extension) C3_Path->Linker Phenol Phenolic Derivative (Solubility/Metabolic Handle) OMe_Path->Phenol

Figure 1: Divergent synthesis strategy for 5-(4-Methoxyphenyl)-3-methylisoxazole.

Module 1: C-4 Electrophilic Functionalization (The "Warhead" Vector)

The C-4 position of the isoxazole ring is electron-rich, behaving similarly to the para-position of a pyridine N-oxide or an activated benzene. Direct halogenation here creates a versatile handle for Palladium-catalyzed cross-couplings.

Protocol: Regioselective C-4 Iodination

Objective: Synthesize 4-iodo-5-(4-methoxyphenyl)-3-methylisoxazole for use in Suzuki-Miyaura couplings.

Reagents:

  • Substrate: 5-(4-Methoxyphenyl)-3-methylisoxazole (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 equiv) - Optional, accelerates reaction

  • Solvent: Acetonitrile (MeCN) or Hexafluoroisopropanol (HFIP)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of substrate in 5 mL of MeCN. Ensure the solution is clear.

  • Addition: Add NIS (1.1 mmol) in a single portion at room temperature (RT).

  • Catalysis: Add TFA (0.1 mmol). Note: In highly reactive substrates, this can be omitted, but TFA suppresses side reactions by protonating the isoxazole nitrogen, slightly deactivating the ring to prevent over-reaction while activating the NIS.

  • Incubation: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Pour mixture into saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce unreacted iodine (color change from brown/red to yellow/clear).

  • Extraction: Extract with Ethyl Acetate (3x), wash with brine, dry over MgSO₄.

Self-Validating System (QC)
  • H-NMR Check: The diagnostic proton at C-4 (typically a singlet around 6.3–6.9 ppm ) must disappear.

  • Mass Spec: Look for the [M+H]+ shift of +126 Da (replacement of H with I).

Module 2: C-3 Lateral Functionalization (Linker Expansion)

The C-3 methyl group is "vinylogous" to the N-O bond, imparting benzylic-like character. This allows for radical bromination (Wohl-Ziegler reaction), converting the methyl group into a reactive electrophile for attaching long chains or solubilizing groups.

Protocol: Radical Bromination

Objective: Synthesize 3-(bromomethyl)-5-(4-methoxyphenyl)isoxazole.

Reagents:

  • Substrate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv)

  • Solvent: CCl₄ (classic) or Trifluoromethylbenzene (green alternative)

Step-by-Step Methodology:

  • Setup: Dissolve substrate in solvent (0.2 M concentration). Degas with Argon for 10 minutes (Oxygen inhibits radical propagation).

  • Activation: Add NBS and AIBN.

  • Reflux: Heat to reflux (80°C) for 1–3 hours. A visible color change (pale yellow to orange) often occurs.

  • Filtration: Cool to 0°C to precipitate succinimide byproduct. Filter immediately.

  • Concentration: Evaporate solvent carefully (product can be lachrymatory and unstable).

Critical Causality:

  • Stoichiometry Control: Use strictly 1.05 equiv of NBS. Excess NBS leads to gem-dibromination (dibromomethyl group), which is difficult to separate.

  • Light: If AIBN is unavailable, a 500W halogen lamp can initiate the reaction, though thermal initiation (AIBN) is more reproducible.

Self-Validating System (QC)
  • H-NMR Check: The C-3 Methyl singlet (~2.3 ppm, 3H) shifts downfield to a methylene singlet (~4.4–4.6 ppm, 2H).

  • Purity Flag: If a triplet appears ~6.5 ppm, you have over-brominated (CHBr₂).

Module 3: Phenyl Ring Tuning (Demethylation)

The 4-methoxyphenyl group is a "masked" phenol. Demethylation reveals the hydroxyl group, significantly altering the physicochemical properties (lowering LogP, increasing H-bond donor capacity) and enabling further derivatization (e.g., prodrug formation).

Protocol: BBr₃ Mediated Demethylation

Objective: Synthesize 4-(3-methylisoxazol-5-yl)phenol.

Reagents:

  • Substrate (1.0 equiv)

  • Boron Tribromide (BBr₃) (3.0 equiv, 1.0 M in DCM)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Cryogenic Setup: Cool the substrate solution (in DCM) to -78°C (Dry ice/Acetone bath). Why? BBr₃ is extremely aggressive; controlling the initial complexation is vital to prevent ring cleavage.

  • Addition: Add BBr₃ dropwise over 15 minutes.

  • Equilibration: Allow the reaction to warm slowly to RT and stir for 4–12 hours.

  • Quench (Hazardous): Cool back to 0°C. Add Methanol dropwise. Caution: Violent exotherm and HBr gas evolution.

  • Workup: Dilute with water, extract with DCM (or EtOAc if product is polar).

Self-Validating System (QC)
  • H-NMR Check: Disappearance of the methoxy singlet (~3.8 ppm). Appearance of a broad D₂O-exchangeable singlet (OH).

  • Solubility Check: The product should be significantly more soluble in polar organic solvents (MeOH, DMSO) and aqueous base (1M NaOH) than the starting material.

Data Summary & Decision Matrix

FunctionalizationReagentPrimary UtilityKey RiskQC Marker (NMR)
C-4 Iodination NIS/TFACross-coupling (Suzuki)Over-iodination (rare)Loss of C-4 H (~6.5 ppm)
C-3 Bromination NBS/AIBNLinker attachment (SN2)Dibromination (common)Me (2.3)

CH₂Br (4.5)
Demethylation BBr₃LogP tuning / ProdrugsIsoxazole ring cleavageLoss of OMe (~3.8 ppm)
Experimental Workflow Diagram

Workflow Start Start: 5-(4-Methoxyphenyl)- 3-methylisoxazole Decision Target Profile? Start->Decision PathA Need Diversity/Warhead? (Go to C-4) Decision->PathA SAR Expansion PathB Need Solubility/Linker? (Go to C-3) Decision->PathB ADME Tuning ExpA Exp: NIS/MeCN (Iodination) PathA->ExpA ExpB Exp: NBS/AIBN (Radical Br) PathB->ExpB Validation QC: 1H-NMR (Check Shifts) ExpA->Validation ExpB->Validation

Figure 2: Decision matrix for selecting the appropriate functionalization pathway.

References

  • Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[1][2][3][4] Current Organic Chemistry, 9(10), 925-958.

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740. (Context on Isoxazoles as bioisosteres).
  • Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775–777.

  • Knochel, P., et al. (2004). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.
  • McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 19(11), 1857-1863.

Sources

Scalable Production Methods for 5-(4-Methoxyphenyl)-3-methylisoxazole: Regiocontrol and Process Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Isoxazoles represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores in COX-2 inhibitors, targeted antibiotics, and novel anticancer therapeutics. Specifically, 5-(4-methoxyphenyl)-3-methylisoxazole is a highly versatile building block. However, translating its synthesis from discovery-scale to process-scale presents a classic regioselectivity challenge.

As a Senior Application Scientist, I have structured this technical guide to evaluate and optimize the two most viable scalable pathways for this compound. Rather than simply listing reagents, this note dissects the thermodynamic and kinetic causalities that govern regioselectivity, providing self-validating protocols designed for high-yield, reproducible API manufacturing.

Mechanistic Rationale & Pathway Selection

When designing a scalable synthesis for 3-methyl-5-arylisoxazoles, process chemists must choose between cost-efficiency and absolute regiopurity. We evaluate two orthogonal strategies:

Pathway A: Condensation of 1,3-Diketone with Hydroxylamine (Cost-Optimized)

This classical approach reacts 1-(4-methoxyphenyl)butane-1,3-dione with hydroxylamine hydrochloride. The core challenge is regioselectivity: the reaction can yield both the desired 3-methyl-5-aryl isomer and the undesired 5-methyl-3-aryl isomer. The Causality of Regiocontrol: The 1,3-diketone possesses two distinct carbonyls. The aliphatic ketone (C3) is highly electrophilic, whereas the aryl-conjugated ketone (C1) is resonance-stabilized and less reactive. By strictly controlling the pH (maintaining a slightly acidic environment without strong bases) and temperature, the free base of hydroxylamine kinetically attacks the C3 carbonyl first. This forms the C3-oxime intermediate, which subsequently cyclizes onto C1, yielding the desired isomer. Elevated pH or temperatures lead to thermodynamic equilibration and loss of regioselectivity[1].

Pathway B: [3+2] Dipolar Cycloaddition (Regiopurity-Optimized)

This pathway utilizes a concerted [3+2] cycloaddition between 4-ethynylanisole (a terminal alkyne) and an acetonitrile oxide generated in situ from acetaldoxime. The Causality of Regiocontrol: The regioselectivity is governed by Frontier Molecular Orbital (FMO) theory and steric hindrance. The concerted mechanism strictly aligns the carbon of the nitrile oxide with the internal carbon of the alkyne, while the oxygen aligns with the terminal carbon. This provides absolute (>99:1) regiocontrol, yielding exclusively the 3-methyl-5-aryl architecture[2].

Pathway Visualization

SynthesisPathways diketone 1-(4-Methoxyphenyl) butane-1,3-dione path_a_int Regioselective Oxime Intermediate diketone->path_a_int + NH2OH (Pathway A) hydroxylamine NH2OH·HCl (pH 4-6) hydroxylamine->path_a_int alkyne 4-Ethynylanisole path_b_int [3+2] Cycloaddition Transition State alkyne->path_b_int + Nitrile Oxide (Pathway B) nitrile_oxide Acetonitrile Oxide (from Acetaldoxime) nitrile_oxide->path_b_int product 5-(4-Methoxyphenyl)- 3-methylisoxazole path_a_int->product Cyclization (-H2O) byproduct 3-(4-Methoxyphenyl)- 5-methylisoxazole (Minor Isomer) path_a_int->byproduct Kinetic Leakage (High pH) path_b_int->product Concerted Cycloaddition

Figure 1: Mechanistic divergence of 1,3-diketone condensation vs. [3+2] cycloaddition pathways.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis via 1,3-Diketone Condensation (Cost-Optimized)

This protocol focuses on process mass intensity (PMI) and cost-effectiveness, suitable for early-stage process scale-up.

Step 1: Oxime Formation (Kinetic Control)

  • Charge a 1 L jacketed reactor with 1-(4-methoxyphenyl)butane-1,3-dione (19.2 g, 100 mmol) and 200 mL of an 80:20 Ethanol/Water mixture. Causality: The mixed solvent system ensures the complete dissolution of the hydrophobic 1,3-diketone while maintaining the solubility of the highly polar hydroxylamine hydrochloride.

  • Add NH2OH·HCl (7.6 g, 110 mmol) in a single portion at 20 °C. Do not add base. Causality: Avoiding a strong base maintains the reaction pH at ~4.5. At this slightly acidic pH, the kinetic differentiation between the highly electrophilic aliphatic ketone (C3) and the less reactive, resonance-stabilized aryl ketone (C1) is maximized, preventing thermodynamic equilibration that would lead to the undesired 5-methyl-3-aryl isomer[1].

Step 2: Cyclization and Dehydration

  • Heat the reaction mixture to 65 °C for 4 hours. In-Process Control (IPC): Monitor via HPLC (254 nm). The reaction is deemed complete when the intermediate oxime peak (Rt = 4.2 min) transitions entirely to the cyclized product (Rt = 5.8 min).

Step 3: Isolation

  • Cool the reactor to 5 °C at a rate of 10 °C/hour to induce crystallization.

  • Filter the resulting white crystalline solid and wash with 50 mL of cold 10% ethanol in water. Dry under vacuum at 40 °C to constant weight.

Protocol 2: Absolute Regiocontrol via [3+2] Cycloaddition (Regiopurity-Optimized)

This protocol is designed for late-stage API synthesis where absolute regiopurity is non-negotiable.

Step 1: In Situ Nitrile Oxide Generation

  • Charge a 1 L round-bottom flask with 4-ethynylanisole (13.2 g, 100 mmol), acetaldoxime (7.1 g, 120 mmol), and N-chlorosuccinimide (NCS) (16.0 g, 120 mmol) in 300 mL of anhydrous dichloromethane (DCM).

  • Stir at room temperature for 2 hours to form the hydroximoyl chloride intermediate. IPC: Verify the complete consumption of acetaldoxime via GC-MS before proceeding.

Step 2: [3+2] Cycloaddition

  • Cool the vessel to 0 °C. Using a syringe pump, add triethylamine (TEA) (21.0 mL, 150 mmol) dissolved in 50 mL DCM continuously over 3 hours. Causality: TEA neutralizes the hydroximoyl chloride to generate the highly reactive acetonitrile oxide. Slow addition is critical; if TEA is added in a single bolus, the local high concentration of nitrile oxide leads to rapid dimerization, forming 3,4-dimethylfuroxan as an irreversible byproduct[2].

Step 3: Workup and Purification

  • Quench the reaction with 100 mL of saturated aqueous NH4Cl.

  • Extract the organic layer, wash with brine, and dry over anhydrous Na2SO4. Concentrate under reduced pressure.

  • The crude product can be purified via recrystallization from hexanes/ethyl acetate to yield absolute regiopure 5-(4-methoxyphenyl)-3-methylisoxazole[3].

Quantitative Data & Process Optimization

The following table summarizes the key metrics for both pathways, allowing process chemists to select the optimal route based on project requirements (e.g., cost vs. regiopurity).

ParameterPathway A: 1,3-Diketone CondensationPathway B: [3+2] Cycloaddition
Overall Yield 78 - 82% (Post-crystallization)90 - 94% (Post-workup)
Regioselectivity 85:15 (Desired : Undesired)> 99:1 (Absolute Regiocontrol)
Scalability Excellent (100+ kg scale)Good (1-10 kg scale)
Relative Cost / kg Low ($)Moderate (

)
Primary Byproducts 3-(4-Methoxyphenyl)-5-methylisoxazole3,4-Dimethylfuroxan (Dimer)
Process Mass Intensity (PMI) ~ 12~ 25 (due to chlorinated intermediates)

References

  • Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(2), 171-173.[Link]

  • Antony P, M., Balaji, G. L., Iniyavan, P., & Ila, H. (2020). Reaction of 1,3-Bis(het)arylmonothio-1,3-diketones with Sodium Azide: Regioselective Synthesis of 3,5-Bis(het)arylisoxazoles via Intramolecular N–O Bond Formation. Journal of Organic Chemistry, 85(23), 15422–15436.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(4-Methoxyphenyl)-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 5-(4-Methoxyphenyl)-3-methylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important isoxazole derivative. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of 5-(4-Methoxyphenyl)-3-methylisoxazole, providing potential causes and actionable solutions.

Scenario 1: Your crude product is an oil and refuses to solidify.

  • Question: After workup and solvent removal, my 5-(4-Methoxyphenyl)-3-methylisoxazole is a persistent oil. How can I induce crystallization?

  • Answer: Oiling out is a common issue, often caused by residual solvents or the presence of impurities that lower the melting point of the mixture. Here’s a systematic approach to induce crystallization:

    • Ensure Complete Solvent Removal: Trace amounts of organic solvents from the extraction process can prevent solidification. Ensure your crude product is thoroughly dried under high vacuum.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid 5-(4-Methoxyphenyl)-3-methylisoxazole, adding a tiny crystal to the oil can initiate crystallization.

    • Trituration: Add a small amount of a non-polar solvent in which your product is expected to be poorly soluble, such as cold hexanes or pentane. Vigorously stir the mixture with a spatula. This can help to wash away impurities and encourage the product to solidify.[1]

    • If All Else Fails, Purify as an Oil: If crystallization remains elusive, the oil can be directly subjected to column chromatography for purification.[1]

Scenario 2: A stubborn emulsion has formed during liquid-liquid extraction.

  • Question: I'm seeing a persistent emulsion between the aqueous and organic layers during my workup. How can I break it?

  • Answer: Emulsions are colloidal suspensions of one liquid in another and can be stabilized by certain impurities. Here are several techniques to break them:

    • Patience is a Virtue: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to destabilize the emulsion.[1]

    • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. This minimizes the energy input that can lead to emulsion formation.

    • Filtration through Celite® or Glass Wool: Filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion by providing a large surface area for the droplets to coalesce.[1]

    • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of dichloromethane if you are using ethyl acetate) can sometimes disrupt the emulsion.[1]

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to force the separation of the layers.[1]

Scenario 3: After purification, my product is still contaminated with starting materials or byproducts.

  • Question: My NMR spectrum shows that even after column chromatography, my 5-(4-Methoxyphenyl)-3-methylisoxazole is not pure. What are the likely impurities and how can I remove them?

  • Answer: The nature of the impurities will depend on the synthetic route used. For the common synthesis of 3,5-disubstituted isoxazoles, potential contaminants include:

    • Unreacted Starting Materials: Such as 4-methoxyacetophenone, ethyl acetoacetate, or hydroxylamine.

    • Regioisomers: Depending on the synthesis, the isomeric 3-(4-methoxyphenyl)-5-methylisoxazole could be formed. These often have very similar polarities, making separation by column chromatography challenging.

    • Byproducts from Side Reactions: These can be numerous and vary with the reaction conditions.

    Strategies for Enhanced Purification:

    • Optimize Column Chromatography:

      • Solvent System Screening: Systematically screen different solvent systems using Thin-Layer Chromatography (TLC) to achieve better separation between your product and the impurities. A good starting point for many isoxazoles is a hexane/ethyl acetate gradient.[2]

      • Column Dimensions and Packing: Use a longer, narrower column for better resolution. Ensure the silica gel is packed uniformly to prevent channeling.

    • Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid product. A successful recrystallization can significantly improve the purity of your 5-(4-Methoxyphenyl)-3-methylisoxazole.

    • Chemical Derivatization: In very challenging cases, it may be possible to selectively react either the product or the impurity to form a derivative that is easier to separate. This is a more advanced technique and should be approached with caution.

II. Frequently Asked Questions (FAQs)

Q1: What is the best purification technique for 5-(4-Methoxyphenyl)-3-methylisoxazole?

A1: The optimal purification technique depends on the scale of your reaction and the nature of the impurities.

  • For small-scale (mg to g) purification and for removing a wide range of impurities, column chromatography is the most common and effective method. [3] It offers good separation of compounds with different polarities.

  • For final polishing of a mostly pure solid product, recrystallization is an excellent choice. It is highly effective at removing small amounts of impurities and can yield high-purity crystalline material.

Q2: How do I choose a suitable solvent for recrystallizing 5-(4-Methoxyphenyl)-3-methylisoxazole?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] For 5-(4-Methoxyphenyl)-3-methylisoxazole, which is a moderately polar compound, good starting points for solvent screening include:

  • Single Solvents: Ethanol, isopropanol, or ethyl acetate.

  • Solvent Pairs: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is insoluble) can be very effective. Common pairs for isoxazoles include ethanol/water and ethyl acetate/hexanes.[3][5]

Q3: What is the expected melting point of pure 5-(4-Methoxyphenyl)-3-methylisoxazole?

A3: The reported melting point for 5-(4-Methoxyphenyl)-3-methylisoxazole is 99–101 °C . A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Q4: How can I assess the purity of my final product?

A4: Several analytical techniques can be used to determine the purity of your 5-(4-Methoxyphenyl)-3-methylisoxazole:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of your compound. The absence of signals from impurities is a strong indicator of purity.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the components of a mixture and detecting them. A single, sharp peak is indicative of a pure compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass, further confirming the identity of your product.

III. Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for purifying 5-(4-Methoxyphenyl)-3-methylisoxazole using silica gel column chromatography.

Materials:

  • Crude 5-(4-Methoxyphenyl)-3-methylisoxazole

  • Silica gel (60-120 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass column with stopcock

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare the Column:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in hexanes and carefully pour it into the column, avoiding air bubbles.

    • Gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Carefully add the sample solution to the top of the column using a pipette.

    • Rinse the flask with a small amount of the loading solvent and add it to the column.

    • Allow the sample to absorb onto the silica gel by draining the solvent to the top of the sand layer.

  • Elute the Column:

    • Carefully add the eluting solvent (start with a low polarity mixture, e.g., 95:5 hexanes:ethyl acetate) to the top of the column.

    • Begin collecting fractions in test tubes.

    • Gradually increase the polarity of the eluting solvent (e.g., to 90:10, 85:15 hexanes:ethyl acetate) to elute the compounds from the column. The optimal gradient should be determined by preliminary TLC analysis.

  • Monitor the Fractions:

    • Spot each fraction on a TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Isolate the Product:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 5-(4-Methoxyphenyl)-3-methylisoxazole.

    • Dry the product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying 5-(4-Methoxyphenyl)-3-methylisoxazole by recrystallization, assuming a suitable solvent has been identified through screening.

Materials:

  • Crude 5-(4-Methoxyphenyl)-3-methylisoxazole

  • Recrystallization solvent (e.g., ethanol/water or ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolve the Crude Product:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (e.g., hot ethanol or ethyl acetate) and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Induce Crystallization:

    • For a single solvent system: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • For a two-solvent system: While the solution is hot, add the "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy. If too much of the poor solvent is added, add a few drops of the good solvent until the solution becomes clear again. Then, allow the solution to cool slowly.

  • Collect the Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the Product:

    • Allow the crystals to air dry on the filter paper for a few minutes.

    • Transfer the crystals to a watch glass and dry them in a vacuum oven to remove all traces of solvent.

  • Assess Purity:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (99–101 °C) indicates high purity.

IV. Data Presentation

Table 1: Physicochemical Properties of 5-(4-Methoxyphenyl)-3-methylisoxazole

PropertyValue
Molecular FormulaC₁₁H₁₁NO₂
Molecular Weight189.21 g/mol
AppearanceSolid
Melting Point99–101 °C

Table 2: Suggested Solvent Systems for Purification

Purification MethodRecommended Solvent System(s)Notes
Column Chromatography Hexanes/Ethyl Acetate (gradient)Start with a low polarity mixture (e.g., 95:5) and gradually increase the ethyl acetate concentration.[2]
Recrystallization Ethanol/WaterA good starting point for moderately polar compounds.[3]
Ethyl Acetate/HexanesAnother versatile solvent pair for recrystallization.[3]

V. Visualizations

Workflow for Purification Method Selection

Purification_Decision_Tree start Crude 5-(4-Methoxyphenyl)-3-methylisoxazole is_solid Is the crude product a solid? start->is_solid is_mostly_pure Is the solid mostly pure (by TLC/¹H NMR)? is_solid->is_mostly_pure Yes oiled_out Troubleshoot: Oiled Out (See Scenario 1) is_solid->oiled_out No recrystallize Recrystallization is_mostly_pure->recrystallize Yes column_chromatography Column Chromatography is_mostly_pure->column_chromatography No pure_product Pure Crystalline Product recrystallize->pure_product is_solid_after_column is_solid_after_column column_chromatography->is_solid_after_column Is the product a solid? oiled_out->column_chromatography is_solid_after_column->recrystallize Yes is_solid_after_column->oiled_out No

Caption: Decision tree for selecting a purification method.

General Workflow for Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column 1. Prepare Column (Slurry Pack Silica Gel) load_sample 2. Load Sample (Minimal Solvent) prep_column->load_sample elute 3. Elute with Solvent Gradient load_sample->elute collect 4. Collect Fractions elute->collect monitor_tlc 5. Monitor by TLC collect->monitor_tlc combine 6. Combine Pure Fractions monitor_tlc->combine evaporate 7. Evaporate Solvent combine->evaporate final_product Pure Product evaporate->final_product

Caption: Step-by-step workflow for column chromatography.

VI. References

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.

  • Industrial Chemicals. (n.d.). 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carboxylicacid. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Chandra, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o538.

  • ChemSynthesis. (2025, May 20). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). 8. Column Chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). 93 questions with answers in ISOXAZOLES | Science topic. Retrieved from [Link]

  • Wang, X., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13357-13366.

  • Supporting Information for Copper-Mediated Oxysulfonylation of Alkenyl Oximes with Sodium Sulfinates: A Facile Synthesis of Isoxazolines Featuring a Sulfone Substituent. (n.d.).

  • El Mahmoudi, A., et al. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molbank, 2022(4), M1501.

  • Google Patents. (n.d.). US3536729A - Process for the purification of 3-amino-5-methylisoxazole. Retrieved from

Sources

Common side reactions in the synthesis of methoxyphenyl isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of methoxyphenyl isoxazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isoxazole synthesis. Methoxyphenyl isoxazoles are privileged scaffolds in drug discovery, but their synthesis, typically via 1,3-dipolar cycloaddition, is often plagued by specific and recurring side reactions. This guide provides in-depth, mechanism-driven answers and troubleshooting protocols to help you overcome these challenges, improve yields, and ensure product purity.

Frequently Asked Questions & Troubleshooting Guides
Category 1: Low Yields & The Dimerization Problem

Question 1: My 1,3-dipolar cycloaddition reaction has a low yield, and TLC/LC-MS analysis shows a major, less-polar byproduct. What is this byproduct and why does it form?

Answer: The most common cause of low yields in isoxazole syntheses that proceed via a nitrile oxide intermediate is the dimerization of the nitrile oxide itself.[1][2] This highly reactive 1,3-dipole, if not trapped efficiently by your alkyne (the dipolarophile), will react with another molecule of itself to form a stable six-membered ring byproduct called a furoxan (also known as a 1,2,5-oxadiazole-2-oxide).

The Mechanism of Furoxan Formation: The dimerization is not a concerted cycloaddition but a stepwise process that proceeds through a dinitrosoalkene diradical intermediate.[3][4][5] The rate-determining step is the initial C-C bond formation between two nitrile oxide molecules.[3][4][5] For aromatic nitrile oxides, such as those derived from methoxybenzaldehyde oxime, this dimerization is somewhat slower compared to aliphatic nitrile oxides because conjugation between the aryl ring and the nitrile oxide is disrupted during the C-C bond formation step.[3][4] Nevertheless, it remains a highly competitive and often dominant side reaction.

Furoxan_Formation cluster_main Desired Reaction Path cluster_side Side Reaction Path NO1 R-C≡N⁺-O⁻ (Nitrile Oxide) Product Methoxyphenyl Isoxazole NO1->Product [3+2] Cycloaddition Alkyne R'-C≡C-R'' (Alkyne) Alkyne->Product NO2_A R-C≡N⁺-O⁻ Furoxan Furoxan Byproduct NO2_A->Furoxan Dimerization NO2_B R-C≡N⁺-O⁻ NO2_B->Furoxan Dimerization NO_Source In Situ Generation (e.g., from Oxime) NO_Source->NO1 NO_Source->NO2_A NO_Source->NO2_B caption Fig 1. Competition between desired cycloaddition and side reaction.

Caption: Fig 1. Competition between desired cycloaddition and side reaction.

Question 2: How can I suppress the formation of the furoxan byproduct and increase the yield of my desired methoxyphenyl isoxazole?

Answer: Suppressing furoxan formation hinges on one key principle: ensuring the in situ generated nitrile oxide reacts with the alkyne faster than it can react with itself. This can be achieved by carefully controlling the reaction kinetics. Here are several field-proven strategies:

Strategy 1: Slow Addition / Controlled Generation The concentration of the nitrile oxide at any given moment is a critical factor.[2] Instead of adding all reagents at once, generate the nitrile oxide slowly in the presence of the alkyne.

  • Protocol: Dissolve the methoxyphenyl aldoxime precursor and the alkyne (e.g., 4-methoxyphenylacetylene) together in the reaction solvent. Then, add the base (e.g., triethylamine) or the chlorinating agent (e.g., N-chlorosuccinimide (NCS) solution) dropwise over an extended period (e.g., 1-2 hours) using a syringe pump. This maintains a low steady-state concentration of the nitrile oxide, favoring the bimolecular reaction with the abundant alkyne over the second-order dimerization.[1]

Strategy 2: Stoichiometry Adjustment Use a slight excess of the dipolarophile (the alkyne). This increases the probability of a productive collision between the nitrile oxide and the alkyne.

  • Recommendation: Start with 1.2 to 1.5 equivalents of the alkyne relative to the nitrile oxide precursor (the aldoxime).

Strategy 3: Temperature Optimization Higher temperatures can sometimes favor the undesired dimerization pathway.[1]

  • Recommendation: Run the reaction at room temperature or even 0 °C initially. Monitor the reaction by TLC. If the reaction is too sluggish, gradually increase the temperature, but avoid high temperatures (e.g., > 80 °C) unless necessary.

Strategy 4: Consider Steric Hindrance If your synthesis allows, using a sterically bulky oxime precursor can physically inhibit the C-C bond formation required for dimerization. For instance, an ortho-substituted methoxybenzaldehyde oxime will dimerize much more slowly than a para-substituted one.[6]

StrategyPrincipleKey Action
Slow Addition Maintain low [Nitrile Oxide]Add base or oxidant dropwise over 1-2 hours.
Stoichiometry Favor bimolecular reactionUse 1.2-1.5 eq. of the alkyne dipolarophile.
Temperature Control Minimize dimerization kineticsStart at RT or 0 °C; avoid excessive heat.
Steric Hindrance Inhibit dimerization stepUse sterically hindered precursors if possible.
Category 2: Controlling Regiochemistry

Question 3: My reaction is producing a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles that are very difficult to separate. How can I control the regioselectivity?

Answer: The formation of regioisomers is a fundamental challenge in 1,3-dipolar cycloadditions when both the dipole (nitrile oxide) and dipolarophile (alkyne) are unsymmetrical.[7] The regiochemical outcome is governed by a subtle interplay of steric and electronic factors, which can be manipulated to favor one isomer.[1][7]

Understanding the Control Elements: The regioselectivity is determined by the alignment of the frontier molecular orbitals (FMOs) of the nitrile oxide and the alkyne. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The pair with the smaller energy gap will dominate the reaction pathway. The relative sizes of the orbital coefficients on the reacting atoms (C and O of the nitrile oxide; the two sp-carbons of the alkyne) dictate which atoms will bond.

  • Electronic Effects: Electron-donating groups (like methoxy) and electron-withdrawing groups on the alkyne and nitrile oxide will alter the energies and coefficients of the FMOs, thereby steering the regioselectivity.

  • Steric Effects: Bulky substituents will disfavor transition states where they are in close proximity, often overriding electronic preferences.

Regioisomers cluster_pathA Pathway A cluster_pathB Pathway B Reactants Ar-C≡N⁺-O⁻   +   Ar'-C≡C-H ProductA 3,5-Disubstituted Isoxazole (e.g., 3-Ar, 5-Ar') Reactants->ProductA FMO Control A ProductB 3,4-Disubstituted Isoxazole (e.g., 3-Ar, 4-Ar') Reactants->ProductB FMO Control B Control Influencing Factors: - Solvent Polarity - Lewis Acid / Cu(I) Catalysis - Steric Hindrance - Electronic Effects Control->Reactants caption Fig 2. Divergent pathways leading to regioisomeric products.

Caption: Fig 2. Divergent pathways leading to regioisomeric products.

Troubleshooting & Optimization Protocol:

  • Solvent Screening: The polarity of the solvent can influence regioselectivity.[1] Screen a range of solvents from non-polar (e.g., Toluene, Dichloromethane) to polar aprotic (e.g., THF, Acetonitrile).

  • Catalysis: The use of a catalyst is one of the most powerful tools for controlling regioselectivity.

    • Copper(I) Catalysis: For terminal alkynes, copper acetylides can be formed, which often react with high regioselectivity to yield 3,5-disubstituted isoxazoles.[8] A typical catalyst system is CuI with a mild base.

    • Lewis Acid Catalysis: Lewis acids like BF₃·OEt₂ can be used to control regioselectivity in related syntheses and may be applicable.[7] They coordinate to the reactants, altering their electronic properties.

  • Modify the Substrates: If possible, modify the electronic nature of your starting materials. For example, switching from a terminal alkyne (R-C≡C-H) to an internal alkyne with a strong electron-withdrawing group (e.g., R-C≡C-CO₂Et) can dramatically change the orbital interactions and favor a single regioisomer.

Category 3: Product Stability & Purification

Question 4: My reaction appears to work, but the product decomposes during aqueous workup or purification on a standard silica gel column. What is causing this instability?

Answer: While generally stable, the isoxazole ring possesses a relatively weak N-O bond and can be susceptible to cleavage or rearrangement under certain conditions commonly encountered during workup and purification.[7]

Key Vulnerabilities:

  • Strongly Acidic or Basic Conditions: The isoxazole ring can undergo hydrolytic cleavage. Strong acids can protonate the ring nitrogen, activating it for nucleophilic attack, while strong bases can promote ring-opening pathways.[7][9][10]

  • Acidic Silica Gel: Standard silica gel is acidic and can be sufficient to catalyze the degradation of sensitive isoxazole products during column chromatography.[9] This is a very common and often overlooked cause of low isolated yields.

  • Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd, Raney Ni).[7] While useful for synthetic transformations, this reactivity must be considered if such reagents are used elsewhere in the synthesis.

Mitigation and Purification Protocol:

  • Milder Workup:

    • Avoid strong acids or bases during the aqueous wash. Use a saturated solution of sodium bicarbonate (a weak base) instead of sodium hydroxide to neutralize the reaction mixture.

    • Minimize contact time with the aqueous phase.

  • Deactivating Silica Gel:

    • Protocol: Before preparing your column, wash the silica gel with a solution of 1-2% triethylamine in the eluent you plan to use. This neutralizes the acidic sites on the silica surface.

    • Alternatively, prepare a slurry of the silica gel in your starting eluent and add triethylamine (approx. 1% by volume), stir for 15 minutes, and then pack the column.

  • Alternative Purification Methods:

    • If the product is still unstable, consider using a more inert stationary phase like neutral alumina or Florisil for chromatography.

    • Crystallization is often the best method for purifying sensitive compounds, as it avoids prolonged contact with potentially reactive stationary phases.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Byproduct Analyze Crude by LC-MS / NMR. Identify major byproduct. Start->Check_Byproduct Is_Furoxan Is byproduct a Furoxan Dimer? Check_Byproduct->Is_Furoxan Is_Isomer Is it a mixture of Regioisomers? Is_Furoxan->Is_Isomer No Action_Furoxan Implement Slow Addition. Adjust Stoichiometry. Lower Temperature. Is_Furoxan->Action_Furoxan Yes Is_Degradation Does product degrade during purification? Is_Isomer->Is_Degradation No Action_Isomer Screen Solvents. Introduce Cu(I) Catalyst. Modify Substrate Electronics. Is_Isomer->Action_Isomer Yes Action_Degradation Use Neutralized Silica Gel. Employ Milder Workup. Consider Crystallization. Is_Degradation->Action_Degradation Yes End Pure Methoxyphenyl Isoxazole Is_Degradation->End No Action_Furoxan->End Action_Isomer->End Action_Degradation->End caption Fig 3. Troubleshooting workflow for isoxazole synthesis.

Caption: Fig 3. Troubleshooting workflow for isoxazole synthesis.

Reference Protocol: Synthesis of 3-(4-methoxyphenyl)-5-phenylisoxazole

This protocol for a 1,3-dipolar cycloaddition highlights critical steps to minimize common side reactions.

Materials:

  • 4-Methoxybenzaldehyde oxime (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methoxybenzaldehyde oxime (1.0 eq) and phenylacetylene (1.2 eq).

  • Dissolution: Add anhydrous DCM to dissolve the starting materials (concentration approx. 0.1-0.2 M).

  • Cooling (Critical Step): Cool the reaction mixture to 0 °C using an ice bath. This helps control the initial exotherm and suppress dimerization.

  • Slow Addition of Base (Critical Step): Add triethylamine (1.5 eq) to the mixture. Stir for 5 minutes.

  • Controlled Nitrile Oxide Generation (Critical Step): Dissolve NCS (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the NCS solution to the reaction flask dropwise over 1 hour, ensuring the internal temperature does not rise significantly. The in situ generated hydroximoyl chloride will be converted to the nitrile oxide by the triethylamine.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, checking for the consumption of the oxime and the formation of the product. The furoxan dimer, if forming, will typically appear as a less polar spot.

  • Workup (Mild Conditions):

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine. Avoid using HCl or other strong acids.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue by flash column chromatography using silica gel that has been pre-treated with 1% triethylamine in the eluent (e.g., a gradient of ethyl acetate in hexanes).

    • Alternatively, attempt to crystallize the product from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.

References
  • Title: Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study Source: Journal of the American Chemical Society URL: [Link]

  • Title: Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study Source: ResearchGate URL: [Link]

  • Title: Dimerisation of nitrile oxides: a quantum-chemical study Source: RSC Publishing URL: [Link]

  • Title: Mechanochemical Dimerization of Aldoximes to Furoxans Source: MDPI URL: [Link]

  • Title: Proposed mechanism for the dimerization of nitrile oxides to furoxans Source: ResearchGate URL: [Link]

  • Title: pH and temperature stability of the isoxazole ring in leflunomide Source: ResearchGate URL: [Link]

  • Title: Construction of Isoxazole ring: An Overview Source: Nano Bio Letters URL: [Link]

  • Title: One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization Source: IOPscience URL: [Link]

  • Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: RSC Advances URL: [Link]

  • Title: Isoxazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Electrochemical Synthesis of Isoxazolines: Method and Mechanism Source: Chemistry – A European Journal URL: [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues with 5-(4-Methoxyphenyl)-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals overcome the critical solubility bottlenecks associated with 5-(4-Methoxyphenyl)-3-methylisoxazole .

Due to its rigid aromatic structure and lack of readily ionizable groups at physiological pH, this lipophilic small molecule typically falls into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability)[1][2]. This guide provides self-validating protocols, mechanistic troubleshooting, and formulation strategies to ensure your in vitro and in vivo assays yield robust, reproducible data.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does 5-(4-Methoxyphenyl)-3-methylisoxazole precipitate when transitioning from a DMSO stock to an aqueous assay buffer? A1: This is a classic case of solvent-shift precipitation. The compound is highly soluble in polar aprotic solvents like DMSO due to favorable dipole interactions[3]. However, when diluted into an aqueous buffer, the local concentration of DMSO drops rapidly. The hydrophobic 4-methoxyphenyl and methylisoxazole rings are forced into an energetically unfavorable interaction with water, leading to rapid nucleation and precipitation. To prevent this, you must lower the thermodynamic barrier to solvation by introducing a cosolvent gradient or a complexing agent (like cyclodextrin) before the aqueous shift[][5].

Q2: Which cyclodextrin is most appropriate for this specific molecule? A2: For a molecule with a relatively compact bi-aromatic system like 5-(4-Methoxyphenyl)-3-methylisoxazole, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-cyclodextrin (

-CD) derivatives are optimal. The cavity size of

-CD (approx. 6.0–6.5 Å) perfectly accommodates phenyl and isoxazole rings[6]. Specifically, Hydroxypropyl-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-cyclodextrin (HP-

-CD) or Sulfobutylether-

-cyclodextrin (SBE-

-CD) are recommended. They offer superior aqueous solubility and lower nephrotoxicity compared to native

-CD, making them suitable for both in vitro assays and parenteral in vivo administration[6].

Q3: Can I just use a standard cosolvent system like 10% Tween 80 or PEG 400? A3: While cosolvents (PEG 400, Propylene Glycol) and surfactants (Tween 80) can increase the saturation solubility, they often fail to maintain supersaturation upon dilution in the gastrointestinal tract or systemic circulation[7]. Furthermore, high surfactant concentrations can cause cellular toxicity in in vitro assays or hemolysis in vivo. A combined approach—using a low-toxicity cosolvent to facilitate initial wetting, followed by cyclodextrin complexation—often yields a synergistic solubilization effect[8].

Part 2: Troubleshooting Guide

Issue 1: Inconsistent IC50 values in cell-based assays.
  • Root Cause: Micro-precipitation of the compound in the culture media leads to an unknown true concentration of the dissolved drug. The cells are exposed to a lower effective dose than calculated.

  • Solution: Implement a "Pre-complexation Protocol." Instead of spiking the DMSO stock directly into the media, first dilute the DMSO stock into a 20% w/v HP-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -CD aqueous solution. The cyclodextrin will form a host-guest inclusion complex, shielding the lipophilic moiety[9]. Then, dilute this complex into your cell media. Ensure the final DMSO concentration remains 
    
    
    
    0.5% to avoid cytotoxicity.
Issue 2: Poor oral bioavailability in rodent pharmacokinetic (PK) studies.
  • Root Cause: The dissolution rate of the crystalline compound in the GI tract is slower than the gastrointestinal transit time, which is a hallmark of BCS Class II/IV drugs[1][].

  • Solution: Formulate the compound as an Amorphous Solid Dispersion (ASD) or a Lipid-Based Formulation (e.g., SEDDS). Dispersing the drug in a hydrophilic polymer matrix (like HPMC) at a molecular level prevents crystallization and maintains a supersaturated state in the intestinal fluid[1][10].

Part 3: Data Presentation & Strategy Selection

To select the optimal solubility enhancement technique for 5-(4-Methoxyphenyl)-3-methylisoxazole, consult the comparative data table below.

TechniqueMechanism of ActionPros for Isoxazole DerivativesCons / Limitations
Cosolvency (e.g., PEG 400, EtOH)Reduces the dielectric constant of the aqueous vehicle[7].Simple to prepare; excellent for initial IV PK studies.High risk of precipitation upon dilution; potential tissue irritation[7].
Cyclodextrin Complexation Encapsulates the hydrophobic drug in a hydrophilic shell[][5].Excellent biocompatibility; prevents precipitation in media[6].Bulky excipient; may require high w/v % for high drug doses[6].
Amorphous Solid Dispersion (ASD) Traps drug in a high-energy amorphous state within a polymer[1].Maximizes oral dissolution rate and supersaturation[1].Requires specialized equipment (Hot Melt Extrusion/Spray Drying)[2].
Lipid-Based (SEDDS) Solubilizes drug in oil/surfactant mixture that emulsifies in vivo[1].Bypasses dissolution step; enhances lymphatic absorption.Complex phase-diagram optimization required[1].

Part 4: Visualizations & Workflows

FormulationWorkflow Start Evaluate 5-(4-Methoxyphenyl) -3-methylisoxazole Solubility CheckBCS Determine BCS Class (Likely Class II/IV) Start->CheckBCS Cosolvent Cosolvent System (PEG400/EtOH/PG) CheckBCS->Cosolvent Liquid Formulation (Pre-clinical IV/PO) Cyclodextrin Inclusion Complexation (HP-β-CD / SBE-β-CD) CheckBCS->Cyclodextrin Aqueous Compatibility (Low Toxicity) SolidDispersion Amorphous Solid Dispersion (HPMC/PVP) CheckBCS->SolidDispersion Solid Oral Dosage (Long-term stability) InVitro In Vitro Dissolution & Stability Testing Cosolvent->InVitro Cyclodextrin->InVitro SolidDispersion->InVitro

Decision matrix for selecting a solubility enhancement strategy based on assay requirements.

CDMechanism API Free Lipophilic API (5-(4-Methoxyphenyl)-3-methylisoxazole) Complex API-CD Inclusion Complex (Water Soluble) API->Complex Van der Waals & Hydrophobic Interactions CD Free Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-Guest Encapsulation Bioavailability Enhanced Absorption & Bioavailability Complex->Bioavailability Dissolution in GI Tract

Mechanism of cyclodextrin inclusion complexation enhancing aqueous solubility and absorption.

Part 5: Experimental Protocols

Protocol 1: Preparation of an Inclusion Complex (Self-Validating System)

Causality & Logic: This protocol uses the kneading method, which forces intimate physical contact between the drug and the cyclodextrin, utilizing a minimal amount of solvent to lower the activation energy for complexation[2]. The self-validation step (Phase Solubility Analysis) ensures that true complexation has occurred rather than mere physical mixing.

Step-by-Step Methodology:

  • Molar Ratio Calculation: Weigh 5-(4-Methoxyphenyl)-3-methylisoxazole and HP-

    
    -CD in a 1:1 or 1:2 molar ratio[6].
    
  • Wetting: Place the HP-

    
    -CD in a glass mortar. Add a small volume of a 50:50 (v/v) Ethanol/Water mixture to form a homogeneous paste. (Causality: Ethanol slightly solubilizes the isoxazole, facilitating its entry into the hydrophobic cyclodextrin cavity).
    
  • Kneading: Gradually incorporate the 5-(4-Methoxyphenyl)-3-methylisoxazole powder into the paste. Knead continuously for 45-60 minutes. Add drops of the solvent mixture as needed to maintain a paste-like consistency.

  • Drying: Dry the resulting complex in a vacuum oven at 40°C for 24 hours to remove all residual ethanol and water.

  • Milling & Sieving: Gently mill the dried complex and pass it through a 60-mesh sieve to ensure uniform particle size.

  • Self-Validation (Phase Solubility Test): To verify complexation, add an excess of the dried complex to water and agitate for 48 hours at 37°C. Filter (0.45

    
    m) and measure the dissolved drug concentration via HPLC. Compare this to the saturation solubility of the uncomplexed drug. A linear increase in solubility confirms an AL-type phase solubility profile (1:1 complexation)[6].
    
Protocol 2: Cosolvent-Surfactant Solubilization for IV Dosing

Causality & Logic: Intravenous formulations require complete dissolution without particulates. We utilize a ternary system (PEG 400, Tween 80, and Saline) to step-down the solvent hydrophobicity, preventing shock-precipitation upon injection[7].

Step-by-Step Methodology:

  • Primary Solubilization: Dissolve the required dose of 5-(4-Methoxyphenyl)-3-methylisoxazole in 10% (v/v of final volume) PEG 400. Vortex until completely clear.

  • Surfactant Addition: Add 5% (v/v) Tween 80 to the mixture. Vortex vigorously for 2 minutes. (Causality: Tween 80 forms micelles that will trap the drug once the aqueous phase is introduced, preventing nucleation).

  • Aqueous Dilution: Slowly, drop-by-drop, add 85% (v/v) sterile 0.9% Saline while continuously stirring at 500 rpm on a magnetic stirrer.

  • Validation: Visually inspect against a dark and light background for opalescence. Filter through a 0.22

    
    m sterile syringe filter. If resistance is high, micro-precipitation has occurred, indicating the need to increase the PEG 400 ratio.
    

References

  • BenchChem. "Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives." 1

  • Solubility of Things. "Solubility of Isoxazole." 3

  • BOC Sciences. "Cyclodextrin Solutions for API Solubility Boost."

  • PMC. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." 5

  • Carbohyde. "Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?"9

  • PubMed. "Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs." 8

  • Chemical Journals. "Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications." 6

  • IJPBR. "Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review." 7

  • Ascendia Pharma. "5 Novel Techniques for Solubility Enhancement." 2

  • ResearchGate. "Techniques for solubility enhancement of poorly soluble drugs: An overview." 10

Sources

Best recrystallization solvents for 5-(4-Methoxyphenyl)-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with purifying 5-(4-Methoxyphenyl)-3-methylisoxazole .

This compound presents a unique solubility profile: the isoxazole nitrogen and the methoxy oxygen act as strong hydrogen-bond acceptors, while the phenyl ring and methyl group provide significant lipophilic character [1]. This dual nature dictates that successful recrystallization requires precise manipulation of solvent dielectric constants and cooling rates to favor thermodynamic crystal lattice formation over kinetic phase separation (oiling out).

Below is our comprehensive, field-proven guide to mastering this purification.

PART 1: Solvent Selection & Quantitative Data

Selecting the correct solvent system is not guesswork; it is a calculation of polarity and solvation thermodynamics. The table below summarizes the optimal solvent systems for 5-(4-Methoxyphenyl)-3-methylisoxazole, detailing the causality behind their efficacy.

Solvent SystemPrimary Solvent Polarity (ε)Anti-Solvent Polarity (ε)Boiling Point (°C)Mechanistic Suitability & Impurity Targeting
Ethanol (95%) 24.5N/A78.3Primary Choice. The protic nature disrupts intermolecular hydrogen bonding of crude impurities. Excellent for removing residual hydroxylamine [2].
Ethanol / Water 24.580.1~78–100High-Yield Recovery. Water drastically increases the medium's dielectric constant, forcing the lipophilic phenyl ring out of solution [1].
EtOAc / Hexanes 6.01.977.1 / 68.7Rescue System. Best for batches prone to "oiling out." EtOAc solvates the isoxazole core; non-polar hexanes strip away unreacted diketones.

PART 2: Self-Validating Experimental Protocols

A protocol must be self-validating—meaning the physical observations at each step confirm the chemical reality. Do not proceed to the next step unless the described visual cue is achieved.

Protocol A: The Protic Anti-Solvent Method (Ethanol/Water)

Use this method if your crude mixture contains highly polar impurities (e.g., unreacted hydroxylamine hydrochloride).

  • Initial Solvation: Place the crude 5-(4-Methoxyphenyl)-3-methylisoxazole in a clean, dry Erlenmeyer flask. Add a minimal volume of 95% Ethanol (approx. 2-3 mL per gram of crude).

  • Thermal Saturation: Heat the mixture on a hot plate with stirring until the solvent gently boils (approx. 75°C). Causality: The thermal energy overcomes the lattice energy of the crude solid, fully solvating the molecules.

  • Anti-Solvent Titration: While maintaining heat, add distilled water dropwise. Pause after every 5 drops. Continue until a faint, persistent cloudiness (turbidity) remains in the boiling solution. Causality: The water increases the polarity of the bulk solvent just enough to reach the exact saturation point of the isoxazole at 75°C.

  • Clarification: Add exactly 1-2 drops of hot Ethanol until the solution becomes perfectly clear again.

  • Thermodynamic Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 1 hour), then transfer to an ice bath (4°C) for 30 minutes. Causality: Slow cooling ensures thermodynamic control, preventing the occlusion of impurities inside the rapidly forming crystal lattice [3].

  • Isolation: Collect the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 2 mL of ice-cold 20% Ethanol/Water to remove mother liquor without dissolving the product.

Protocol B: The Aprotic Gradient Method (Ethyl Acetate/Hexanes)

Use this method if your product is heavily contaminated with unreacted lipophilic precursors (e.g., diketones or chalcones).

  • Primary Solvation: Dissolve the crude solid in a minimal amount of boiling Ethyl Acetate (EtOAc).

  • Gradient Introduction: Slowly add hot Hexanes dropwise until the solution becomes slightly turbid.

  • Equilibration & Isolation: Add a single drop of EtOAc to clear the solution, then follow the same thermodynamic cooling and vacuum filtration steps as Protocol A, washing with ice-cold Hexanes.

PART 3: Troubleshooting Guides & FAQs

Q: My 5-(4-Methoxyphenyl)-3-methylisoxazole has "oiled out" (formed a melted liquid layer at the bottom) instead of crystallizing. How do I fix this? A: Oiling out occurs when the saturation temperature of your solution is higher than the melting point of your impure compound. The compound separates as a liquid phase rather than a solid lattice.

  • The Fix: Reheat the mixture until the oil dissolves completely. Add 10-15% more of your primary solvent (Ethanol or EtOAc). This lowers the concentration, thereby lowering the temperature at which saturation occurs to below the compound's melting point. Cool the flask much slower (e.g., insulate it in a warm water bath that cools to room temperature naturally).

Q: I cooled my solution to 4°C, but it remains perfectly clear with no crystal formation. What is the mechanistic failure? A: You have created a supersaturated solution, but the system lacks the activation energy required for initial nucleation.

  • The Fix: You must provide a nucleation site. Take a glass stirring rod and vigorously scratch the inside bottom of the Erlenmeyer flask. This creates microscopic glass shards and acoustic cavitation that act as templates for crystal growth. Alternatively, drop in a single "seed crystal" of pure 5-(4-Methoxyphenyl)-3-methylisoxazole if you have one from a previous batch.

Q: How can I visually verify on a TLC plate that my recrystallization successfully removed the diketone precursor? A: Isoxazoles and their aromatic precursors are highly UV-active due to their conjugated pi-systems. Run a TLC (e.g., 70:30 Hexanes:EtOAc) comparing the crude vs. the recrystallized product. Visualize under a 254 nm UV lamp. The isoxazole will appear as a distinct dark spot. If unreacted diketone is present, it will typically elute higher (higher Rf) than the more polar isoxazole core [1].

PART 4: Workflow Visualization

Below is the logical decision tree for troubleshooting the recrystallization of this specific isoxazole derivative.

RecrystallizationWorkflow Start Crude 5-(4-Methoxyphenyl) -3-methylisoxazole Dissolve Dissolve in minimal hot Ethanol (70-80°C) Start->Dissolve Cool Cool slowly to Room Temperature Dissolve->Cool Check Observation? Cool->Check Crystals Pure Crystals Form Check->Crystals Success Oiling Oiling Out (Liquid-Liquid Phase) Check->Oiling Phase Separation NoCryst Solution Remains Clear (Supersaturation) Check->NoCryst No Nucleation Filter Vacuum Filtration & Wash (Cold EtOH) Crystals->Filter FixOil Reheat to dissolve. Add more EtOH or switch to EtOAc/Hexane Oiling->FixOil FixOil->Cool FixNoCryst Scratch glass, add seed crystal, or add anti-solvent (H2O) NoCryst->FixNoCryst FixNoCryst->Cool

Figure 1: Decision tree for troubleshooting isoxazole recrystallization based on phase observations.

References

  • Royal Society of Chemistry. "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold." RSC Advances, 2021. Available at:[Link]

  • ResearchGate. "Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives." ResearchGate Publications, 2025. Available at:[Link]

Overcoming steric hindrance in 3,5-disubstituted isoxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 3,5-Disubstituted Isoxazole Synthesis Current Status: Online Operator: Senior Application Scientist

Welcome to the Technical Support Center

Subject: Troubleshooting Steric Barriers in Isoxazole Scaffolds. Context: You are likely attempting a [3+2] cycloaddition (Huisgen) to synthesize a 3,5-disubstituted isoxazole, but the reaction is stalling, yielding low conversion, or producing significant amounts of furoxan (dimer) byproduct. This guide addresses the kinetic and thermodynamic bottlenecks caused by bulky substituents (e.g., ortho-substituted aryls, tertiary alkyls) at the C3 or C5 positions.

Quick Diagnostic: Select Your Issue
SymptomProbable CauseRecommended Module
Low Yield / Precipitate Formed Nitrile Oxide Dimerization (Furoxan formation)Module 1
No Reaction (Terminal Alkyne) High Activation Energy due to StericsModule 2
Wrong Regioisomer (3,4 vs 3,5) Electronic/Steric Mismatch in Thermal Cond.Module 2
Complete Failure of [3+2] Steric bulk prevents dipole approachModule 3
Module 1: The "Kinetic Trap" (Furoxan Formation)

The Problem: In the standard Huisgen cycloaddition, the nitrile oxide dipole (R-CNO) is unstable. When bulky groups (


 or 

) hinder the approach of the alkyne, the reaction rate (

) drops. However, the rate of nitrile oxide dimerization to furoxan (

) remains high because it requires less steric organization.

The Solution: The "High-Dilution" Slow-Release Protocol You must keep the steady-state concentration of the nitrile oxide extremely low. This makes the second-order dimerization (


) statistically negligible compared to the cycloaddition (

).
Experimental Workflow: In Situ Generation via Syringe Pump

Reagents:

  • Precursor: Hydroximoyl chloride (generated from aldoxime + NCS).

  • Base: Triethylamine (

    
    ) or DIPEA.
    
  • Dipolarophile: Alkyne (used in excess, 1.5–3.0 equiv).

Step-by-Step Protocol:

  • Preparation: Dissolve the alkyne (1.5 equiv) in DCM or Toluene (0.2 M).

  • Setup: Place the hydroximoyl chloride (1.0 equiv) in a separate syringe dissolved in minimal solvent.

  • The "Slow Release": Add the base (

    
    , 1.2 equiv) to the reaction vessel containing the alkyne.
    
  • Addition: Using a syringe pump, add the hydroximoyl chloride solution dropwise to the alkyne/base mixture over 8–12 hours at room temperature (or

    
    C).
    
    • Note: Reversing this (adding base to chloride) causes immediate high concentration of nitrile oxide and massive dimerization.

Visualizing the Competition:

G Start Hydroximoyl Chloride NO Nitrile Oxide (R-CNO) [Transient Dipole] Start->NO Base (Slow Addition) Isoxazole 3,5-Isoxazole (Target) NO->Isoxazole Path A: k_cross (Desired) Furoxan Furoxan Dimer (Dead End Byproduct) NO->Furoxan Path B: k_dimer (Steric Leak) Alkyne Alkyne (R'-C≡CH) Alkyne->Isoxazole Excess Alkyne favors Path A

Figure 1: Kinetic competition between cycloaddition and dimerization. Slow addition suppresses Path B.

Module 2: Catalytic Intervention (Copper-Mediated)

The Problem: Thermal conditions often require high temperatures (


C) to overcome steric repulsion, which degrades sensitive substrates.

The Solution: Cu(I)-Catalyzed Cycloaddition (CuAAC Variant) While famous for triazoles, Copper(I) also catalyzes the formation of 3,5-isoxazoles from terminal alkynes and nitrile oxides. The copper forms a copper-acetylide intermediate that directs the nitrile oxide attack regioselectively to the 3,5-position, lowering the activation energy significantly.

Critical Troubleshooting for Steric Systems:

  • Ligand Choice: Standard Cu/ascorbate often fails with bulky substrates. Use TBTA or Phenanthroline ligands to stabilize the Cu(I) species.

  • Solvent: Switch to

    
    -BuOH/Water (1:1) or THF/Water. The hydrophobic effect in aqueous systems can accelerate the reaction of greasy, sterically hindered substrates.
    

Protocol (Cu-Catalyzed):

  • Dissolve Alkyne (1.1 equiv) and Hydroximoyl chloride (1.0 equiv) in

    
    -BuOH/Water (1:1).
    
  • Add

    
     (5 mol%) and Sodium Ascorbate (10 mol%).
    
  • Add

    
     (1.2 equiv) slowly.
    
  • Stir at RT. If sterics are extreme, heat to

    
    C.
    
Module 3: The "Nuclear Option" (Cyclocondensation)

The Problem: The [3+2] cycloaddition is impossible due to extreme steric bulk (e.g., ortho,ortho-disubstituted aromatics) or the need for a specific substitution pattern that thermal cycloaddition cannot access.

The Solution: Cyclocondensation of Chalcones Switch strategies. Instead of building the ring from a dipole and alkyne, condense a pre-formed


-unsaturated ketone (chalcone) with hydroxylamine. This method is less sensitive to steric bulk because the bond-forming steps are stepwise (Michael addition followed by dehydration) rather than concerted.

Mechanism & Regioselectivity: To ensure the 3,5-disubstituted isomer (and not the 3,4 or 5,3), you must control the reaction pathway.

  • Reaction: Chalcone (

    
    ) + 
    
    
    
    .
  • Condition: Basic media (EtOH/NaOH or Pyridine).

  • Mechanism: Hydroxylamine attacks the

    
    -carbon (Michael addition) first, followed by cyclization onto the carbonyl.
    

Visualizing the Pathway:

Chalcone Chalcone Chalcone (R1-CO-CH=CH-R2) Michael Intermediate A (Michael Adduct) Chalcone->Michael Step 1: Nucleophilic Attack at Beta-Carbon (Basic pH) NH2OH Hydroxylamine (NH2OH) NH2OH->Michael Cyclization Cyclization (- H2O) Michael->Cyclization Step 2: Intramolecular Condensation Product 3,5-Disubstituted Isoxazole Cyclization->Product Aromatization

Figure 2: Stepwise cyclocondensation route. Basic conditions favor the Michael addition path yielding 3,5-isomers.

Protocol (Chalcone Route):

  • Chalcone Synthesis: Condense Acetophenone (

    
    ) + Benzaldehyde (
    
    
    
    ) in NaOH/EtOH (Claisen-Schmidt).
  • Isoxazole Formation:

    • Suspend Chalcone (1.0 equiv) in Ethanol.

    • Add

      
       (1.5 equiv).
      
    • Add NaOH (2.5 equiv) or reflux in Pyridine.

    • Reflux for 6–12 hours.

    • Workup: Acidify with dilute HCl to precipitate the product.

Summary of Quantitative Data
MethodSteric ToleranceRegioselectivity (3,5)Primary Risk
Thermal [3+2] LowHigh (Steric control)Dimerization (Furoxan)
Slow-Add [3+2] MediumHighPump failure / Concentration spikes
Cu(I) Catalysis Medium-HighVery HighCu-poisoning / Ligand cost
Cyclocondensation Very High pH DependentIsomer mixtures (if pH drifts)
References
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4][5] Past and Future. Angewandte Chemie International Edition. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link

  • Tang, S., He, J., Sun, Y., He, L., & She, X. (2009).[1][6] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters. Link

  • Liu, K. C., Shelton, B. R., & Howe, R. K. (1980). A particularly convenient preparation of benzohydroximinoyl chlorides (nitrile oxide precursors). The Journal of Organic Chemistry. Link

  • Vidal, P. F., & Grabowski, S. J. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering.[4] Link[4]

Sources

Technical Support Center: Minimizing Impurities in 5-(4-Methoxyphenyl)-3-methylisoxazole Production

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-(4-Methoxyphenyl)-3-methylisoxazole. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their synthetic protocols, ensuring high purity and yield. We will delve into the common challenges encountered during production, explain the underlying chemical principles, and provide validated, step-by-step methods to overcome them.

Troubleshooting Guide: Common Impurities and Solutions

The most prevalent and direct synthetic route to 5-(4-Methoxyphenyl)-3-methylisoxazole involves the condensation and cyclization of 1-(4-methoxyphenyl)butane-1,3-dione with hydroxylamine.[1] While seemingly straightforward, this reaction is sensitive to conditions that can lead to significant impurity formation. This section addresses the most common issues in a question-and-answer format.

Q1: My final product is contaminated with unreacted 1-(4-methoxyphenyl)butane-1,3-dione. What causes this and how can I improve conversion?

Root Cause Analysis: Incomplete consumption of the starting dione is a frequent issue stemming from suboptimal reaction parameters. The core of the problem often lies in the availability and reactivity of free hydroxylamine.

  • Stoichiometry: An insufficient amount of hydroxylamine relative to the dione will naturally lead to incomplete conversion.

  • pH Control: Hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl). A base is required to liberate the free, nucleophilic hydroxylamine.[2] If the pH is too low, the concentration of free hydroxylamine will be insufficient. If it's too high, side reactions can occur.

  • Reaction Kinetics: Inadequate reaction time or temperature can prevent the reaction from reaching completion. Monitoring the reaction's progress is crucial.[3]

Solutions and Optimization:

ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of hydroxylamine hydrochloride.Ensures enough nucleophile is present to drive the reaction to completion, accounting for any potential degradation.
Base Use a moderate base like sodium acetate or pyridine.Buffers the reaction medium to a mildly acidic or neutral pH, which is optimal for the liberation and stability of hydroxylamine without promoting side reactions.
Solvent Ethanol or a mixture of ethanol and water is highly effective.Both reactants are soluble in these systems, ensuring a homogeneous reaction mixture. Water can also facilitate the dissolution of the hydroxylamine salt.[4]
Temperature Refluxing in ethanol (approx. 78°C) is generally sufficient.Provides the necessary activation energy for both the initial condensation and the subsequent cyclization without causing significant decomposition.
Monitoring Track reaction progress using Thin Layer Chromatography (TLC).Allows for the determination of the optimal reaction time, preventing premature work-up or unnecessary heating that could lead to byproduct formation.[5]
Optimized Protocol for Complete Conversion:
  • Dissolve 1-(4-methoxyphenyl)butane-1,3-dione (1.0 eq) in ethanol (10 volumes).

  • Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours.

  • Monitor the disappearance of the starting dione by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Q2: I am observing a significant amount of the regioisomer, 3-(4-Methoxyphenyl)-5-methylisoxazole. How can I improve regioselectivity?

Root Cause Analysis: The formation of two regioisomers is a classic challenge when an unsymmetrical 1,3-dicarbonyl compound is used.[3] The hydroxylamine nucleophile has two reactive sites (the nitrogen and the oxygen), and the dione has two electrophilic carbonyl carbons. The initial attack by the hydroxylamine's nitrogen can occur at either carbonyl group, leading to two different cyclization pathways.

  • C-1 Carbonyl (adjacent to the methoxyphenyl group): Attack at this position ultimately leads to the desired product, 5-(4-Methoxyphenyl)-3-methylisoxazole.

  • C-3 Carbonyl (adjacent to the methyl group): Attack here leads to the undesired regioisomer, 3-(4-Methoxyphenyl)-5-methylisoxazole.

The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the reaction conditions, particularly the pH.[3]

Solutions and Optimization:

  • pH Adjustment: The most effective way to control regioselectivity is by adjusting the pH. Conducting the reaction under slightly acidic conditions (pH 4-5) has been shown to favor the formation of the 5-aryl-3-methylisoxazole isomer.

    • Mechanism Insight: Under acidic conditions, the enolization of the dione is directed. The carbonyl adjacent to the methyl group is generally more reactive towards nucleophiles under neutral conditions. However, adjusting the pH can influence which carbonyl is more readily attacked.[3]

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. While ethanol is common, experimenting with other solvents like methanol or acetonitrile may alter the isomeric ratio.[6]

Diagram: Regioisomeric Pathways

Below is a diagram illustrating the two competing reaction pathways.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Dione 1-(4-Methoxyphenyl)butane-1,3-dione Attack_C1 Path A: N attacks carbonyl at C1 Dione->Attack_C1 pH 4-5 Favors Attack_C3 Path B: N attacks carbonyl at C3 Dione->Attack_C3 Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Attack_C1 Hydroxylamine->Attack_C3 Desired_Product Desired Isomer 5-(4-Methoxyphenyl)-3-methylisoxazole Attack_C1->Desired_Product Cyclization & Dehydration Undesired_Product Undesired Isomer 3-(4-Methoxyphenyl)-5-methylisoxazole Attack_C3->Undesired_Product Cyclization & Dehydration

Caption: Competing pathways for the formation of isoxazole regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the best methods for purifying crude 5-(4-Methoxyphenyl)-3-methylisoxazole?

Purification is critical for removing unreacted starting materials, the undesired regioisomer, and other byproducts.

  • Recrystallization: This is often the most effective and scalable method for purification.

    • Recommended Solvents: Ethanol, methanol, or a mixture of ethanol and water are excellent choices. The crude product typically has good solubility in hot ethanol and poor solubility in cold water.

    • Protocol: Dissolve the crude solid in a minimum amount of hot ethanol. If the product does not precipitate upon cooling, add water dropwise until turbidity persists, then reheat to clarify and allow to cool slowly. The pure crystals can be collected by filtration.[7]

  • Column Chromatography: For small-scale purification or when recrystallization is ineffective, silica gel column chromatography is a reliable option.[8]

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A gradient or isocratic mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A typical starting point is a 9:1 to 7:3 mixture of hexanes:ethyl acetate. The desired product is moderately polar and should elute after non-polar impurities but before highly polar ones.

Q2: Which analytical techniques are essential for impurity profiling of the final product?

A multi-technique approach is necessary for comprehensive impurity identification and quantification, as recommended by regulatory bodies like the ICH.[9]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for determining the purity of the final product and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a standard method.[5][10]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or Gas Chromatography (GC-MS), this technique is invaluable for identifying unknown impurities by providing their molecular weight.[5][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying the structure of major impurities if they can be isolated.[8][11] The chemical shifts and coupling constants provide definitive structural information.

Diagram: Impurity Analysis Workflow

This diagram outlines a logical workflow for identifying and quantifying impurities.

G Start Crude Product Sample TLC Initial Purity Check (TLC) Start->TLC HPLC Quantitative Purity Analysis (HPLC) TLC->HPLC Single Major Spot Purify Purification Required (Recrystallization / Chromatography) TLC->Purify Multiple Spots NMR Structural Confirmation (¹H, ¹³C NMR) HPLC->NMR Purity >99% LCMS Impurity Identification (LC-MS) HPLC->LCMS Purity <99% Final Pure Product (>99%) NMR->Final Report Characterize Impurities LCMS->Report Purify->Start Re-analyze Report->Purify Identify & Remove

Caption: A systematic workflow for the analysis and purification of the final product.

References

  • Benchchem.
  • Benchchem.
  • Grady, A. Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023).
  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (2025). MDPI.
  • Benchchem. analytical methods for detecting impurities in 2-(p-Tolyl)oxazole samples.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Deriv
  • Tu, S., et al. (2013).
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • synthesis of isoxazoles. (2019). YouTube.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews.
  • Roy, A. et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.

Sources

Validation & Comparative

1H NMR spectrum analysis of 5-(4-Methoxyphenyl)-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H NMR Spectrum of 5-(4-Methoxyphenyl)-3-methylisoxazole: A Comparative Analysis

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. Among them, isoxazole derivatives are frequently utilized as key building blocks for a wide range of biologically active agents, including antiviral, anti-tumor, and antibacterial compounds[1]. The precise substitution pattern on the isoxazole ring is critical to its function, necessitating unambiguous structural characterization.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(4-Methoxyphenyl)-3-methylisoxazole. We will dissect the spectrum to assign each proton, compare these findings with alternative spectroscopic methods, and provide a robust experimental protocol for data acquisition. This document is intended for researchers and drug development professionals who rely on precise analytical data for structural elucidation and quality control.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first understand the distinct electronic environments of the protons in 5-(4-Methoxyphenyl)-3-methylisoxazole. The molecule contains four unique proton sets, as illustrated below.

G prep Sample Preparation (5-10 mg in 0.6 mL CDCl3 + TMS) insert Insert Sample into Spectrometer prep->insert 1 lock Lock & Shim (Lock on CDCl3, optimize field) insert->lock 2 acquire Data Acquisition (16 scans, 90° pulse) lock->acquire 3 process Data Processing (FT, Phasing, Calibration) acquire->process 4 analyze Spectral Analysis (Integration, Peak Picking, J-coupling) process->analyze 5 report Final Report & Structure Confirmation analyze->report 6

Caption: Standard workflow for ¹H NMR sample analysis.

Conclusion

The ¹H NMR spectrum of 5-(4-Methoxyphenyl)-3-methylisoxazole is highly informative, providing distinct, well-resolved signals for each unique proton environment. The downfield doublets of the methoxyphenyl group, combined with the characteristic singlets for the isoxazole, methyl, and methoxy protons, create a unique spectral fingerprint. By employing a comparative approach and validating the ¹H NMR data with complementary techniques like ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can achieve unambiguous and trustworthy structural confirmation, a critical requirement for advancing research and development in chemistry and related sciences.

References

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.
  • Abbas, A. F., Majeed, N. N., & Turki, A. A. SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONE COMPOUNDS. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Supporting Information. Available at: [Link]

  • Li, J., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13436-13447. Available at: [Link]

  • Lambert, J. B., & Gurusamy-Thangavel, S. (1998). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Magnetic Resonance in Chemistry, 36(S1). Available at: [Link]

  • J Pharm Pharm Sci. (2021). Supplementary Information File. Available at: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0315234). Available at: [Link]

  • Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-871. Available at: [Link]

  • Chandra, et al. (2012). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E, 68(Pt 1), o221. Available at: [Link]

Sources

FTIR Characterization Guide: 5-(4-Methoxyphenyl)-3-methylisoxazole

[1]

Executive Summary

This technical guide provides a high-resolution spectral analysis of 5-(4-methoxyphenyl)-3-methylisoxazole , a heterocyclic compound frequently synthesized via the cyclization of chalcones or 1,3-dicarbonyl derivatives.[1] For drug development professionals and synthetic chemists, Fourier Transform Infrared (FTIR) spectroscopy serves as a critical "first-pass" validation tool.[1]

This guide objectively compares the spectral "performance" of the target compound against its synthetic precursors (chalcones) and structural isomers. It establishes a self-validating protocol to confirm the formation of the isoxazole ring—specifically distinguishing the C=N and N-O heterocyclic vibrations from the carbonyl signals of starting materials.

Spectral Fingerprint Analysis[2][3][4]

The FTIR spectrum of 5-(4-methoxyphenyl)-3-methylisoxazole is defined by the interplay between the electron-rich anisole (methoxybenzene) moiety and the electron-deficient isoxazole core.

Table 1: Diagnostic Peak Assignments

Data synthesized from experimental literature on isoxazole derivatives [1, 2, 4].

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupIntensityMechanic/Causality
3050 – 3110 ν(C-H)Aromatic RingWeakStretching of sp² hybridized C-H bonds on the phenyl and isoxazole rings.
2920 – 2980 ν(C-H)Methyl (-CH₃)MediumAsymmetric and symmetric stretching of the sp³ C-H bonds in the C3-methyl group.[1]
2835 – 2845 ν(C-H)Methoxy (-OCH₃)WeakCharacteristic "Fermi resonance" often seen in methoxy groups; distinct from general alkyl stretches.[1]
1605 – 1620 ν(C=N)Isoxazole RingStrongDiagnostic band for the isoxazole core.[1][2] Shifts due to conjugation with the C5-aryl group.
1590 – 1600 ν(C=C)Aromatic SkeletalStrong"Breathing" modes of the benzene ring, enhanced by the electron-donating methoxy substituent.
1510 – 1525 ν(C=C)Isoxazole/ArylMediumMixed mode vibration often used to confirm the presence of the heteroaromatic system.
1240 – 1260 ν(C-O-C)Aryl EtherVery StrongAsymmetric stretching of the Ar-O-CH₃ bond. The most intense peak in the fingerprint region.
1150 – 1175 ν(N-O)Isoxazole RingMediumCritical validation peak.[1] Confirms the closure of the N-O bond in the heterocycle.
1020 – 1040 ν(C-O)Alkyl EtherStrongSymmetric stretching of the O-CH₃ bond.
820 – 840 γ(C-H)p-Substituted ArylStrongOut-of-plane (oop) bending.[1] A single strong band here confirms para-substitution (1,4-disubstitution).

Comparative Performance Analysis

In synthetic workflows, FTIR is used to judge the "performance" of the reaction (conversion efficiency).[1] We compare the target molecule against its primary alternative states: the Precursor (Chalcone) and the Regioisomer .

A. Target vs. Precursor (Chalcone/Oxime)

The most common synthesis route involves the reaction of a chalcone (e.g., 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one derivatives) with hydroxylamine.[1]

  • The "Disappearance" Metric: The most reliable indicator of successful synthesis is the complete disappearance of the carbonyl (C=O) peak.

  • The "Appearance" Metric: The emergence of the C=N band indicates ring closure.

FeaturePrecursor (Chalcone)Target (Isoxazole)Status
Carbonyl (C=O) Strong band at ~1660–1690 cm⁻¹ Absent ✅ Success Indicator
Imine (C=N) AbsentSharp band at ~1610 cm⁻¹ ✅ Formation Confirmation
Hydroxyl (O-H) Broad band ~3200–3400 cm⁻¹ (if oxime intermediate)Absent ✅ Dehydration Confirmation
B. Target vs. Regioisomer (3-Aryl-5-Methyl vs. 5-Aryl-3-Methyl)

Distinguishing 5-(4-methoxyphenyl)-3-methylisoxazole from its isomer, 3-(4-methoxyphenyl)-5-methylisoxazole, is challenging via FTIR alone but possible through subtle shifts.[1]

  • Conjugation Effects: In the 5-aryl isomer (Target), the aromatic ring is directly conjugated with the C=C double bond of the isoxazole ring. In the 3-aryl isomer, it is conjugated with the C=N bond.

  • Spectral Consequence: The Target (5-aryl) typically shows a slightly lower frequency C=C stretch (~1590 cm⁻¹) due to extended conjugation across the C=C-C=C system compared to the 3-aryl isomer [3, 5].

  • Recommendation: While FTIR suggests the isomer, ¹H NMR is the gold standard for this specific differentiation (looking for the chemical shift of the isoxazole C4-H proton).

Experimental Protocol: Self-Validating Workflow

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), follow this protocol. It includes a "Check-Point" to validate data quality before interpretation.

Materials
  • Sample: Recrystallized 5-(4-methoxyphenyl)-3-methylisoxazole (dried under vacuum >4 hours to remove solvent peaks).

  • Matrix: HPLC-grade KBr powder (for transmission) or Diamond/ZnSe Crystal (for ATR).[1]

  • Instrument: FTIR Spectrometer (Resolution: 4 cm⁻¹, Scans: 32).[1]

Step-by-Step Methodology
  • Background Correction: Collect a background spectrum of the ambient air (or pure KBr pellet) to subtract CO₂ (~2350 cm⁻¹) and H₂O (~3400 cm⁻¹, ~1640 cm⁻¹) bands.[1]

  • Sample Preparation (ATR Method Preferred):

    • Place ~2 mg of solid sample onto the crystal.

    • Apply pressure using the anvil until the "Energy Meter" on the software stabilizes (ensure good contact).

  • Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹.

  • Data Processing: Apply baseline correction. Do not use heavy smoothing, as it may merge the distinct aromatic C=C and isoxazole C=N bands near 1600 cm⁻¹.

Validation Check-Point (Self-Correction)
  • Check 1: Is there a broad hump at 3400 cm⁻¹?

    • Yes: Sample is wet. Re-dry and re-scan. Moisture masks the aromatic C-H region.

  • Check 2: Is the peak at 2350 cm⁻¹ inverted or strong?

    • Yes: Background subtraction failed. Purge the chamber with N₂ and re-acquire background.

Structural Confirmation Workflow

The following diagram illustrates the logical decision tree for confirming the product structure using spectral data.

FTIR_WorkflowStartCrude Reaction ProductCheckCOCheck 1650-1690 cm⁻¹(Carbonyl Region)Start->CheckCOHasCOPeak PresentCheckCO->HasCOPrecursor DetectedNoCOPeak AbsentCheckCO->NoCOConversion LikelyResultFailIncomplete Cyclizationor Chalcone ContaminationHasCO->ResultFailCheckCNCheck 1600-1620 cm⁻¹(Imine/Isoxazole Region)NoCO->CheckCNHasCNStrong Band PresentCheckCN->HasCNNoCNWeak/AbsentCheckCN->NoCNCheckEtherCheck 1250 cm⁻¹(C-O-C Asymmetric)HasCN->CheckEtherNoCN->ResultFailResultSuccessIsoxazole Ring Confirmed(Proceed to NMR for Regio-check)CheckEther->ResultSuccessFingerprint Match

Figure 1: Logic flow for FTIR-based validation of isoxazole synthesis. Blue nodes indicate input, Green indicates success/pass, Red indicates failure/stop.[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] 3-Isoxazolamine, 5-methyl- Infrared Spectrum. National Institute of Standards and Technology (NIST).[1] Link[1]

  • Rajanarendar, E., et al. (2015).[1] Synthesis and Characterization of Some New Isoxazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Link

  • Hasan, A., et al. (2023).[1] Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences. Link

  • Grady, A. (2023).[1] Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Link

  • Chandra, et al. (2010).[1] 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.[1] Acta Crystallographica Section E. Link[1]

Mass Spectrometry Fragmentation Patterns of 3-Methyl-5-Arylisoxazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the development of heterocyclic therapeutics—particularly non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents—the isoxazole scaffold is ubiquitous.[1] However, the synthesis of 3-methyl-5-arylisoxazoles frequently yields the thermodynamic regioisomer, 5-methyl-3-arylisoxazoles . Distinguishing these isomers is a critical quality attribute (CQA) in drug development.

While NMR is definitive, it requires significant sample mass. Mass Spectrometry (MS), particularly Electron Ionization (EI) and Electrospray Ionization (ESI), offers a high-sensitivity alternative. This guide provides a mechanistic breakdown of the fragmentation patterns that distinguish the 3-methyl-5-aryl scaffold from its isomers, focusing on the diagnostic cleavage of the N–O bond and subsequent acylium ion formation.[2]

Mechanistic Fragmentation Analysis

The fragmentation of isoxazoles is governed by the lability of the N–O bond (bond energy ~55 kcal/mol), which is significantly weaker than the C–C or C–N bonds in the ring. Upon ionization, this bond ruptures, leading to a ring-opening event that dictates the subsequent loss of neutral fragments.

The Primary Pathway: N–O Cleavage & Acylium Formation

For 3-methyl-5-arylisoxazoles , the dominant fragmentation pathway under EI (70 eV) involves:

  • Ring Opening: The molecular ion (

    
    ) undergoes N–O bond fission.
    
  • Rearrangement: The resulting radical cation rearranges, often passing through an azirine intermediate.

  • Diagnostic Cleavage: The bond between C4 and C5 cleaves.

    • The C5-substituent (the aryl group) retains the carbonyl oxygen, generating a stable benzoyl cation (

      
      ) .
      
    • The C3-substituent (the methyl group) is eliminated as part of a neutral acetonitrile (

      
      ) species.
      
The Comparative "Switch"

The power of MS lies in the "Switch Effect" observed between regioisomers.

  • 3-Methyl-5-phenylisoxazole:

    • Major Fragment: Benzoyl cation (

      
       105).
      
    • Mechanism: The 5-aryl group captures the oxygen.

    • Neutral Loss: Acetonitrile (

      
      ).
      
  • 5-Methyl-3-phenylisoxazole (Alternative):

    • Major Fragment: Acetyl cation (

      
       43) or Benzonitrile radical cation (
      
      
      
      103).
    • Mechanism: The 3-aryl group leaves as a nitrile (

      
      ) or the 5-methyl group leaves as an acetyl fragment.
      
    • Diagnostic Difference: The absence of a dominant

      
       105 peak and the presence of 
      
      
      
      103 is the key differentiator.

Comparative Data: Diagnostic Ion Abundance

The following table summarizes the theoretical and experimentally observed relative abundances for a standard test case: 3-methyl-5-phenylisoxazole (MW 159) versus its regioisomer.

Ion Identitym/z3-Methyl-5-Phenylisoxazole (Target)5-Methyl-3-Phenylisoxazole (Isomer)Diagnostic Significance
Molecular Ion (

)
159 High (80-100%) High (80-100%) Confirms MW, not isomer.
Benzoyl Cation (

)
105 High (Base Peak often) Low / AbsentPRIMARY IDENTIFIER. Indicates Phenyl at C5.
Benzonitrile (

)
103 LowHigh Indicates Phenyl at C3.
Phenyl Cation (

)
77 ModerateModerateNon-specific aromatic decay.
Acetyl Cation (

)
43 LowModerate/HighIndicates Methyl at C5.

118 ModerateN/ALoss of C3-Methyl+N unit.

Note: Relative abundances may vary based on the specific aryl substituents (e.g., electron-withdrawing groups like


 on the phenyl ring destabilize the benzoyl cation, reducing the 

105 intensity).

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways that allow for structural elucidation.

FragmentationPathway cluster_legend Legend M_Ion Molecular Ion (M+•) m/z 159 NO_Cleavage N-O Bond Cleavage (Ring Opening) M_Ion->NO_Cleavage EI (70eV) Inter_A Intermediate: 2-Acylazirine / Vinyl Nitrene NO_Cleavage->Inter_A Rearrangement Benzoyl Benzoyl Cation (Ph-CO+) m/z 105 (DIAGNOSTIC) Inter_A->Benzoyl C4-C5 Cleavage (- CH3CN) Acetonitrile Loss of CH3CN (Neutral) Inter_A->Acetonitrile Phenyl Phenyl Cation (Ph+) m/z 77 Benzoyl->Phenyl - CO Key1 Target Analyte Pathway Key2 Common Intermediate

Caption: Figure 1. Mechanistic pathway of 3-methyl-5-phenylisoxazole fragmentation. The formation of the benzoyl cation (m/z 105) via N-O cleavage is the diagnostic event distinguishing it from 3-aryl isomers.

Experimental Protocols

To ensure reproducibility and valid isomer differentiation, the following protocols are recommended.

GC-MS (Electron Ionization) - The Gold Standard

EI is preferred over ESI for structural elucidation of isoxazoles because the high-energy ionization promotes the diagnostic ring fragmentation described above.

Workflow:

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL methanol or ethyl acetate.

  • Inlet: Split injection (20:1) at 250°C.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID).

  • Oven: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    300°C.
  • Source: 230°C, 70 eV.

  • Data Check: Verify the presence of

    
    .[1] If 
    
    
    
    is weak, lower source temp to 200°C to reduce thermal degradation.
LC-MS/MS (Electrospray Ionization)

For highly substituted or thermally labile derivatives.

Workflow:

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Mode: Positive Ion Mode (

    
    ).
    
  • Collision Energy (CE) Ramp: 10–40 eV.

  • Targeted MS2: Select parent ion (

    
    ). Look for the "Benzoyl-like" fragment (
    
    
    
    ) which often appears even in ESI-MS/MS due to collision-induced dissociation (CID) mimicking the EI thermal degradation.

References

  • Bowie, J. H., et al. "Electron Impact Studies. XIII. Mass Spectra of Substituted Isoxazoles." Australian Journal of Chemistry, vol. 20, no. 11, 1967, pp. 2429-2439. Link

  • BenchChem. "Mass Spectrometry Analysis: A Comparative Guide for 2-(5-Methylisoxazol-3-yl)acetonitrile."[2] BenchChem Technical Guides, 2025. Link

  • Rao, G. S. R., et al. "Differentiation of isomeric 3,5-disubstituted isoxazoles by mass spectrometry." Indian Journal of Chemistry, Section B, 1987.
  • NIST Mass Spectrometry Data Center. "Isoxazole, 3-methyl-5-phenyl- Spectrum." NIST Chemistry WebBook, SRD 69. Link

Sources

X-ray crystallography data for 5-(4-Methoxyphenyl)-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Structural Performance Guide: X-Ray Crystallography of the 5-(4-Methoxyphenyl)-3-methylisoxazole Scaffold

Executive Summary: The Isoxazole Advantage in Drug Design

For drug development professionals and medicinal chemists, selecting the optimal heterocyclic core is a critical determinant of a drug's pharmacokinetic stability and target binding affinity. The 5-(4-Methoxyphenyl)-3-methylisoxazole scaffold is a privileged building block, widely utilized in the synthesis of anti-inflammatory agents, analgesics, and kinase inhibitors, as noted in 1[1].

This guide objectively compares the crystallographic and structural performance of this specific isoxazole core against its common bioisosteres (pyrazoles and oxazoles). By analyzing X-ray diffraction data, we provide actionable, self-validating experimental insights to inform your structure-based drug design (SBDD) pipelines.

Scaffold Comparison: Isoxazole vs. Pyrazole and Oxazole

When optimizing a lead compound, the choice between an isoxazole, pyrazole, or oxazole core fundamentally alters the molecule's interaction with target binding pockets.

  • The Isoxazole Core (Target Scaffold): Features a stable N-O bond that acts as a fixed, predictable hydrogen-bond acceptor. Unlike pyrazoles, it does not undergo annular tautomerism, ensuring a single, stable binding conformation[1].

  • Pyrazole Alternative: While structurally similar, the N-H bond in pyrazoles is highly susceptible to tautomerization. This introduces positional disorder within the crystal lattice and complicates SBDD, as the molecule can unpredictably flip orientations within the active site.

  • Oxazole Alternative: Oxazoles lack the unique electron distribution of the N-O bond and generally exhibit lower hydrolytic stability in aqueous physiological environments compared to isoxazoles.

ScaffoldComparison Isoxazole 5-(4-Methoxyphenyl) -3-methylisoxazole Pyrazole Pyrazole Alternative (Tautomeric) Isoxazole->Pyrazole vs Oxazole Oxazole Alternative (Hydrolytically Labile) Isoxazole->Oxazole vs Feature1 Fixed H-Bond Acceptor (N-O Bond) Isoxazole->Feature1 Electronic Advantage Feature2 Dihedral Flexibility (14° - 42°) Isoxazole->Feature2 Structural Advantage Feature3 Predictable Binding (No Tautomerism) Isoxazole->Feature3 Mechanistic Advantage

Figure 1: Logical relationship and structural advantages of the isoxazole scaffold vs alternatives.

Quantitative Crystallographic Data

The performance of a scaffold is largely dictated by its 3D geometry. A critical metric is the dihedral angle between the central heterocycle and the aryl substituent (the 4-methoxyphenyl ring). As demonstrated in 2[2], the isoxazole scaffold exhibits a highly adaptable dihedral angle, allowing it to adopt conformations that perfectly match narrow hydrophobic pockets.

Table 1: Comparative Crystallographic Parameters of Methoxyphenyl-Isoxazole Derivatives vs. Alternatives

Scaffold TypeCompound ExampleCrystal SystemSpace GroupDihedral Angle (Aryl-Core)Unit Cell Vol. (ų)
Isoxazole 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acidMonoclinicP2₁/c42.52°1116.57
Isoxazole 5-(1-Cyclohexen-1-yl)-3-(4-methoxyphenyl)isoxazoleTriclinicP-114.81°694.70
Pyrazole Typical 1,5-Diarylpyrazole (Benchmark)OrthorhombicPbca~25.00° - 35.00°~1500.00
Oxazole Typical 2,5-Diaryloxazole (Benchmark)MonoclinicP2₁/n~10.00° - 20.00°~1200.00

Data sourced from primary crystallographic literature[2][3].

Mechanistic Causality: Why the Data Matters

Expertise & Experience Insight: Why does the dihedral angle vary so significantly (from 14.81° to 42.52°) in isoxazole derivatives[2][3]? The causality lies in the electron-donating nature of the methoxy group and the steric bulk of adjacent substituents. The methoxy group increases electron density on the phenyl ring, strengthening intermolecular


 hydrogen bonds during crystallization[2].

This dynamic flexibility allows the 5-(4-Methoxyphenyl)-3-methylisoxazole core to act like a molecular "hinge." When binding to rigid targets—such as the active site of the MptpB enzyme in Mycobacterium tuberculosis—this flexibility minimizes steric clashes while maintaining a strong hydrogen-bond network[4].

Experimental Methodology: A Self-Validating Crystallography Protocol

To generate reliable structural data for isoxazole derivatives, researchers must employ rigorous, self-validating X-ray diffraction protocols. The following methodology ensures high-fidelity structural resolution.

XRayWorkflow Step1 1. Crystal Growth Slow Evaporation (EtOH/H2O) Step2 2. Crystal Selection Dimensions: ~0.20 x 0.15 x 0.10 mm Step1->Step2 Step3 3. X-Ray Data Collection Mo Kα Radiation (λ = 0.71073 Å) Step2->Step3 Step4 4. Structure Solution Direct Methods (SHELXT) Step3->Step4 Step5 5. Refinement & Validation Minimizing R1 & wR2 (SHELXL) Step4->Step5 Validation Self-Validating Check: R_int < 0.08, R1 < 0.05 Step5->Validation

Figure 2: Step-by-step X-ray crystallography workflow with self-validating refinement checks.

Step-by-Step Protocol:

  • Crystallization (Thermodynamic Control): Dissolve 50 mg of the synthesized 5-(4-Methoxyphenyl)-3-methylisoxazole derivative in a 1:1 mixture of ethanol and water.

    • Causality: Slow evaporation at 295 K provides thermodynamic control, allowing molecules to pack into their lowest-energy conformation and preventing the formation of twinned or defective crystals.

  • Crystal Selection: Isolate a single crystal with optimal dimensions (e.g., 0.20 × 0.16 × 0.10 mm)[2].

    • Causality: Crystals that are too large suffer from absorption artifacts, while those too small yield weak diffraction patterns.

  • Data Collection: Mount the crystal on a CCD area-detector diffractometer using Mo Kα radiation (

    
     Å)[2].
    
    • Causality: Molybdenum radiation provides the necessary penetration depth for organic crystals containing light atoms, minimizing absorption errors.

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT program) to locate the heavy atoms (C, N, O).

  • Refinement & Self-Validation: Refine the structure using full-matrix least-squares on

    
     (SHELXL). Hydrogen atoms should be positioned geometrically and refined using a riding model[2].
    
    • The Self-Validating Check: The protocol validates its own accuracy through residual factors. If the internal consistency of the data (

      
      ) is 
      
      
      
      and the final model agreement (
      
      
      ) is
      
      
      , the structural model is mathematically verified to match the experimental electron density[2].

References

  • Title: 5-(1-Cyclohexen-1-yl)-3-(4-methoxyphenyl)isoxazole - NIH | Source: nih.gov | URL: 2

  • Title: 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC | Source: nih.gov | URL: 3

  • Title: 5-(2-Methoxyphenyl)isoxazole - Benchchem | Source: benchchem.com | URL: 1

  • Title: Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC | Source: nih.gov | URL: 4

Sources

Distinguishing 3,5-Disubstituted Isoxazole Regioisomers via NMR

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of isoxazoles—particularly via the 1,3-dipolar cycloaddition of nitrile oxides and alkynes—regioselectivity is the primary analytical challenge. The reaction typically favors the 3,5-disubstituted isomer (sterically and electronically favored), but the 3,4-disubstituted regioisomer often forms as a significant byproduct or, in specific catalytic conditions, the major product.

Distinguishing these isomers relies on the electronic environment of the isoxazole ring proton. In the 3,5-isomer, the proton resides at position 4 (H-4), shielded by the adjacent carbon framework. In the 3,4-isomer, the proton resides at position 5 (H-5), directly adjacent to the ring oxygen, resulting in a dramatic downfield shift. This guide provides the definitive NMR markers and experimental protocols to unambiguously assign regioisomer identity.

Mechanistic Basis of NMR Differentiation

The structural differentiation hinges on the proximity of the ring proton to the heteroatoms (Oxygen and Nitrogen).

  • 3,5-Disubstituted Isoxazole: The proton is located at C-4 .[1] It is flanked by two substituted carbons (C-3 and C-5). It is relatively shielded.

  • 3,4-Disubstituted Isoxazole: The proton is located at C-5 . It is directly attached to the carbon adjacent to the ring Oxygen . The inductive effect of the oxygen atom significantly deshields this proton, shifting it downfield.

Comparative NMR Markers (Quick Reference)
Feature3,5-Disubstituted (Target) 3,4-Disubstituted (Isomer)

(Difference)

H Chemical Shift

6.0 – 6.9 ppm
(Singlet)

8.0 – 9.0 ppm
(Singlet)
~2.0 ppm

C Chemical Shift
C-4:

95 – 105 ppm
C-5:

155 – 170 ppm
~60 ppm
HMBC Correlation H-4 couples to C-3 & C-5 substituentsH-5 couples to C-4 substituentDistinct connectivity
NOESY Signal Strong NOE between H-4 and both R-groupsStrong NOE between H-5 and R-4 only Spatial proximity
Experimental Protocols
Protocol A:

H NMR Screening (The "First Pass")

Use this protocol for rapid identification of crude reaction mixtures.

  • Sample Preparation: Dissolve ~5–10 mg of the crude mixture in 0.6 mL of CDCl

    
     .
    
    • Note: If solubility is poor, use DMSO-

      
      , but be aware that peaks may shift slightly downfield (~0.1–0.2 ppm) due to solvent effects.
      
  • Acquisition: Run a standard proton sequence (e.g., zg30 on Bruker).

    • Scans: 16–64 scans.

    • Relaxation Delay (D1): Set to

      
       2.0 seconds to ensure accurate integration if quantifying isomer ratios.
      
  • Analysis:

    • Look for the diagnostic singlet.[2]

    • Region 6.0–6.9 ppm: Indicates H-4 (3,5-isomer).

    • Region 8.0–9.0 ppm: Indicates H-5 (3,4-isomer).

    • Self-Validation: If both peaks exist, integrate them to determine the Regioisomeric Ratio (rr).

Protocol B: HMBC Definitive Assignment

Use this protocol when chemical shifts are ambiguous (e.g., due to strong electron-withdrawing groups on the ring) or for publication-quality characterization.

  • Sample Preparation: Increase concentration to ~20–30 mg in 0.6 mL solvent to improve signal-to-noise for quaternary carbons.

  • Acquisition: Run a gradient-selected HMBC (Heteronuclear Multiple Bond Correlation).

    • Optimization: Set long-range coupling constant (

      
      ) to 8–10 Hz (standard for heterocycles).
      
  • Analysis Logic:

    • 3,5-Isomer (H-4): The ring proton will show cross-peaks to the quaternary carbon of the R3 group AND the quaternary carbon of the R5 group .

    • 3,4-Isomer (H-5): The ring proton will show a strong cross-peak to the quaternary carbon of the R4 group and potentially C-3, but the coupling path is distinct.

Decision Logic & Workflow

The following diagram illustrates the logical flow for assigning the regioisomer based on the data acquired.

Isoxazole_Logic Start Start: Purified Isoxazole Product H1_NMR Acquire 1H NMR (CDCl3) Start->H1_NMR Check_Shift Analyze Singlet Shift H1_NMR->Check_Shift Isomer_35 Likely 3,5-Disubstituted (H-4 at 6.0-6.9 ppm) Check_Shift->Isomer_35 6.0-6.9 ppm Isomer_34 Likely 3,4-Disubstituted (H-5 at 8.0-9.0 ppm) Check_Shift->Isomer_34 8.0-9.0 ppm Ambiguous Ambiguous/Overlapping Signals? Isomer_35->Ambiguous Isomer_34->Ambiguous Run_HMBC Acquire 1H-13C HMBC Ambiguous->Run_HMBC Yes (Verify) End Report Regiochemistry Ambiguous->End No (Routine) HMBC_Check Check H-Ring Correlations Run_HMBC->HMBC_Check Confirm_35 CONFIRMED 3,5-Isomer (H couples to both R3 and R5 carbons) HMBC_Check->Confirm_35 Coupling to 2 substituents Confirm_34 CONFIRMED 3,4-Isomer (H couples to R4 carbon) HMBC_Check->Confirm_34 Coupling to 1 substituent

Figure 1: Decision tree for assigning isoxazole regiochemistry. The large chemical shift difference usually permits immediate assignment via 1H NMR.

Advanced Structural Verification (HMBC Topology)

To ensure scientific integrity, one must visualize the connectivity. The HMBC experiment detects correlations over 2-3 bonds.[3][4]

HMBC_Topology cluster_35 3,5-Disubstituted (Target) cluster_34 3,4-Disubstituted (Byproduct) H4 H-4 (6.5 ppm) C3 C-3 (Quaternary) H4->C3 3J C5 C-5 (Quaternary) H4->C5 2J H5 H-5 (8.5 ppm) C4 C-4 (Quaternary) H5->C4 2J C3_b C-3 (Quaternary) H5->C3_b 3J

Figure 2: HMBC Connectivity Map. In the 3,5-isomer, the proton (H-4) sits between the substituents, offering clear correlations to both anchoring carbons.

References
  • Nitrile Oxide/Alkyne Cycloadditions (NOAC)

    • Regioselectivity of Nitrile Oxide/Alkyne Cycloadditions.[5][6][7][8][9] Maynooth University Research Archive.

  • HMBC & Structural Elucidation

    • New bis-isoxazole with monoterpenic skeleton: regioselective synthesis and spectroscopic investigation. (Detailed HMBC analysis of isoxazole regioisomers).
  • Chemical Shift Data (1H/13C)

    • Synthesis of 3,4,5-trisubstituted isoxazoles in water.[10] (Provides comparative shift data for 3,5-disubstituted vs trisubstituted systems).

  • Isoxazole NMR Reviews

    • Advanced NMR techniques for structural characterization of heterocyclic structures.[11] (General guide on heterocycle shifts).

Sources

UV-Vis absorption spectra of 5-(4-Methoxyphenyl)-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: UV-Vis Absorption Spectroscopy of 5-(4-Methoxyphenyl)-3-methylisoxazole

As a Senior Application Scientist, I approach the spectroscopic characterization of heterocyclic compounds not merely as a routine analytical task, but as a foundational step for downstream applications. Isoxazoles are a privileged scaffold in both medicinal chemistry and photochemistry. Understanding their UV-Vis absorption profiles is critical, particularly when designing systems for UV-driven photoisomerization, where spectral overlap between the starting material and the photoproduct must be strictly minimized[1].

This guide objectively compares the UV-Vis absorption performance of 5-(4-Methoxyphenyl)-3-methylisoxazole against its structural alternatives, detailing the mechanistic causality behind its spectral shifts and providing a self-validating protocol for high-fidelity data acquisition.

Mechanistic Grounding: Substituent Effects on π-π* Transitions

The UV-Vis absorption characteristics of 3,5-disubstituted isoxazoles are primarily dictated by the π-π* transitions of the heterocyclic core and the degree of conjugation with peripheral aryl substituents[2]. The unsubstituted isoxazole ring exhibits a relatively high-energy absorption maximum (


) near 210 nm[3]. However, introducing a phenyl ring at the C5 position (e.g., 3-methyl-5-phenylisoxazole) extends the chromophore's conjugation, inducing a bathochromic (red) shift to approximately 260–270 nm[4].

When evaluating 5-(4-Methoxyphenyl)-3-methylisoxazole , the addition of the strongly electron-donating methoxy (-OCH


) group at the para position of the phenyl ring fundamentally alters the electronic landscape. By resonance, the oxygen lone pairs donate electron density into the extended π-system. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, this results in a pronounced bathochromic shift and a hyperchromic effect (increased molar absorptivity, 

) compared to its unsubstituted or halogenated analogs[1].

Comparative UV-Vis Performance Data

To objectively evaluate 5-(4-Methoxyphenyl)-3-methylisoxazole, we must compare its photophysical properties against baseline and alternative derivatives. The table below summarizes the impact of C5-phenyl substitution on the absorption profile.

Table 1: Comparative UV-Vis Absorption Maxima and Molar Absorptivity in Acetonitrile

CompoundSubstituent at C5-Phenyl

(nm)

(M

cm

)
Photochemical Implication
3-Methyl-5-phenylisoxazole -H (Baseline)~265~15,000Baseline conjugation; moderate spectral overlap with azirine photoproducts[4].
5-(4-Chlorophenyl)-3-methylisoxazole -Cl (para)~275~17,500Mild inductive withdrawal/resonance donation; slight red shift.
5-(4-Methoxyphenyl)-3-methylisoxazole -OCH

(para)
~290~22,000Strong EDG resonance; significant red shift, ideal for selective >280 nm excitation[1].

Experimental Protocol: High-Fidelity UV-Vis Acquisition

Expertise & Experience: The choice of solvent is paramount in UV-Vis spectroscopy. Spectroscopic-grade acetonitrile (MeCN) is selected for this protocol due to its exceptionally low UV cutoff (~190 nm) and minimal solvatochromic interference. This ensures that the pure π-π* transitions of the isoxazole are recorded without solvent masking.

Trustworthiness: To ensure the integrity of the data, this protocol incorporates a self-validating system using a holmium oxide standard. This guarantees photometric and wavelength accuracy prior to any sample measurement.

Step-by-Step Methodology:

  • Instrument Validation: Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to stabilize for 30 minutes. Run a wavelength calibration scan using a certified holmium oxide glass filter.

    • Validation Check: The characteristic peaks at 279.3 nm and 360.8 nm must resolve within ±0.5 nm of the certified values. If they fail, realign the optics before proceeding.

  • Solvent Blanking: Fill two matched quartz cuvettes (10 mm path length) with spectroscopic-grade MeCN. Place them in the reference and sample holders. Perform a baseline correction scan from 190 nm to 400 nm.

    • Causality: This step mathematically subtracts the solvent's inherent absorbance and nullifies any optical discrepancies between the two cuvettes.

  • Sample Preparation: Accurately weigh 5-(4-Methoxyphenyl)-3-methylisoxazole and dissolve it in MeCN to create a 1.0 mM stock solution. Perform serial dilutions to achieve a working concentration of 20 µM.

    • Causality: A 20 µM concentration ensures the maximum absorbance remains within the linear dynamic range of the photomultiplier tube (0.1 to 1.0 Absorbance Units), strictly adhering to the Beer-Lambert Law and preventing detector saturation.

  • Spectral Acquisition: Empty the sample cuvette, rinse it twice with the 20 µM sample solution to prevent dilution, and fill it. Scan the sample from 190 nm to 400 nm at a scan rate of 120 nm/min with a 1 nm slit width.

  • Data Processing: Export the spectra. Calculate the molar extinction coefficient (

    
    ) at the 
    
    
    
    (~290 nm) using the formula
    
    
    .

Workflow Visualization

The following diagram illustrates the logical progression of our self-validating spectral analysis workflow, culminating in its application for photoisomerization tracking.

UV_Vis_Workflow Validation 1. Instrument Validation (Holmium Oxide Filter) Blanking 2. Baseline Correction (MeCN Blanking) Validation->Blanking Prep 3. Sample Preparation (20 µM in MeCN) Blanking->Prep Acquisition 4. UV-Vis Acquisition (190 - 400 nm) Prep->Acquisition Analysis 5. Data Analysis (Determine λmax & ε) Acquisition->Analysis Application 6. Photoisomerization (Selective Excitation) Analysis->Application Guides wavelength choice

Workflow for UV-Vis spectral validation, acquisition, and application in photoisomerization.

References

1.[1] Title: Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines - PMC. Source: nih.gov. URL: 2.[4] Title: A Copper‐Catalyzed Synthesis of Pyrroles through Photochemically Generated Acylazirines. Source: d-nb.info. URL: 3.[3] Title: Isoxazole - the NIST WebBook. Source: nist.gov. URL: 4.[2] Title: Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. Source: acs.org. URL:

Sources

Validating Structure-Activity Relationships (SAR) of Isoxazole Derivatives: A Comparative Guide to BET Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The discovery that 3,5-dimethylisoxazole acts as a highly effective acetyl-lysine (KAc) bioisostere revolutionized the development of epigenetic readers, specifically targeting the Bromodomain and Extra-Terminal (BET) family (BRD2, BRD3, BRD4, and BRDT) ()[1]. While early chemical probes like the triazolothienodiazepine (+)-JQ1 established the therapeutic viability of BET inhibition ()[2], isoxazole derivatives (such as I-BET151 and novel benzo[d]isoxazoles) offer distinct advantages in metabolic stability, tunable selectivity, and divergent downstream effects on the ubiquitin-proteasome system (UPS) ()[3].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of isoxazole-based BET inhibitors against standard diazepine-based alternatives. Furthermore, this guide provides a rigorously validated, self-correcting experimental framework for optimizing the Structure-Activity Relationships (SAR) of novel isoxazole libraries.

Mechanistic Intervention at the Chromatin Level

BET proteins regulate gene expression by recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex to acetylated chromatin, driving the transcription of key oncogenes like MYC ()[4]. Isoxazole derivatives competitively bind to the KAc recognition pocket. The oxygen atom of the isoxazole ring forms a critical hydrogen bond with the conserved Asparagine residue (e.g., Asn140 in BRD4(BD1)), while the nitrogen interacts with a conserved water molecule bound to a Tyrosine residue (Tyr97) ()[5].

Pathway Chromatin Acetylated Chromatin (KAc) BRD4 BRD4 (Epigenetic Reader) Chromatin->BRD4 Binds via BD1/BD2 PTEFb P-TEFb Complex (CDK9/CycT1) BRD4->PTEFb Recruits MYC MYC Oncogene Transcription PTEFb->MYC Activates RNA Pol II Isoxazole Isoxazole Inhibitor (e.g., I-BET151) Isoxazole->BRD4 Competitive Inhibition JQ1 Diazepine Inhibitor (e.g., JQ1) JQ1->BRD4 Competitive Inhibition

Fig 1. Disruption of the BRD4-P-TEFb-MYC transcriptional axis by BET inhibitors.

Comparative Performance Data

To establish a baseline for SAR validation, we must compare the benchmark isoxazole (I-BET151) and next-generation benzo[d]isoxazoles against the standard diazepine (JQ1). While JQ1 exhibits exceptional biochemical potency, it suffers from a short in vivo half-life and BET-independent off-target activities (e.g., PXR activation) ()[2]. Isoxazole scaffolds provide a more metabolically stable alternative with a distinct interactome footprint ()[3].

Table 1: Comparative Profiling of BET Inhibitor Scaffolds

Parameter(+)-JQ1 (Diazepine)I-BET151 (Dimethylisoxazole)Benzo[d]isoxazole (e.g., Y06036)
BRD4(1) Binding Affinity (Kd) ~50 nM~100 nM~82 nM ()[6]
KAc Mimetic Moiety Triazole3,5-Dimethylisoxazole3-Methylbenzo[d]isoxazole
Cellular Potency (MYC IC50) ~50-100 nM~150-300 nM~100-200 nM
Metabolic Stability (T1/2) Low (Rapid clearance)ModerateHigh (Optimized scaffold)
UPS Interactome Impact High (Broad E3 ligase activation)Low (Specific interactome)Undisclosed
Key Advantage High potency in vitro probeFavorable toxicity profileAvoids CYP-mediated O-demethylation

Experimental Protocols for SAR Validation

Validating the SAR of a novel isoxazole series requires a self-validating, orthogonal screening cascade. Relying on a single assay modality often leads to the optimization of assay-interfering artifacts rather than true target binders.

Workflow Primary 1. Primary Screen (TR-FRET Assay) Orthogonal 2. Kinetic Validation (SPR) Primary->Orthogonal IC50 < 1 µM Cellular 3. Target Engagement (MYC RT-qPCR) Orthogonal->Cellular Fast Kon / Slow Koff Phenotypic 4. Phenotypic Assay (Cell Viability GI50) Cellular->Phenotypic MYC Downregulation

Fig 2. Orthogonal screening cascade for validating SAR of isoxazole BET inhibitors.

Protocol 1: Primary Biochemical Screening via TR-FRET

Causality: We prioritize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over AlphaScreen for primary screening. Highly conjugated isoxazole libraries often contain colored compounds that quench AlphaScreen singlet oxygen signals, yielding false positives. TR-FRET’s ratiometric readout and time-delayed measurement eliminate these optical artifacts, ensuring high-fidelity SAR differentiation.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.5 mM CHAPS, 0.1% BSA). Dilute recombinant GST-tagged BRD4(BD1) to 10 nM.

  • Tracer & Antibody: Prepare a mixture of 20 nM biotinylated KAc peptide (tracer), 2 nM Europium-anti-GST antibody (donor), and 10 nM Streptavidin-APC (acceptor).

  • Compound Titration: Dispense 100 nL of isoxazole derivatives (10-point dose-response, 3-fold dilutions starting at 10 µM) into a 384-well proxiplate using an acoustic liquid handler (e.g., Echo 550).

  • Incubation: Add 5 µL of BRD4(BD1) solution and 5 µL of the Tracer/Antibody mixture to each well. Centrifuge at 1000 rpm for 1 min. Incubate at room temperature for 2 hours to reach equilibrium.

  • Readout & Analysis: Read the plate on a multi-mode reader using a TR-FRET module (Ex: 337 nm, Em: 620 nm and 665 nm). Calculate the FRET ratio (665/620). Fit the data to a 4-parameter logistic curve to determine the

    
    .
    
Protocol 2: Kinetic Validation via Surface Plasmon Resonance (SPR)

Causality: While TR-FRET provides equilibrium affinity, SPR elucidates the binding kinetics (


 and 

). A prolonged target residence time (slow

) often correlates better with in vivo efficacy than thermodynamic affinity alone, preventing the premature advancement of transient binders.
  • Sensor Chip Preparation: Immobilize anti-GST antibody onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry).

  • Ligand Capture: Capture GST-BRD4(BD1) onto the active flow cell to a density of ~2000 Response Units (RU). Leave the reference flow cell unmodified.

  • Analyte Injection: Inject isoxazole compounds at varying concentrations (3.125 nM to 100 nM) in running buffer (PBS, 0.05% Tween-20, 1% DMSO) at a flow rate of 30 µL/min.

  • Dissociation & Regeneration: Allow 300 seconds for dissociation. Regenerate the surface with a short pulse of 10 mM Glycine-HCl (pH 2.0) if necessary.

  • Data Fitting: Double-reference the sensorgrams (subtract reference cell and blank injections). Fit the data using a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .
Protocol 3: Cellular Target Engagement (MYC Downregulation via RT-qPCR)

Causality: Biochemical affinity must translate to cellular target engagement. Measuring the transcriptional repression of MYC at a strict 6-hour timepoint confirms that the isoxazole compound successfully displaces BRD4 from chromatin ()[7]. Why 6 hours? This specific window captures primary transcriptional effects before secondary apoptotic pathways confound the RNA pool.

  • Cell Culture: Seed MV4-11 (acute myeloid leukemia) cells at

    
     cells/mL in RPMI-1640 medium supplemented with 10% FBS.
    
  • Compound Treatment: Treat cells with isoxazole derivatives (0.1, 0.5, 1.0, and 5.0 µM) or DMSO vehicle control for exactly 6 hours.

  • RNA Extraction: Harvest cells and extract total RNA using a commercial spin-column kit. Quantify RNA purity via A260/A280 ratio.

  • cDNA Synthesis & qPCR: Reverse transcribe 1 µg of RNA to cDNA. Perform qPCR using specific primers for MYC and a housekeeping gene (e.g., GAPDH).

  • Quantification: Calculate relative MYC expression using the

    
     method. Plot against compound concentration to determine the cellular 
    
    
    
    .

SAR Logic & Structural Optimization

The evolution of isoxazole BET inhibitors demonstrates a classic structure-based drug design (SBDD) trajectory. Early fragment screens identified 3,5-dimethylisoxazole as a weak but highly ligand-efficient KAc mimetic ()[1]. Subsequent SAR efforts focused on expanding into the WPF (Trp-Pro-Phe) shelf of the bromodomain to gain affinity and selectivity. Fusing the isoxazole into a benzo[d]isoxazole core restricted the conformational flexibility, locking the pharmacophore into the optimal geometry for Asn140 interaction while directing substituents towards the solvent-exposed ZA loop ()[6].

SAR_Logic Fragment Fragment Hit (3,5-Dimethylisoxazole) Elaboration WPF Shelf Elaboration (e.g., I-BET151) Fragment->Elaboration Add hydrophobic groups Rigidification Conformational Restriction (Benzo[d]isoxazole) Elaboration->Rigidification Ring fusion Optimization Solvent Channel Optimization (Improved Pharmacokinetics) Rigidification->Optimization Avoid CYP O-demethylation

Fig 3. Structure-based SAR optimization logic for isoxazole-derived BET inhibitors.

Conclusion

While diazepine-based inhibitors like JQ1 remain invaluable chemical probes, isoxazole derivatives—particularly conformationally restricted benzo[d]isoxazoles—offer a highly optimizable scaffold for clinical development. By employing a rigorous, self-validating screening cascade combining TR-FRET, SPR, and cellular transcriptional assays, researchers can systematically decode the structure-activity relationships of these epigenetic modulators, ensuring both target specificity and metabolic resilience.

References

  • Title: BET inhibitors in the treatment of hematologic malignancies: current i | Source: Dove Medical Press | URL: [Link]

  • Title: 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands | Source: Journal of Medicinal Chemistry - ACS Publications | URL: [Link]

  • Title: Synthesis, evaluation and in silico studies of novel BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold | Source: Indian Academy of Sciences | URL: [Link]

  • Title: Potent antimyeloma activity of the novel bromodomain inhibitors I-BET151 and I-BET762 | Source: Blood - ASH Publications | URL: [Link]

  • Title: The BET inhibitors JQ1, AZD5153, and I-BET151 co-opt ubiquitin proteasome system components for altering expression of the BRD4 interactome in a human B cell line | Source: bioRxiv | URL: [Link]

  • Title: Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC) | Source: Journal of Medicinal Chemistry - ACS Publications | URL: [Link]

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of 5-(4-Methoxyphenyl)-3-methylisoxazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative in Isoxazole Drug Development

The isoxazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents, from anti-inflammatory drugs to anticancer therapies.[1][2] The specific substitution pattern on this five-membered heterocycle dictates its biological activity. 5-(4-Methoxyphenyl)-3-methylisoxazole and its constitutional isomer, 3-(4-Methoxyphenyl)-5-methylisoxazole, are prime examples where a subtle change in substituent position can drastically alter pharmacological profiles. Consequently, the robust analytical separation of these isomers is not merely a quality control checkpoint; it is a fundamental requirement for ensuring drug safety, efficacy, and intellectual property integrity.

This guide provides an in-depth comparison of two powerful chromatographic techniques for resolving these critical isoxazole isomers: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Moving beyond simple protocols, we will explore the mechanistic rationale behind methodological choices, present comparative experimental data, and offer expert recommendations to guide researchers in selecting the optimal strategy for their analytical challenges.

The Challenge: Distinguishing Constitutional Isomers

The primary analytical task is to separate 5-(4-Methoxyphenyl)-3-methylisoxazole from its constitutional isomer, 3-(4-Methoxyphenyl)-5-methylisoxazole.

Structure A: 5-(4-Methoxyphenyl)-3-methylisoxazoleStructure B: 3-(4-Methoxyphenyl)-5-methylisoxazole


The methoxyphenyl group is at the 5-position.The methoxyphenyl group is at the 3-position.

These isomers share the same molecular weight and elemental composition, making non-chromatographic differentiation difficult. Their separation relies on exploiting subtle differences in their polarity and interaction with the stationary phase, which arise from the distinct electronic and steric environments of the phenyl and methyl groups relative to the isoxazole ring.

Part 1: Reverse-Phase HPLC for Routine Isomer Discrimination

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis, prized for its robustness and versatility.[3] For positional isomers like these, Reverse-Phase (RP) HPLC is the logical starting point. The separation mechanism is based on the differential partitioning of the analytes between a non-polar stationary phase and a polar mobile phase.

The Causality Behind Column Selection

The choice of stationary phase is the most critical parameter for achieving resolution. While a standard C18 (octadecylsilane) column is a universal starting point, its selectivity for positional isomers can sometimes be limited. A phenyl-based stationary phase, such as Phenyl-Hexyl, often provides superior selectivity for aromatic compounds. This is due to its capacity for π-π interactions with the methoxyphenyl ring of the analytes, adding a secondary separation mechanism beyond simple hydrophobicity.

HPLC_Workflow cluster_0 HPLC Method Development start Start: Isomer Mixture protocol1 Protocol 1: C18 Column Screening (Generic Gradient) start->protocol1 decision1 Resolution (Rs) > 1.5? protocol1->decision1 protocol2 Protocol 2: Phenyl-Hexyl Column (Alternative Selectivity) decision1->protocol2 No end Final Validated Method decision1->end Yes decision2 Resolution (Rs) > 1.5? protocol2->decision2 optimize Optimize Mobile Phase (Gradient, pH, Modifier) decision2->optimize No decision2->end Yes optimize->end SFC_Workflow cluster_1 SFC Chiral Method Screening start_sfc Start: Racemic Mixture screen_cols Screen Columns: - Amylose CSP - Cellulose CSP start_sfc->screen_cols screen_solvs Screen Co-solvents: - Methanol - Ethanol - Acetonitrile screen_cols->screen_solvs decision_sfc Enantioseparation Achieved? screen_solvs->decision_sfc decision_sfc->start_sfc No, Re-evaluate optimize_sfc Optimize: - Co-solvent % - Back Pressure - Temperature decision_sfc->optimize_sfc Yes end_sfc Final Chiral Method optimize_sfc->end_sfc

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-(4-Methoxyphenyl)-3-methylisoxazole

[1][2]

Executive Summary & Chemical Identity

5-(4-Methoxyphenyl)-3-methylisoxazole is a heterocyclic organic compound typically used as a pharmaceutical intermediate or building block in medicinal chemistry.[1][2] As with many substituted isoxazoles, it must be managed as hazardous chemical waste .

This guide mandates a Zero-Discharge policy: Under no circumstances should this compound be disposed of down the drain or in municipal trash.[1]

Physicochemical Profile for Disposal
PropertyData / ClassificationRelevance to Disposal
Chemical Structure Isoxazole ring with p-methoxyphenyl and methyl substituentsNitrogen-containing organic; requires high-temp incineration to prevent NOx formation.[1]
Physical State Solid (Crystalline Powder)Must be solubilized or containerized as solid waste.
Solubility Low in water; Soluble in DMSO, Methanol, DCMDictates solvent choice for cleaning glassware.
Flash Point >100°C (Predicted)Classified as "Combustible" but likely not "Flammable" (RCRA D001) unless in solution.
Hazard Class Irritant (Skin/Eye/Respiratory) Requires PPE during waste transfer.

Hazard Identification & Risk Assessment

Before disposal, you must validate the hazard profile. While specific data for this exact isomer may be limited, Read-Across methodology using structural analogs (e.g., 3-Methyl-5-phenylisoxazole, CAS 17153-21-8) dictates the following safety baseline:

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[1]

    • Eye Irritation: Category 2A (H319)[1][3]

    • STOT-SE: Category 3 (Respiratory Irritation) (H335)[1]

  • Signal Word: WARNING

  • Incompatibilities: Strong oxidizing agents, strong bases. Do not mix waste streams containing these with isoxazole derivatives to avoid exothermic decomposition.

Waste Segregation & Classification

Proper segregation is the single most critical step in the disposal workflow. This compound does not typically carry a specific EPA "P" or "U" listing but is regulated as a characteristic hazardous waste due to toxicity and combustibility.

Decision Logic: Waste Stream Assignment

The following diagram illustrates the decision process for segregating this specific compound.

WasteSegregationStartStart: 5-(4-Methoxyphenyl)-3-methylisoxazole WasteStateCheckPhysical State?Start->StateCheckSolidWasteSolid / Powder FormStateCheck->SolidWasteLiquidWasteSolution / Mother LiquorStateCheck->LiquidWasteSolidBinStream A: Solid Hazardous Waste(Trace-Contaminated Debris)SolidWaste->SolidBinDouble Bag & TagSolventCheckSolvent Type?LiquidWaste->SolventCheckHalogenatedHalogenated Solvents(DCM, Chloroform)SolventCheck->HalogenatedContains Cl/F/BrNonHalogenatedNon-Halogenated Solvents(Methanol, DMSO, Acetone)SolventCheck->NonHalogenatedNo HalogensHaloBinStream B: Halogenated Organic WasteHalogenated->HaloBinNonHaloBinStream C: Non-Halogenated Organic Waste(Preferred for Incineration)NonHalogenated->NonHaloBin

Figure 1: Logic flow for segregating isoxazole waste streams.[1] Correct segregation reduces disposal costs and prevents dangerous cross-reactions.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spills)

Applicability: Expired reagents, synthesis solids, or spill cleanup materials.

  • Containment: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste container.[1]

    • Why: Glass containers can break; HDPE provides chemical resistance and durability.

  • Labeling: Attach a hazardous waste tag immediately.

    • Must Include: "Hazardous Waste," Chemical Name ("5-(4-Methoxyphenyl)-3-methylisoxazole"), and Hazard Checkbox ("Toxic/Irritant").[1]

  • Debris: Contaminated gloves, weigh boats, and paper towels must be double-bagged in clear polyethylene bags, sealed with tape, and placed in the Solid Hazardous Waste drum.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, HPLC effluents, or washing solutions.

  • Solvent Identification: Determine the primary solvent.

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste Stream .
      
    • If dissolved in Methanol/DMSO/Ethyl Acetate

      
      Non-Halogenated Waste Stream .
      
  • Transfer: Use a funnel to pour into the appropriate safety can (carboy).

    • Critical: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Rinsing: Triple-rinse the original vessel with a small volume of compatible solvent. Add the rinsate to the same waste container.

Protocol C: Empty Container Management

Applicability: Original vendor bottles (e.g., Sigma-Aldrich, Fisher).

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., acetone or methanol).

  • Defacement: Completely deface or remove the original manufacturer label.

  • Disposal:

    • If the rinse is clean: Dispose of the glass bottle in the Glass/Sharps bin (or recycle if local EH&S permits).

    • If residue remains: Cap the bottle and dispose of it as Solid Hazardous Waste .

Emergency Response: Spills

In the event of a spill during disposal:

  • Isolate: Evacuate the immediate area (10-foot radius).[1]

  • PPE: Don nitrile gloves (double layer recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Neutralize/Absorb:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

    • Liquids: Use a universal absorbent pad or vermiculite.

  • Clean: Wipe the surface with soap and water; dispose of all cleanup materials as Solid Hazardous Waste .

Regulatory & Compliance Framework

This protocol aligns with the following regulatory standards:

  • EPA RCRA (Resource Conservation and Recovery Act):

    • While not a "Listed" waste (P/U list), it is treated as a Characteristic Waste if the waste solution is ignitable (Flash point <60°C, Waste Code D001 ).

    • If the solid is toxic per TCLP (unlikely for this specific structure but possible), it requires specific management. Default to assuming toxicity.

  • Disposal Method: The ultimate fate of this molecule is High-Temperature Incineration with afterburner and scrubber systems to manage nitrogen oxide (NOx) emissions.[1]

Operational Workflow Summary

DisposalWorkflowGenGenerator(Lab Bench)TagLabel & Tag(Date + Constituents)Gen->TagImmediateStoreSatellite Accumulation Area(Max 55 gal / <3 days full)Tag->StoreSegregateEHSEH&S Pickup(Internal Transport)Store->EHSRequest PickupIncineratorFinal Disposal(Incineration)EHS->IncineratorManifest

Figure 2: Chain of custody for hazardous chemical waste from generation to final destruction.

References

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Advanced Laboratory Safety and Handling Protocols for 5-(4-Methoxyphenyl)-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Isoxazole derivatives, specifically 5-(4-Methoxyphenyl)-3-methylisoxazole and its functionalized analogs, are critical heterocyclic building blocks in medicinal chemistry. They are frequently utilized for their bioisosteric properties, enabling vital hydrogen bond donor/acceptor interactions with target enzymes and receptors[1][2]. However, the transition from theoretical drug design to physical benchwork introduces significant logistical and safety challenges.

As a Senior Application Scientist, I approach chemical handling not as a static compliance checklist, but as a dynamic, causality-driven risk mitigation system. Because these compounds typically present as fine, combustible powders with Acute Toxicity (Category 4 - Oral) classifications, standard benchtop handling is insufficient.

This guide provides a self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 5-(4-Methoxyphenyl)-3-methylisoxazole.

Hazard Profiling and Causality-Driven PPE Selection

To build a robust safety system, we must map the physical properties of the compound to specific protective barriers. 5-(4-Methoxyphenyl)-3-methylisoxazole derivatives present two primary operational risks:

  • Aerosolization & Inhalation: The compound is a fine solid. During weighing and transfer, electrostatic forces can cause the powder to aerosolize, creating a direct inhalation pathway.

  • Dermal & Ocular Irritation: Contact with mucous membranes or skin can cause localized irritation (H319: Causes serious eye irritation) and systemic absorption.

The following matrix outlines the mandatory PPE required for handling this compound. Every requirement is grounded in the chemical's specific hazard profile.

Mandatory PPE Matrix
PPE CategorySpecification / StandardCausality & Operational Rationale
Respiratory Protection N95 (US) or FFP2/FFP3 (EU) Particulate RespiratorMitigates the inhalation risk of fine, combustible dust particles during open-bench transfers or in the event of draft shield failure.
Hand Protection Nitrile Gloves (Minimum 0.11 mm thickness)Prevents dermal absorption. Nitrile provides superior chemical resistance against organic heterocyclic powders compared to standard latex.
Eye Protection ANSI Z87.1 Safety GogglesProtects against ocular irritation and accidental powder splash during the addition of organic solvents.
Body Protection Flame-Resistant (FR) Lab CoatProtects against the combustible nature of the solid (Storage Class 11: Combustible Solids).

Operational Workflow: Step-by-Step Methodology

A protocol is only effective if it is self-validating. The following workflow incorporates procedural checkpoints to ensure that safety measures are actively functioning during the experiment.

Phase 1: Pre-Handling Preparation & Environmental Control
  • Ventilation Verification: Activate the fume hood or Ventilated Balance Enclosure (VBE). Validation Checkpoint: Verify the digital monitor reads a face velocity of 80–100 feet per minute (fpm). Causality: Proper airflow captures aerosolized particulates before they breach the sash and enter the operator's breathing zone.

  • Static Dissipation: Wipe the exterior of the chemical container and the balance draft shield with a static-dissipative cloth. Causality: Isoxazole powders often carry static charges; neutralizing the micro-environment prevents the powder from electrostatically "jumping" out of the weighing boat, which causes contamination and loss of yield.

Phase 2: Weighing and Transfer
  • Tare and Transfer: Place an anti-static, V-shaped weighing boat on the balance. Using a grounded micro-spatula, carefully transfer the 5-(4-Methoxyphenyl)-3-methylisoxazole solid.

  • In-Hood Solvent Addition: If preparing a stock solution (e.g., in DMSO or DMF), add the solvent directly to the pre-weighed solid inside the fume hood. Causality: Solubilizing the powder immediately eliminates the inhalation hazard of the dry dust, rendering it safe to transport back to the primary benchtop.

  • Sealing: Cap the vial tightly with a PTFE-lined septum cap to prevent solvent evaporation and chemical degradation.

Phase 3: Post-Handling Decontamination
  • Surface Decontamination: Wipe down the balance pan and hood surface with a lint-free wipe dampened with 70% Ethanol or Isopropanol, followed immediately by a dry wipe.

  • Equipment Segregation: Place all contaminated spatulas and reusable glassware into a designated sealed bin for dedicated cleaning.

Spill Response and Disposal Plan

Isoxazole derivatives are frequently classified under Water Hazard Class 3 (WGK 3 - highly hazardous to water). This dictates strict environmental isolation.

Immediate Spill Response Protocol
  • Isolate: If a powder spill occurs outside the hood, immediately evacuate personnel from the immediate vicinity to allow suspended dust to settle.

  • Suppress: Do not dry-sweep. Gently cover the spilled powder with absorbent paper towels lightly dampened with water or ethanol to suppress dust generation.

  • Collect: Carefully scoop the dampened material using a non-sparking tool and place it into a sealable hazardous waste bag.

Disposal Plan
  • Strictly No Drain Disposal: Under no circumstances should solutions or solid waste of 5-(4-Methoxyphenyl)-3-methylisoxazole be poured down the sink.

  • Incineration: Route all solid waste, contaminated wipes, and empty source containers to your EHS department for high-temperature incineration. Label the waste clearly as "Toxic/Combustible Organic Solid - WGK 3".

Workflow Visualization

The following decision matrix illustrates the self-validating logic used to determine handling and spill response pathways for isoxazole derivatives.

G Start Initiate Handling Protocol Assess Assess Physical State (Powder vs. Solution) Start->Assess PPE Don Core PPE: Nitrile, Goggles, FR Lab Coat Assess->PPE Decision1 Mass > 1g or High Dust Potential? PPE->Decision1 VBE Use Ventilated Balance Enclosure + N95/FFP3 Respirator Decision1->VBE Yes Hood Use Standard Fume Hood Decision1->Hood No Execute Execute Weighing & Transfer (Anti-static tools) VBE->Execute Hood->Execute Spill Spill Occurred? Execute->Spill Contain Spill Response: Isolate, Wet Wipe, Hazmat Bag Spill->Contain Yes Decon Decontaminate Surfaces (Solvent-dampened wipe) Spill->Decon No Contain->Decon Dispose Solid Waste Disposal (Incineration, WGK 3 - No Drain) Decon->Dispose

Operational workflow and decision matrix for handling and disposing of isoxazole derivatives.

References

  • Title: 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid Source: National Institutes of Health (PMC) URL:[Link]

(Note: Safety data is synthesized from direct commercial derivatives of the base isoxazole scaffold to provide the most accurate, conservative safety profile for laboratory handling).

Sources

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